molecular formula C₇H₈N₂O₂ B134579 4-Methyl-2-nitroaniline CAS No. 89-62-3

4-Methyl-2-nitroaniline

Cat. No.: B134579
CAS No.: 89-62-3
M. Wt: 152.15 g/mol
InChI Key: DLURHXYXQYMPLT-UHFFFAOYSA-N
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Description

4-methyl-2-nitroaniline appears as red crystals or bright orange powder. (NTP, 1992)
2-nitro-p-toluidine is a C-nitro compound in which the nitro compound is ortho to the amino group and meta to the methyl group of p-toluidine. It derives from a p-toluidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-nitroaniline
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InChI

InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
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InChI Key

DLURHXYXQYMPLT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)N)[N+](=O)[O-]
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Molecular Formula

C7H8N2O2
Record name 4-METHYL-2-NITROANILINE
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DSSTOX Substance ID

DTXSID2025632
Record name 4-Methyl-2-nitroaniline
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Molecular Weight

152.15 g/mol
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Physical Description

4-methyl-2-nitroaniline appears as red crystals or bright orange powder. (NTP, 1992), Red to bright-orange solid; [CAMEO]
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Flash Point

315 °F (NTP, 1992), 315 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.164 at 250 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.000972 [mmHg]
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CAS No.

89-62-3
Record name 4-METHYL-2-NITROANILINE
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Melting Point

243 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-nitroaniline (CAS No. 89-62-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-2-nitroaniline, a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, primary applications, reactivity, and safety information. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams.

General Information

This compound, also known as 2-nitro-p-toluidine, is an organic compound that appears as red crystals or a bright orange powder.[1][2] It is a crucial intermediate in the synthesis of various organic chemicals, most notably azo dyes and pigments.[3][4][5]

IdentifierValue
CAS Number 89-62-3[6][7]
Molecular Formula C₇H₈N₂O₂[6][7]
Molecular Weight 152.15 g/mol [6][7]
IUPAC Name This compound[2]
Synonyms 2-Nitro-p-toluidine, 4-Amino-3-nitrotoluene, Fast Red GL, MNPT, Red Base NGL[2][3]
EC Number 201-924-9[7][8]
PubChem CID 6978[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The compound is sparingly soluble in water.[1][9]

PropertyValue
Appearance Red crystals or bright orange powder[1][2]
Melting Point 115-116 °C (lit.)[7][8]
Boiling Point 169 °C at 21 mmHg[9]
Flash Point 157 °C (315 °F)[9][10]
Density 1.164 g/cm³ at 121 °C (250 °F)[2][10]
Vapor Density 5.25 (Air = 1)[10]
Vapor Pressure 0.000972 mmHg[2]
Water Solubility 0.2 g/L at 20 °C[1][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectrumKey Features
FTIR The spectrum reveals characteristic peaks for the functional groups present in the molecule.[11]
UV-Vis The cutoff wavelength is approximately 345 nm, with a measured band gap of 3.15 eV.[11]
¹H NMR Data available on ChemicalBook and PubChem.[9][12]
¹³C NMR Data available on ChemicalBook.[12]

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of p-toluidine, which is first protected by acylation. The resulting N-acetyl-p-toluidine is then nitrated, followed by hydrolysis to yield the final product.[2][3]

Experimental Protocol:

Step 1: Acetylation of p-Toluidine

  • Dissolve p-toluidine in a suitable solvent, such as glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for a specified period to ensure complete acylation.

  • Cool the mixture and pour it into cold water to precipitate the N-acetyl-p-toluidine.

  • Filter, wash with water, and dry the product.

Step 2: Nitration of N-acetyl-p-toluidine

  • Dissolve the N-acetyl-p-toluidine from the previous step in concentrated sulfuric acid, ensuring the temperature is kept low (around 0-5 °C) using an ice bath.

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for a set time with continued stirring.

  • Pour the reaction mixture over crushed ice to precipitate the nitrated product, N-acetyl-4-methyl-2-nitroaniline.

  • Filter, wash thoroughly with cold water to remove excess acid, and dry the product.

Step 3: Hydrolysis of N-acetyl-4-methyl-2-nitroaniline

  • Suspend the N-acetyl-4-methyl-2-nitroaniline in an aqueous solution of a strong acid, such as sulfuric acid.

  • Heat the mixture under reflux to hydrolyze the acetyl group.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Filter the product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[2]

G p_toluidine p-Toluidine n_acetyl N-acetyl-p-toluidine p_toluidine->n_acetyl Acetylation acetic_anhydride Acetic Anhydride nitrated_intermediate N-acetyl-4-methyl- 2-nitroaniline n_acetyl->nitrated_intermediate Nitration nitrating_mixture HNO₃ / H₂SO₄ final_product This compound nitrated_intermediate->final_product Hydrolysis acid_hydrolysis Acid Hydrolysis (e.g., H₂SO₄, heat)

Caption: Synthesis workflow for this compound.

Applications in Azo Dye and Pigment Manufacturing

This compound is a primary intermediate in the production of azo dyes and pigments.[3][4] These colorants are widely used in the textile, printing ink, and plastics industries.[5] The synthesis of azo dyes involves a two-step process: diazotization of an aromatic amine (in this case, this compound) followed by coupling with a suitable coupling component.

General Experimental Protocol for Azo Dye Synthesis:

Step 1: Diazotization

  • This compound is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.

  • A cold aqueous solution of sodium nitrite is added dropwise to the amine solution. The temperature must be kept low to prevent the decomposition of the diazonium salt.

  • The completion of the reaction can be tested with starch-iodide paper.

Step 2: Azo Coupling

  • The coupling component (e.g., a phenol or another aromatic amine) is dissolved in a suitable solvent, often an alkaline solution.

  • The cold diazonium salt solution is then slowly added to the solution of the coupling component.

  • The azo dye precipitates out of the solution and can be collected by filtration, washed, and dried.

The specific color of the dye depends on the chemical structure of both the diazo component (this compound) and the coupling component. For instance, it is used to produce pigments like Toluidine Red and Hansha Yellow G.[5]

G start This compound diazonium Diazonium Salt Intermediate start->diazonium Diazotization reagents NaNO₂ + HCl (0-5 °C) azo_dye Azo Dye / Pigment diazonium->azo_dye Azo Coupling coupling_agent Coupling Component (e.g., Phenol, Amine)

Caption: General workflow for Azo Dye synthesis.

Reactivity and Incompatibilities

This compound is a stable compound under normal conditions. However, it is incompatible with several classes of chemicals.

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7][10]

  • Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

  • Conditions to Avoid: Dust generation and exposure to moisture, as it is hygroscopic.[7]

Safety and Toxicology

This compound is classified as toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[7][8]

Hazard InformationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[8]
Target Organs May cause damage to organs (specifically the liver) through prolonged or repeated exposure.[8]
Eye Irritation Causes eye irritation.[7]
Skin Irritation Causes skin irritation.[7]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[8]
First Aid: Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]
First Aid: Skin Contact IF ON SKIN: Wash with plenty of soap and water.[8]
First Aid: Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Store locked up.[7][8]

References

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-2-nitroaniline from p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the predominant synthetic pathway for producing 4-methyl-2-nitroaniline, a significant intermediate in the manufacturing of dyes, pigments, and various pharmaceutical compounds.[1] The synthesis commences with p-toluidine and proceeds through a reliable three-step sequence involving protection of the amine, electrophilic aromatic substitution, and subsequent deprotection.

The direct nitration of p-toluidine is generally avoided due to two primary challenges. Firstly, the highly reactive amino group is susceptible to oxidation by nitric acid, leading to the formation of undesirable tarry byproducts.[2][3] Secondly, the strongly acidic conditions required for nitration protonate the amino group to form the anilinium ion (-NH₃⁺).[2][3] This ion acts as a meta-directing group, yielding the incorrect isomer, and deactivates the ring towards electrophilic substitution.[2][3] To circumvent these issues, the amino group is temporarily protected via acetylation, a crucial step that ensures high regioselectivity and yield.[2][4]

Overall Synthetic Pathway

The synthesis of this compound from p-toluidine is typically achieved in three main steps:

  • Acetylation: The amino group of p-toluidine is protected by reacting it with an acetylating agent, such as acetic anhydride, to form N-acetyl-p-toluidine (also known as 4-methylacetanilide).[3][4]

  • Nitration: The intermediate, N-acetyl-p-toluidine, is nitrated using a nitrating mixture (commonly concentrated nitric and sulfuric acids). The acetamido (-NHCOCH₃) and methyl (-CH₃) groups are both ortho, para-directing, and their combined influence directs the incoming nitro group primarily to the ortho position relative to the more powerfully activating acetamido group.[4]

  • Hydrolysis: The acetyl protecting group is removed from the nitrated intermediate (N-acetyl-2-nitro-4-methylaniline) through acid or base-catalyzed hydrolysis to yield the final product, this compound.[3][5]

Synthesis_Pathway p_toluidine p-Toluidine acetyl_p_toluidine N-acetyl-p-toluidine p_toluidine->acetyl_p_toluidine Step 1: Acetylation (CH₃CO)₂O nitro_acetyl_p_toluidine N-acetyl-2-nitro-4-methylaniline acetyl_p_toluidine->nitro_acetyl_p_toluidine Step 2: Nitration HNO₃, H₂SO₄ final_product This compound nitro_acetyl_p_toluidine->final_product Step 3: Hydrolysis KOH or H⁺ Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis a1 Mix p-Toluidine & Toluene a2 Add Acetic Anhydride (< 80°C) a1->a2 a3 Cool to Precipitate a2->a3 a4 Filter & Wash (Petroleum Ether) a3->a4 a5 Obtain N-acetyl-p-toluidine a4->a5 b1 Dissolve Acetyl Intermediate in Acetic Acid & H₂SO₄ a5->b1 Product from Step 1 b2 Cool to 0-2°C b1->b2 b3 Add cold HNO₃/H₂SO₄ (< 10°C) b2->b3 b4 Pour onto Ice b3->b4 b5 Filter & Wash (Cold Water) b4->b5 b6 Obtain Nitrated Intermediate b5->b6 c1 Reflux Nitrated Intermediate with KOH in Ethanol/Water b6->c1 Product from Step 2 c2 Add Water & Cool c1->c2 c3 Filter & Dry c2->c3 c4 Obtain this compound c3->c4

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the crystal structure of 4-Methyl-2-nitroaniline, a compound of interest in materials science and pharmaceutical development. By detailing the experimental methodologies and presenting key structural data, this document serves as a comprehensive resource for professionals engaged in solid-state characterization and molecular design.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic parameters are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₇H₈N₂O₂
Formula Weight152.15 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a13.401(4) Å
b9.103(2) Å
c13.11 Å (Value from a separate study, slight variation expected)
α90°
β90-18.5° (likely a typo in the source, typically a single value)
γ90°
Volume~750-800 ų
Z4
TemperatureRoom Temperature (298 K)
RadiationMo Kα (λ = 0.71073 Å)

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
N-H...O (intramolecular)1.91(4) Å
C-NH₂Short, indicating π-bonding character
O-N-OLarger than average for nitro groups in similar compounds
Dihedral Angle (Amino group - Aromatic ring)18.0(36)°
Dihedral Angle (Nitro group - Aromatic ring)3.3(2)°

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Single Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. The slow evaporation solution growth technique is a common and effective method for obtaining suitable crystals of organic compounds like this compound.

Protocol:

  • Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility. Acetone has been successfully used to grow crystals of this compound.[1]

  • Saturated Solution Preparation: A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at room temperature. Gentle heating can be applied to ensure complete dissolution, followed by cooling to room temperature.

  • Slow Evaporation: The saturated solution is placed in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for slow evaporation of the solvent. This process should be carried out in a vibration-free environment at a constant temperature (e.g., 298 K).[1]

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, single crystals will form. Carefully select a well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.

It is important to note that the choice of solvent can influence the resulting polymorph. Different solvents can lead to different crystal packing arrangements.[2]

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of inert oil to secure it.

  • Diffractometer Setup: The crystal is placed on the diffractometer and cooled under a stream of nitrogen gas if low-temperature data collection is required. For this compound, data has been collected at room temperature.[1]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. Software such as APEX or PROTEUM is commonly used for this purpose.[1]

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice from the collected diffraction data.

Protocol:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are implemented in software packages like SHELXS.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure. This is typically performed using software such as SHELXL. The refinement process aims to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Molecular and Crystal Structure Insights

The crystal structure of this compound reveals a non-planar molecule.[1] The dihedral angle between the amino group and the aromatic ring is 18.0(36)°, while the nitro group is more coplanar with the ring, having a dihedral angle of 3.3(2)°.[1]

A key feature of the molecular geometry is an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the ortho-nitro group.[1] This interaction contributes to the stability of the molecular conformation.

In the crystal packing, intermolecular hydrogen bonds play a crucial role.[1] These interactions lead to the formation of infinite polar chains of molecules.[1] Specifically, three-center N-H...O interactions between the amino and nitro groups are responsible for the formation of these chains.[1] The packing of these chains is similar to that observed in o-nitroaniline.[1]

Visualizations

To better illustrate the experimental workflow and the relationships within the crystal structure, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of this compound dissolution Dissolution in Solvent (e.g., Acetone) synthesis->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting diffractometer Data Collection on Diffractometer mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation (CHECKCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystal structure analysis of this compound.

molecular_interactions cluster_molecule Intramolecular Interactions cluster_packing Intermolecular Interactions molecule This compound Molecule int_hbond Intramolecular N-H...O Hydrogen Bond molecule->int_hbond stabilizes conformation packing Crystal Packing inter_hbond Intermolecular N-H...O Hydrogen Bonds packing->inter_hbond driven by chains Infinite Polar Chains inter_hbond->chains leads to

References

Spectroscopic data of 4-Methyl-2-nitroaniline (¹H NMR, ¹³C NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant organic compound utilized in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into the molecular structure, functional groups, and electronic transitions of this compound. This technical guide presents a comprehensive overview of the spectroscopic data for this compound, complete with detailed experimental protocols and visual workflows to aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their electronic environments. The ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1]

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.261d2.3H-3
7.061dd8.1, 2.3H-5
6.803d8.1H-6
3.84s (broad)--NH₂
2.444s--CH₃

Note: The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum is usually acquired with broadband proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.[2]

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
149.26C-1
147.96C-2
133.07C-4
119.02C-6
118.58C-5
108.21C-3
18.78-CH₃

Note: Data is referenced from a similar compound, 4-Methyl-3-nitroaniline, in DMSO, as a representative example. Specific shifts for this compound may vary slightly.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3]

    • Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer's magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.[2] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the respective nuclei in the molecule.

Visualization of NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-20 mg of sample in ~0.6 mL deuterated solvent transfer Transfer solution to NMR tube dissolve->transfer insert Insert sample into magnet transfer->insert lock Lock on deuterium signal insert->lock shim Shim magnetic field lock->shim acquire Acquire FID (Free Induction Decay) shim->acquire ft Fourier Transform FID acquire->ft phase Phase spectrum ft->phase calibrate Calibrate chemical shifts phase->calibrate analyze Analyze and assign peaks calibrate->analyze

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3483, 3371N-H asymmetric & symmetric stretchPrimary amine (-NH₂)
1622N-H scissoring (bending)Primary amine (-NH₂)
1579, 1344N-O asymmetric & symmetric stretchNitro group (-NO₂)
2921C-H stretch (aliphatic)Methyl group (-CH₃)
~3050-3100C-H stretch (aromatic)Aromatic ring
~1500-1600C=C stretchAromatic ring
1261C-N stretchAryl amine
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

This protocol is suitable for obtaining the IR spectrum of a solid sample like this compound.[4]

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound in a small vial or test tube.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[4]

    • Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Acquire the IR spectrum of the sample. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each wavenumber.

  • Data Processing and Analysis:

    • The spectrometer's software automatically performs a Fourier transform on the interferogram to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

    • Identify the major absorption bands in the spectrum.

    • Correlate the wavenumbers of these bands with known vibrational frequencies of functional groups to elucidate the structure of the compound.

Visualization of FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve solid in volatile solvent apply Apply solution to salt plate dissolve->apply evaporate Evaporate solvent to form film apply->evaporate background Acquire background spectrum evaporate->background sample_scan Acquire sample spectrum background->sample_scan process Process interferogram (FT) sample_scan->process identify Identify absorption bands process->identify correlate Correlate bands to functional groups identify->correlate

Caption: Workflow for FT-IR analysis using the thin solid film method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, shows distinct absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions.

Table 4: UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹Transition Type
Ethanol~235, 405Data not readily availableπ → π* / n → π*

Note: The absorption at ~405 nm is characteristic of the n → π transition of the nitro group conjugated with the aromatic ring, which is responsible for the compound's orange-red color.*[5]

Experimental Protocol for UV-Vis Spectroscopy

The following protocol describes the standard procedure for obtaining a UV-Vis absorption spectrum.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of lower concentrations. The final concentration should be low enough to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 to 1.0).

    • Fill a quartz cuvette with the solvent to be used as a blank or reference.[6]

    • Fill a matching quartz cuvette with the sample solution.

  • Instrument Setup and Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[7]

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

    • Place the cuvette with the blank (solvent) in the spectrophotometer and record a baseline spectrum.[8] This corrects for any absorbance from the solvent and the cuvette itself.

    • Replace the blank cuvette with the sample cuvette.

    • Initiate the scan. The instrument measures the absorbance of the sample at each wavelength in the specified range.

  • Data Analysis:

    • The resulting spectrum is a plot of absorbance versus wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).[9]

    • If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to determine the concentration of the sample, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette (usually 1 cm).

Visualization of UV-Vis Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare stock solution of known concentration dilute Dilute stock to appropriate concentration stock->dilute fill_cuvette Fill quartz cuvettes with blank and sample dilute->fill_cuvette baseline Record baseline with solvent blank fill_cuvette->baseline scan Scan sample absorbance across wavelength range baseline->scan plot Plot Absorbance vs. Wavelength scan->plot identify Identify λmax plot->identify quantify Quantify using Beer-Lambert Law (optional) identify->quantify

Caption: General workflow for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (-NH₂, -NO₂, and the substituted aromatic ring), and the UV-Vis spectrum elucidates the electronic transitions responsible for its color. The provided experimental protocols and workflows offer a standardized approach for researchers to obtain reliable and reproducible spectroscopic data for this compound and other similar small organic molecules. This comprehensive information is crucial for quality control, structural confirmation, and further research in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility of 4-Methyl-2-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 4-methyl-2-nitroaniline in a variety of organic solvents. The information presented is intended for researchers, scientists, and professionals in drug development and chemical engineering who require precise solubility data for process design, purification, and theoretical studies.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in fourteen different organic solvents at temperatures ranging from 278.15 K to 318.15 K. The mole fraction solubilities (x) are summarized in the table below. The data indicates that the solubility of this compound is highest in 2-butanone and N,N-dimethylformamide and lowest in carbon tetrachloride and methanol across the studied temperature range. In all tested solvents, the solubility was found to increase with a rise in temperature.

SolventTemperature (K)Mole Fraction Solubility (10²x)
Methanol 278.150.412
283.150.531
288.150.684
293.150.881
298.151.135
303.151.459
308.151.870
313.152.389
Ethanol 278.150.583
283.150.749
288.150.963
293.151.233
298.151.577
303.152.012
308.152.564
313.153.262
n-Propanol 278.150.813
283.151.033
288.151.311
293.151.662
298.152.106
303.152.668
308.153.376
313.154.264
Isopropanol 278.150.697
283.150.886
288.151.127
293.151.431
298.151.812
303.152.290
308.152.890
313.153.647
n-Butanol 278.151.015
283.151.278
288.151.606
293.152.016
298.152.528
303.153.169
308.153.974
313.154.981
Toluene 278.151.002
283.151.258
288.151.581
293.151.986
298.152.492
303.153.125
308.153.916
313.154.904
Ethyl Acetate 278.152.451
283.153.023
288.153.719
293.154.568
298.155.609
303.156.885
308.158.448
313.1510.364
Acetonitrile 278.151.458
283.151.815
288.152.250
293.152.784
298.153.443
303.154.258
308.155.267
313.156.516
2-Butanone 278.153.398
283.154.123
288.154.991
293.156.031
298.157.279
303.158.778
308.1510.584
313.1512.766
1,4-Dioxane 278.151.985
283.152.457
288.153.022
293.153.705
298.154.539
303.155.564
308.156.828
313.158.389
N,N-Dimethylformamide 278.152.784
283.153.409
288.154.156
293.155.054
298.156.140
303.157.458
308.159.066
313.1511.023
Carbon Tetrachloride 278.150.215
283.150.278
288.150.359
293.150.465
298.150.601
303.150.776
308.150.998
313.151.282
1,2-Dichloroethane 278.151.455
283.151.810
288.152.243
293.152.775
298.153.428
303.154.238
308.155.239
313.156.478
Chlorobenzene 278.151.158
283.151.442
288.151.789
293.152.213
298.152.731
303.153.368
308.154.152
313.155.116

Experimental Protocols

The solubility of this compound was determined using the isothermal saturation method.[1] This well-established technique involves preparing a supersaturated solution of the solute in the solvent of interest at a constant temperature. The mixture is then allowed to reach equilibrium, at which point the excess, undissolved solute is separated from the saturated solution. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Procedure:

A known amount of this compound was added to a measured volume of the organic solvent in a sealed vessel. The mixture was continuously stirred in a thermostated water bath to maintain a constant temperature. The system was allowed to equilibrate for a sufficient period to ensure that the solution was saturated. After reaching equilibrium, the stirring was stopped, and the solution was left undisturbed to allow the undissolved solid to settle. A sample of the clear supernatant was then carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

Analysis:

The concentration of this compound in the saturated solution was determined by high-performance liquid chromatography (HPLC).[1] This analytical technique separates, identifies, and quantifies each component in a mixture. For this specific application, a known volume of the saturated solution was appropriately diluted and injected into the HPLC system. The concentration was then calculated by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of the solubility of this compound.

experimental_workflow start Start preparation Prepare Supersaturated Solution (this compound + Solvent) start->preparation equilibration Isothermal Equilibration (Constant Temperature Stirring) preparation->equilibration settling Settling of Excess Solid equilibration->settling sampling Withdraw Supernatant Sample settling->sampling analysis HPLC Analysis sampling->analysis data_processing Data Processing and Solubility Calculation analysis->data_processing end End data_processing->end

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Thermochemical Properties and Stability of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine), a key intermediate in the synthesis of azo dyes and pigments. This document collates available physical and chemical data, outlines detailed experimental protocols for determining its thermochemical characteristics, and discusses its overall stability. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical manufacturing who handle or study this compound.

Introduction

This compound (CAS No. 89-62-3) is an organic compound with the chemical formula C₇H₈N₂O₂. It presents as an orange-brown crystalline powder.[1] Its molecular structure, featuring a nitro group ortho to the amino group on a toluene backbone, makes it a valuable precursor in the production of various colorants.[2][3] A thorough understanding of its thermochemical properties and stability is crucial for safe handling, process optimization, and predicting its behavior under various conditions.

Physicochemical and Thermochemical Properties

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[1][4]
Molecular Weight152.15 g/mol [1][4]
AppearanceOrange-brown crystalline powder[1]
Melting Point112-118 °C[1][5]
Boiling Point140 °C @ 10 mmHg[1]
Decomposition Temperature210 °C[1]
Flash Point157.2 °C
Solubility in Water0.2 g/L (20 °C)[6]
Vapor Pressure0.000972 mmHg[7]
Vapor Density5.25 (Air = 1)[8]
Specific Gravity1.164 @ 121 °C[7][8]
Table 2: Comparative Thermochemical Data of Nitroaniline Isomers
Property2-Nitroaniline3-Nitroaniline4-NitroanilineThis compound
Standard Molar Enthalpy of Formation (Solid, 298.15 K) Data not availableData not available-67.4 ± 1.0 kJ/molData not available
Standard Molar Enthalpy of Combustion (Solid, 298.15 K) -3107.9 ± 0.8 kJ/mol-3112.9 ± 0.9 kJ/mol-3106.2 ± 0.9 kJ/molData not available

Note: The absence of specific experimental data for this compound highlights a gap in the current literature.

Stability and Hazards

This compound is generally stable under normal temperatures and pressures.[1][6] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[1] Contact with moisture should also be avoided.[1]

Hazardous Decomposition: Upon decomposition, which can be initiated by high temperatures, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[1][8]

Thermal Stability: Thermal analysis studies have shown that the decomposition of this compound begins at approximately 210 °C.[1] A study involving thermogravimetric analysis (TGA) and differential thermal analysis (DTA) indicated a melting point of 118 °C and a decomposition point of 228 °C.[9]

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of this compound are outlined below. These are based on standard methodologies for solid organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of this compound in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A precisely weighed pellet (approximately 1 g) of high-purity this compound is placed in the sample holder of the bomb calorimeter.

  • Bomb Assembly: A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample pellet. A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

  • Temperature Measurement: The initial temperature of the water in the calorimeter is recorded at regular intervals to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion reaction until a maximum temperature is reached and the system begins to cool.

  • Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the corrected temperature rise, accounting for the heat of formation of nitric acid from the nitrogen in the sample and the heat of combustion of the fuse wire. The standard enthalpy of formation can then be derived using Hess's Law.

Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful techniques for studying the thermal stability, melting behavior, and decomposition of this compound.

Objective: To determine the melting point, enthalpy of fusion, and decomposition profile of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in an aluminum or hermetically sealed sample pan. An empty pan is used as a reference.

  • Instrument Setup (DSC): The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • DSC Data Acquisition: The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks.

  • DSC Data Analysis:

    • Melting Point: Determined from the onset temperature of the melting endotherm.

    • Enthalpy of Fusion: Calculated from the area of the melting peak.

  • Instrument Setup (TGA): A small, accurately weighed sample is placed in the TGA furnace. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • TGA Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • TGA Data Analysis: The resulting TGA curve (mass vs. temperature) provides information on the thermal stability and decomposition profile of the compound. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Experimental Workflow for Thermochemical Analysis

G cluster_0 Sample Preparation cluster_1 Bomb Calorimetry cluster_2 Thermal Analysis (DSC/TGA) start High-Purity This compound weigh Accurate Weighing start->weigh pelletize Pelletizing (for Bomb Calorimetry) weigh->pelletize pan Placement in Sample Pan (for DSC/TGA) weigh->pan bomb_setup Assemble Bomb (Fuse wire, H2O) pelletize->bomb_setup dsc_tga_setup Place in DSC/TGA Instrument pan->dsc_tga_setup pressurize Pressurize with O2 bomb_setup->pressurize calorimeter Place in Calorimeter pressurize->calorimeter ignite Ignite Sample calorimeter->ignite temp_rise Measure Temperature Rise ignite->temp_rise calc_comb Calculate Enthalpy of Combustion temp_rise->calc_comb calc_form Calculate Enthalpy of Formation calc_comb->calc_form heat Heat at Constant Rate (Inert Atmosphere) dsc_tga_setup->heat data_acq Data Acquisition (Heat Flow / Mass Change) heat->data_acq analyze Analyze Data data_acq->analyze results Melting Point Enthalpy of Fusion Decomposition Profile analyze->results

Caption: Experimental workflow for the thermochemical analysis of this compound.

Stability and Incompatibility Relationships

G MNA This compound stable Stable MNA->stable under unstable Decomposition MNA->unstable leads to normal_cond Normal Temperature & Pressure stable->normal_cond high_temp High Temperature (>210 °C) unstable->high_temp incompatible Incompatible Materials unstable->incompatible decomp_products Hazardous Products (CO, CO2, NOx) unstable->decomp_products incompatible_list Strong Oxidizing Agents Acids Acid Anhydrides Chloroformates Moisture incompatible->incompatible_list

Caption: Logical relationships of stability and incompatibility for this compound.

Conclusion

This technical guide has consolidated the available thermochemical and stability data for this compound. While its general physical properties are well-documented, there is a clear need for experimental determination of its standard enthalpy of formation and combustion to provide a more complete thermochemical profile. The provided experimental protocols offer a robust framework for obtaining this critical data. A comprehensive understanding of these properties is essential for ensuring the safe and efficient use of this important chemical intermediate in research and industrial applications.

References

An In-depth Technical Guide to the Isomers of Methyl-nitroaniline: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various isomers of methyl-nitroaniline, crucial intermediates in the synthesis of dyes, pigments, and pharmaceuticals. This document details their physical and chemical properties, provides in-depth experimental protocols for their synthesis and purification, and includes spectroscopic data for their characterization.

Introduction to Methyl-nitroaniline Isomers

Methyl-nitroaniline isomers are aromatic compounds with the chemical formula C₇H₈N₂O₂. The isomers differ in the substitution pattern of the methyl (-CH₃) and nitro (-NO₂) groups on the aniline ring. These structural variations significantly influence their chemical and physical properties, reactivity, and applications. The primary isomers can be categorized based on the position of the methyl group on the nitrogen atom (N-methylation) or on the benzene ring (C-methylation).

The C-methylated isomers are derivatives of toluidine, while the N-methylated isomers are derivatives of aniline. Their synthesis and use are prominent in the manufacturing of azo dyes and as precursors for various organic syntheses.[1][2]

Physical and Chemical Properties

The physicochemical properties of methyl-nitroaniline isomers vary significantly with the substitution pattern. These properties are critical for their purification, handling, and application in further chemical reactions. A summary of the key physical properties is presented in Table 1.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
C-Methylated Isomers
2-Methyl-3-nitroaniline603-83-8152.1588-90305Yellow to greenish-yellow crystalline powder.
2-Methyl-4-nitroaniline99-52-5152.15130-132294.61 (est.)Yellow to orange crystalline solid.
2-Methyl-5-nitroaniline99-55-8152.15103-106294.61 (est.)Yellow, crystalline solid.
3-Methyl-2-nitroaniline601-87-6152.15107-108288.6Pale yellow crystals.
3-Methyl-4-nitroaniline611-05-2152.15136-137330Brown crystalline solid.
4-Methyl-2-nitroaniline89-62-3152.15115-116169 (21 mmHg)Orange to orange-brown fine crystalline powder.
4-Methyl-3-nitroaniline119-32-4152.1574-77169 (21 mmHg)Orange crystalline solid.
N-Methylated Isomers
N-Methyl-2-nitroaniline612-28-2152.1535-38>230-
N-Methyl-3-nitroaniline619-26-1152.1564-68274.7White to brown powder.
N-Methyl-4-nitroaniline100-15-2152.15149-151DecomposesBrownish-yellow crystalline powder.

Synthesis of Methyl-nitroaniline Isomers

The synthesis of methyl-nitroaniline isomers typically involves the nitration of a corresponding toluidine or N-methylaniline derivative. The position of the nitro group is directed by the existing substituents on the aromatic ring. To achieve regioselectivity, protection of the amino group is often a necessary step.

General Synthesis Pathway for C-Methylated Isomers

A common route for the synthesis of C-methylated nitroanilines involves a three-step process starting from the corresponding toluidine isomer:

  • Protection of the Amino Group: The amino group is protected, often by acylation, to prevent its oxidation during nitration and to control the regioselectivity of the nitration.

  • Nitration: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid.

  • Deprotection: The protecting group is removed by hydrolysis to yield the final methyl-nitroaniline isomer.[3]

General synthesis pathway for C-methylated isomers.

Experimental Protocols

This synthesis involves the protection of the amino group of o-toluidine by acetylation, followed by nitration and subsequent deprotection.

Step 1: Acetylation of o-Toluidine

  • In a reaction flask, combine o-toluidine and a suitable solvent (e.g., glacial acetic acid).

  • Slowly add acetic anhydride to the mixture while stirring. The temperature should be controlled to prevent overheating.

  • After the addition is complete, heat the mixture under reflux for a specified time.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetyl-o-toluidine.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-acetyl-o-toluidine

  • Dissolve the dried N-acetyl-o-toluidine in concentrated sulfuric acid, keeping the temperature low in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining a low temperature (typically below 10°C).

  • After the addition is complete, allow the reaction to stir at room temperature for a period.

  • Pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline

  • To the nitrated product in a flask, add a solution of aqueous acid (e.g., hydrochloric acid or sulfuric acid).[3]

  • Heat the mixture under reflux for several hours to hydrolyze the acetyl group.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 2-methyl-4-nitroaniline.

  • Collect the yellow solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure 2-methyl-4-nitroaniline.[4]

This procedure involves the methylation of p-nitroacetanilide followed by hydrolysis.

Step 1: Methylation of p-Nitroacetanilide

  • In a reaction flask, prepare a mixture of p-nitroacetanilide, potassium hydroxide, and acetone.

  • Heat the mixture to reflux.

  • Add a solution of methyl iodide in acetone dropwise.

  • Continue refluxing for several hours after the addition is complete.

  • After cooling, recover the acetone. The product, N-methyl-p-nitroacetanilide, will precipitate.

  • Wash the crystals with ethanol.

Step 2: Hydrolysis of N-methyl-p-nitroacetanilide

  • Mix the N-methyl-p-nitroacetanilide with ethanol and hydrochloric acid.

  • Heat the mixture under reflux for an extended period (e.g., 8 hours).

  • Recover the solvents and dilute the residue with water.

  • Wash to remove acidity and dry the crude product.

  • Dissolve the crude product in acetone, filter, and then evaporate the acetone to obtain crystalline N-methyl-4-nitroaniline.[5]

Characterization of Isomers

The various isomers of methyl-nitroaniline can be distinguished and their purity assessed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

Spectroscopic methods provide valuable information about the molecular structure of the isomers.

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the functional groups present. Key absorptions include N-H stretching vibrations for the amino group, asymmetric and symmetric stretching vibrations for the nitro group, and C-H stretching for the methyl and aromatic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons provide detailed information about their relative positions.[6][7][8][9]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the isomers and can provide information about their fragmentation patterns, aiding in their identification.[10][11]

A summary of available spectroscopic data is presented in Table 2.

Isomer¹H NMR (δ ppm, Solvent)IR (cm⁻¹)
2-Methyl-3-nitroaniline7.07 (t), 6.93 (d), 6.88 (d), 5.54 (s, NH₂), 2.07 (s, CH₃) (DMSO-d₆)[7]-
2-Methyl-4-nitroaniline-N-H: ~3380, 3490; NO₂: ~1510 (asym), ~1340 (sym)[12]
This compound7.261, 7.061, 6.803, 3.84, 2.444[13]-
N-Methyl-4-nitroaniline8.022, 7.32, 6.615, 2.811 (DMSO-d₆)[8]-
N-Methyl-2-nitroaniline--

Note: Spectroscopic data can vary depending on the solvent and experimental conditions.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to separate and quantify the isomers of methyl-nitroaniline and to assess the purity of the synthesized products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for quantification, often employing a deuterated internal standard for accuracy.[4]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis Start Starting Material (e.g., Toluidine) Reaction Chemical Reactions (Protection, Nitration, Deprotection) Start->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Isomer Recrystallization->Pure Spectroscopy Spectroscopy (NMR, IR, MS) Pure->Spectroscopy Chromatography Chromatography (HPLC, GC, LC-MS/MS) Pure->Chromatography Structure Structure Confirmation Spectroscopy->Structure Purity Purity Assessment Chromatography->Purity

Experimental workflow for synthesis and analysis.

Applications in Drug Development and Research

The isomers of methyl-nitroaniline are valuable building blocks in organic synthesis. Their primary application lies in the production of azo dyes and pigments. In the pharmaceutical industry, they serve as intermediates in the synthesis of more complex molecules with potential therapeutic activities. The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization in the development of novel drug candidates.

Safety and Handling

Methyl-nitroaniline isomers should be handled with appropriate safety precautions. They are generally considered toxic and may cause irritation upon contact with skin and eyes. It is essential to use personal protective equipment, such as gloves, safety goggles, and a lab coat, when working with these compounds. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) for each isomer.

References

A Technical Guide to the Acylation and Nitration of p-Toluidine Derivatives for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluidine and its derivatives are fundamental building blocks in the synthesis of a wide array of chemical compounds, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1][2][3] The strategic modification of p-toluidine through reactions such as acylation and nitration is critical for creating intermediates with desired functionalities. This guide provides an in-depth examination of these two essential electrophilic substitution reactions. It details the underlying mechanisms, presents comprehensive experimental protocols, and summarizes quantitative data to aid researchers in optimizing these synthetic transformations.

Introduction: The Strategic Importance of p-Toluidine

p-Toluidine (4-aminotoluene) is an aromatic amine distinguished by a methyl group positioned para to the amino group on the benzene ring. This structure serves as a versatile precursor in organic synthesis.[4][5] The amino group is a potent activating, ortho-, para-directing group, which makes the aromatic ring highly susceptible to electrophilic substitution. However, its high reactivity can be problematic; for instance, direct nitration often leads to oxidation and the formation of undesirable byproducts.[6]

To control the reaction's regioselectivity and prevent oxidation, the amino group is typically "protected" via acylation. This temporary modification moderates the amino group's activating strength and introduces steric hindrance, which are crucial for directing subsequent reactions like nitration. This two-step sequence of acylation followed by nitration is a cornerstone of aromatic chemistry, enabling the synthesis of key intermediates like m-nitro-p-toluidine.

Acylation of p-Toluidine: Protection and Activation Control

Acylation is the process of introducing an acyl group (R-C=O) into a compound. In the context of p-toluidine, this is typically achieved by reacting it with an acylating agent like acetic anhydride to form an amide (N-acetyl-p-toluidine).[7] This reaction serves two primary purposes:

  • Protection: The resulting acetamido group is less susceptible to oxidation by nitrating agents compared to the free amino group.[8]

  • Directing Group Modification: The bulky acetamido group sterically hinders the positions ortho to it, making substitution at the meta position (relative to the methyl group) more favorable during nitration.

Reaction Mechanism

The acylation of p-toluidine with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[9][10] This is followed by the elimination of a carboxylate leaving group and deprotonation to yield the stable amide product, N-acetyl-p-toluidine.[9][11]

Caption: Mechanism of p-Toluidine Acylation.

Quantitative Data for Acylation

The efficiency of N-acylation is influenced by factors such as the solvent, reaction time, and the electronic nature of the aniline derivative. Solvent-free conditions often provide high yields rapidly.

ReactantAcylating AgentSolventTime (min)Yield (%)Reference
AnilineAcetic AnhydrideNone892[12]
AnilineAcetic AnhydrideDichloromethane592[12]
AnilineAcetic AnhydrideTHF1090[12]
AnilineAcetic AnhydrideWater1085[12]
p-ToluidineAcetic Anhydride-->95 (Typical)[12]

Note: Data for aniline is adapted as a comparable model for p-toluidine, which, due to its electron-donating methyl group, reacts faster than aniline.[12]

Experimental Protocols for Acylation

Protocol 1: Catalyst-Free N-Acylation of p-Toluidine [12]

  • Reagents:

    • p-Toluidine (1.0 mmol, 107 mg)

    • Acetic Anhydride (1.2 mmol, 113 µL)

  • Procedure:

    • In a 25 mL round-bottom flask, add p-toluidine.

    • Add acetic anhydride to the flask.

    • Stir the mixture at room temperature. The reaction is typically exothermic and complete within 10-20 minutes.

    • Monitor reaction progress using Thin Layer Chromatography (TLC) with a 4:1 hexane:ethyl acetate eluent.

    • Once the starting material is consumed, add 10 mL of cold water to precipitate the product and quench any unreacted acetic anhydride.

    • Collect the white solid product (N-(4-methylphenyl)acetamide) by vacuum filtration and wash with cold water.

    • The crude product can be recrystallized from an ethanol/water mixture for higher purity.

Protocol 2: Acylation using Sodium Acetate [12]

  • Reagents:

    • p-Toluidine (5.0 mmol, 535 mg)

    • Water (15 mL)

    • Concentrated HCl (~0.5 mL)

    • Acetic Anhydride (6.0 mmol, 0.57 mL)

    • Sodium Acetate (5.5 mmol, 450 mg) dissolved in 3 mL of water

  • Procedure:

    • Dissolve p-toluidine in 15 mL of water and add concentrated HCl to form a clear solution of p-toluidinium chloride.

    • To this solution, add the acetic anhydride with swirling.

    • Immediately add the sodium acetate solution. Sodium acetate acts as a base to deprotonate the p-toluidinium ion, facilitating the reaction.[9][12] A white precipitate of N-(4-methylphenyl)acetamide should form instantly.

    • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

Nitration of N-acetyl-p-toluidine

Once the amino group is protected, the N-acetyl-p-toluidine can be safely nitrated. The acetamido group and the methyl group are both ortho-, para-directing. However, the powerful directing effect of the acetamido group and steric hindrance from the methyl group favor the introduction of the nitro group (NO₂) ortho to the acetamido group, which is meta to the methyl group.

Reaction Mechanism

The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The reaction begins with the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid. The aromatic ring of N-acetyl-p-toluidine then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). Finally, a weak base (like water or HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the nitrated product.

Nitration_Mechanism Nitration of N-acetyl-p-toluidine step1 Step 1: Formation of Nitronium Ion HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻ step2 Step 2: Electrophilic Attack N-acetyl-p-toluidine attacks NO₂⁺ step1->step2 Generates Electrophile sigma_complex Sigma Complex (Arenium Ion) Resonance Stabilized Intermediate step2->sigma_complex step3 Step 3: Deprotonation A weak base (H₂O) removes a proton sigma_complex->step3 product Product: 4-Methyl-2-nitro-acetanilide step3->product Restores Aromaticity

Caption: Key steps in the nitration mechanism.

Quantitative Data for Nitration

Controlling the reaction conditions, particularly temperature and acid concentration, is crucial for achieving good yields and minimizing the formation of isomers and oxidation products.

SubstrateNitrating AgentAcid MediumTemp. (°C)Key ProductYield (%)Reference
N-acetyl-p-toluidineHNO₃ (56.4%)H₂SO₄ (40-78%)18-25m-nitro-p-acetylamino-toluene77-82[13]
N-acetyl-p-toluidineHNO₃/H₂SO₄H₂SO₄ (>90%)12-22m-nitro-p-acetylamino-toluene77-81[14]
p-ToluidineFuming HNO₃Dichloroethane-o-Nitro-p-toluidine88.8 (total)[15]

Note: Direct nitration (last entry) is possible but often requires specific conditions to manage reactivity.

Experimental Protocol for Nitration

This protocol is adapted from established industrial processes for the selective synthesis of m-nitro-p-toluidine.[13]

  • Reagents:

    • N-acetyl-p-toluidine (100 parts by weight)

    • Nitric Acid (56.4%, 91.4 parts by weight)

    • Sulfuric Acid (60° Bé, ~78%, 545 parts by weight total)

    • Ice and Water

  • Procedure:

    • Prepare a mixture of the nitric acid and a portion of the sulfuric acid (114 parts) in a reaction vessel equipped with efficient stirring and cooling. Maintain the temperature at approximately 21°C.

    • Gradually add the finely milled N-acetyl-p-toluidine (100 parts) and the remaining sulfuric acid (431 parts) to the acid mixture. The addition should be carefully controlled to keep the temperature between 18-25°C.[13] Exceeding this range can lead to side reactions, while temperatures below 15°C slow the reaction significantly.

    • A common strategy is to add a portion of the N-acetyl-p-toluidine first, followed by a simultaneous feed of the remaining N-acetyl-p-toluidine and sulfuric acid.

    • After the addition is complete, continue stirring the reaction mass for 1-2 hours to ensure the reaction goes to completion.

    • Quench the reaction by pouring the mass into a mixture of ice and water. This dilutes the acid and precipitates the water-insoluble product, m-nitro-acetyl-p-toluidine.

    • Filter the crystallized product and wash it thoroughly with water to remove residual acid.

    • The wet cake can be carried forward to the hydrolysis step without further purification.

Overall Synthetic Workflow and Deprotection

The final step to obtain the desired nitro-p-toluidine is the hydrolysis of the acetyl group. This is typically achieved by heating the nitrated intermediate in an acidic or basic aqueous solution, which cleaves the amide bond to regenerate the amino group.

Synthetic_Workflow Overall Synthetic Workflow start Start: p-Toluidine acylation Step 1: Acylation (Acetic Anhydride) start->acylation protection Intermediate: N-acetyl-p-toluidine acylation->protection nitration Step 2: Nitration (HNO₃ / H₂SO₄) protection->nitration nitrated_intermediate Intermediate: Nitrated N-acetyl-p-toluidine nitration->nitrated_intermediate hydrolysis Step 3: Hydrolysis (Acid or Base) nitrated_intermediate->hydrolysis purification Purification (Recrystallization) hydrolysis->purification end Final Product: Nitro-p-toluidine purification->end

Caption: Workflow from p-toluidine to nitro-p-toluidine.

Applications in Drug Development and Industry

p-Toluidine derivatives are crucial intermediates in various industries:

  • Pharmaceuticals: They are foundational in the synthesis of analgesics (pain relievers), antipyretics (fever reducers), and antihistamines.[1][2] The nitrated derivatives, in particular, serve as precursors for further functionalization to create complex APIs.

  • Dyes and Pigments: p-Toluidine is a primary component in the manufacturing of azo dyes, which are valued for their vibrant colors and are used widely in the textile, ink, and plastics industries.[1][2]

  • Agrochemicals: The synthesis of herbicides, fungicides, and insecticides often involves intermediates derived from p-toluidine.[1][2]

Conclusion

The acylation and subsequent nitration of p-toluidine are powerful and well-established synthetic strategies essential for industrial and pharmaceutical chemistry. By protecting the highly reactive amino group, researchers can achieve controlled and regioselective nitration, leading to high yields of valuable chemical intermediates. The protocols and data presented in this guide offer a comprehensive resource for professionals seeking to employ these reactions in their research and development efforts. Careful control of reaction parameters remains the key to optimizing outcomes and ensuring the synthesis of high-purity materials.

References

An In-depth Technical Guide to the Hydrolysis of N-acetyl-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of N-acetyl-4-methyl-2-nitroaniline, a critical reaction in organic synthesis and drug metabolism studies. The document details the underlying reaction mechanisms, provides established experimental protocols, and presents a comparative analysis of kinetic data from structurally related compounds to offer insights into the reactivity of this specific molecule.

Introduction

N-acetyl-4-methyl-2-nitroaniline is a substituted acetanilide derivative. The hydrolysis of the amide bond in this molecule yields 4-methyl-2-nitroaniline and acetic acid. This reaction is of significant interest as it represents a common metabolic pathway for acetanilide-based pharmaceutical compounds and is a key deprotection step in multi-step organic syntheses. The rate and mechanism of this hydrolysis are influenced by factors such as pH, temperature, and the electronic effects of the substituents on the aniline ring. Understanding these factors is crucial for predicting reaction outcomes, optimizing synthetic routes, and comprehending the metabolic fate of related drug candidates.

Reaction Mechanisms

The hydrolysis of N-acetyl-4-methyl-2-nitroaniline can proceed via two primary pathways: acid-catalyzed and base-catalyzed hydrolysis. Both mechanisms involve the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the amide group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of this compound as the leaving group, which is protonated under acidic conditions, leads to the formation of acetic acid. The protonation of the amine leaving group makes the final step irreversible.

Base-Catalyzed (Alkaline) Hydrolysis

In the presence of a base, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the this compound anion as the leaving group, to form acetic acid. A final proton transfer from the solvent or acetic acid to the aniline anion yields the final products. The alkaline hydrolysis of acetanilides generally follows second-order kinetics.[1]

Quantitative Data: A Comparative Analysis

The following table summarizes the second-order rate constants for the alkaline hydrolysis of various para-substituted acetanilides. The data illustrates the electronic effects of different substituents on the reaction rate.

Substituent (R)Rate Constant (k) at 25°C (M⁻¹s⁻¹)
-NO₂1.35 x 10⁻¹
-COCH₃4.50 x 10⁻²
-CHO3.80 x 10⁻²
-H4.20 x 10⁻³
-CH₃1.80 x 10⁻³
-OCH₃1.20 x 10⁻³
-NH₂2.10 x 10⁻⁴

Data sourced from a study on the alkaline hydrolysis of a series of seven acetanilide derivatives.[1]

The nitro group at the ortho position and the methyl group at the para position in N-acetyl-4-methyl-2-nitroaniline will have combined electronic and steric effects. The ortho-nitro group is expected to be strongly activating towards nucleophilic attack due to its electron-withdrawing nature, similar to the para-nitro substituent. The para-methyl group is weakly electron-donating, which would slightly deactivate the ring. However, the dominant effect is expected to be from the ortho-nitro group, suggesting that the hydrolysis rate of N-acetyl-4-methyl-2-nitroaniline will be significantly faster than that of unsubstituted acetanilide.

Experimental Protocols

Detailed experimental procedures for both acid and base-catalyzed hydrolysis of N-acetyl-4-methyl-2-nitroaniline are provided below. These protocols are adapted from established methods for the hydrolysis of structurally similar compounds.

Acid-Catalyzed Hydrolysis of N-acetyl-4-methyl-2-nitroaniline

This protocol is adapted from the hydrolysis of 4-methyl-2-nitroacetanilide.

Materials:

  • N-acetyl-4-methyl-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.5 M)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a suspension of N-acetyl-4-methyl-2-nitroaniline in concentrated HCl. A typical ratio would be approximately 80 mg of the anilide per 500 µL of concentrated HCl.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle and maintain reflux with stirring for 30 minutes.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully add a 0.5 M NaOH solution dropwise while stirring until the solution becomes basic (check with pH paper or a pH meter).

  • A solid precipitate of this compound should form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point.

Base-Catalyzed Hydrolysis of N-acetyl-4-methyl-2-nitroaniline

This protocol is adapted from the preparation of 2-Nitro-4-methylaniline.

Materials:

  • N-acetyl-4-methyl-2-nitroaniline

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Dropping funnel

Procedure:

  • In a round-bottom flask, prepare a solution of KOH in a mixture of water and ethanol. For example, dissolve 5.7 g of KOH in 8 mL of water and 50 mL of ethanol.

  • To this solution, add N-acetyl-4-methyl-2-nitroaniline in small portions with stirring. A typical molar ratio would be approximately 2.4 moles of KOH per mole of the anilide.

  • Attach a reflux condenser and heat the resulting solution to reflux for 1 hour using a water bath or heating mantle.

  • After reflux, remove the heat source and fit a dropping funnel containing water on top of the condenser.

  • Add the water dropwise to the reaction mixture. The product, this compound, should crystallize out.

  • Cool the mixture to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the product and determine its yield and melting point.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow for the hydrolysis of N-acetyl-4-methyl-2-nitroaniline.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination & Deprotonation A N-acetyl-4-methyl-2-nitroaniline B Protonated Amide A->B + H₃O⁺ A->B C Tetrahedral Intermediate B->C + H₂O B->C D Protonated Intermediate C->D - H₂O, + H₃O⁺ C->D E Acetic Acid + 4-methyl-2-nitroanilinium ion D->E D->E F Acetic Acid + this compound E->F - H₃O⁺

Acid-Catalyzed Hydrolysis Pathway

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Proton Transfer A N-acetyl-4-methyl-2-nitroaniline B Tetrahedral Intermediate A->B + OH⁻ A->B C Acetic Acid + this compound anion B->C B->C D Acetate + this compound C->D C->D

Base-Catalyzed Hydrolysis Pathway

Experimental_Workflow A Reaction Setup (Amide, Acid/Base, Solvent) B Reflux/Heating (e.g., 100°C, 1h) A->B 1 C Cooling (Room Temperature, Ice Bath) B->C 2 D Neutralization/Precipitation (Addition of Base/Acid) C->D 3 E Isolation (Vacuum Filtration) D->E 4 F Purification (Recrystallization) E->F 5 G Analysis (Yield, MP, Spectroscopy) F->G 6

General Experimental Workflow

Conclusion

The hydrolysis of N-acetyl-4-methyl-2-nitroaniline is a fundamental reaction with implications in both synthetic chemistry and pharmacology. This guide has provided a detailed examination of the acid and base-catalyzed mechanisms, offered practical experimental protocols, and presented a comparative analysis of kinetic data to predict the reactivity of the target molecule. The provided visualizations offer a clear summary of the reaction pathways and experimental procedures. For drug development professionals and researchers, this information serves as a valuable resource for designing synthetic strategies and understanding the metabolic stability of related compounds. Further experimental studies are warranted to determine the precise kinetic parameters for the hydrolysis of N-acetyl-4-methyl-2-nitroaniline under various conditions.

References

4-Methyl-2-nitroaniline: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 4-Methyl-2-nitroaniline (CAS No. 89-62-3), a chemical intermediate often used in the synthesis of dyes and other complex organic molecules.[1][2] This guide is intended for professionals in research and development who handle this substance, consolidating critical data on its properties, hazards, and handling procedures.

Chemical and Physical Properties

This compound is an orange-brown crystalline powder.[3][4] It is characterized by its limited solubility in water but is soluble in methanol.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[4][6][7]
Molecular Weight 152.15 g/mol [4][6][7]
Appearance Orange to orange-brown crystalline powder[1][3][4]
Melting Point 115-116 °C[1][8]
Flash Point 210 °C (410 °F)[3]
Water Solubility 0.2 g/L (at 20 °C)[1][5]
Vapor Pressure 0.000972 mmHg[4]
Synonyms 2-Nitro-p-toluidine, 4-Amino-3-nitrotoluene[3][4][9]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is acutely toxic if swallowed, inhaled, or in contact with skin.[10][11] Furthermore, it poses a risk of damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[3][10][11] The signal word for this chemical is "Danger".[2][6]

Table 2 summarizes the GHS hazard and precautionary statements associated with this compound.

GHS ClassificationCodeStatementSource(s)
Hazard Statements H301Toxic if swallowed.[2][3][10]
H311Toxic in contact with skin.[3][10]
H331Toxic if inhaled.[3][10]
H373May cause damage to organs through prolonged or repeated exposure.[3][10][11]
H411Toxic to aquatic life with long lasting effects.[3][10]
Precautionary Statements P260Do not breathe dust/fume.[3][10]
P270Do not eat, drink or smoke when using this product.[3][9][10]
P273Avoid release to the environment.[2][3][9][10]
P280Wear protective gloves and protective clothing.[2][3][9][10]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2][3][10]
P302+P352IF ON SKIN: Wash with plenty of water.[2][3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9]
P311Call a POISON CENTER or doctor/physician.[2]
P405Store locked up.[3]
P501Dispose of contents/container to an approved waste disposal plant.[9][10]

Toxicological Information

The primary toxicological concerns associated with this compound are its high acute toxicity via oral, dermal, and inhalation routes, and the potential for target organ damage with repeated exposure.[11][12] A significant chronic effect is the potential to cause methemoglobinemia.[3][13]

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. The available data is presented in Table 3. The compound is classified as Acute Toxicity Category 3 for oral, dermal, and inhalation routes.[6]

EndpointSpeciesRouteValueSource(s)
LD₅₀MouseIntraperitoneal> 500 mg/kg[13]
LD₅₀/LC₅₀Not availableOral, Dermal, InhalationNot available[4]
Chronic Toxicity and Organ Damage

Prolonged or repeated exposure to this compound may cause damage to organs (H373).[3][10][11] The liver is a potential target organ, which is consistent with the metabolism of related nitroaniline compounds by liver microsomes.[1][11] Chronic exposure may lead to methemoglobinemia, a condition characterized by chocolate-brown colored blood, headache, dizziness, cyanosis, and in severe cases, unconsciousness and death.[3] The effects of exposure may be delayed.[3][13]

Mechanism of Toxicity: Methemoglobinemia

A primary mechanism of toxicity for many aromatic amines and nitro compounds is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the hemoglobin unable to bind and transport oxygen. The metabolic activation of this compound, likely occurring in the liver, can produce reactive metabolites that facilitate this oxidation within red blood cells.

Methemoglobinemia_Pathway cluster_blood Red Blood Cell cluster_metabolism Metabolic Activation HbFe2 Hemoglobin (Fe²⁺) (Oxygen Transport) MetHbFe3 Methemoglobin (Fe³⁺) (Cannot Transport O₂) HbFe2->MetHbFe3 Oxidation MetHbFe3->HbFe2 Reduction (MetHb Reductase) Compound This compound Metabolite Oxidizing Metabolites (e.g., N-hydroxylamines) Compound->Metabolite Hepatic Metabolism (Cytochrome P450) Metabolite->HbFe2 Drives Oxidation

Caption: Mechanism of methemoglobinemia induction.

Ecotoxicological Information

CompoundSpeciesEndpointValue (mg/L)Exposure TimeSource(s)
2-NitroanilineBrachydanio rerio (fish)LC₅₀19.596 h[7]
2-NitroanilineDaphnia magna (crustacean)EC₅₀8.324 h[7]
3-Methyl-4-nitrophenolFishLC₅₀9.8-[14]
3-Methyl-4-nitrophenolDaphnia magna (crustacean)EC₅₀9.1-[14]

First Aid and Emergency Procedures

Immediate medical attention is required in case of significant exposure. First aid measures are critical and should be performed promptly.[3]

First_Aid_Workflow Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Proc_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Keep warm and at rest. Inhalation->Proc_Inhale Proc_Skin 1. Immediately remove contaminated clothing. 2. Flush skin with plenty of water and soap. Skin->Proc_Skin Proc_Eye 1. Immediately flush eyes with running water for at least 15 minutes. 2. Keep eyelids apart to ensure complete irrigation. Eye->Proc_Eye Proc_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Give water to drink. Ingestion->Proc_Ingest Seek_Medical Seek Immediate Medical Attention Proc_Inhale->Seek_Medical Proc_Skin->Seek_Medical Proc_Eye->Seek_Medical Proc_Ingest->Seek_Medical

Caption: Emergency first aid workflow for exposure.

Notes to Physician: Treatment should be symptomatic and supportive. For suspected methemoglobinemia, the administration of methylene blue may be indicated.[3]

Exposure Controls and Personal Protection

To minimize risk, strict exposure controls must be implemented.

  • Engineering Controls: Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[3][15]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin exposure.[3][11]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter (e.g., P2 or N95 type).[3][6]

Accidental Release and Disposal

Accidental releases must be handled with caution, using appropriate protective equipment.

Spill_Response_Workflow Spill Spill Occurs Minor_Spill Minor Spill Spill->Minor_Spill Small Scale Major_Spill Major Spill Spill->Major_Spill Large Scale Proc_Minor 1. Wear full PPE. 2. Dampen solid material with alcohol to prevent dust. 3. Scoop into a suitable, labeled container for disposal. Minor_Spill->Proc_Minor Proc_Major 1. Evacuate area and move upwind. 2. Alert emergency services. 3. Wear SCBA and full protective gear. 4. Contain spill with sand or earth. 5. Collect material into labeled containers. Major_Spill->Proc_Major Decon Decontaminate spill area and equipment. Wash area and prevent runoff to drains. Proc_Minor->Decon Proc_Major->Decon Disposal Dispose of waste in accordance with local, state, and federal regulations. Decon->Disposal

Caption: Workflow for accidental spill response.

  • Disposal: Chemical waste must be disposed of as hazardous waste. Generators must follow US EPA guidelines (40 CFR Parts 261.3) or equivalent regional regulations for classification and disposal.[4]

Standardized Experimental Protocols

While specific experimental reports for this compound are not publicly available, its toxicological and ecotoxicological properties are typically determined using internationally recognized standardized methods, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability.

Acute Toxicity Testing
  • Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals (typically rats) in a sequential manner. A starting dose is chosen, and depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down. This process continues until the criteria for classification are met, allowing for the determination of an LD₅₀ range and the appropriate GHS category.

  • Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin (typically of rats, rabbits, or guinea pigs) for 24 hours under a porous gauze dressing. Animals are observed for signs of toxicity and mortality for up to 14 days. This test determines the dermal LD₅₀ value.

  • Acute Inhalation Toxicity (OECD 403): Animals (typically rats) are exposed to the substance as a dust, mist, or vapor in an inhalation chamber for a defined period (usually 4 hours). The concentration of the substance is monitored. Animals are observed for 14 days to determine the LC₅₀, the concentration causing mortality in 50% of the test animals.

Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Zebrafish, Brachydanio rerio) are exposed to the chemical in a static or semi-static system for 96 hours. The concentration that is lethal to 50% of the fish (LC₅₀) is determined.

  • Daphnia sp., Acute Immobilisation Test (OECD 202): Aquatic invertebrates (Daphnia magna) are exposed to the chemical for 48 hours. The test determines the concentration that immobilizes 50% of the daphnids (EC₅₀).

Stability and Reactivity

  • Chemical Stability: The product is considered stable under recommended storage conditions.[10][13]

  • Conditions to Avoid: Avoid generation of dust and exposure to moisture, as the material is hygroscopic.[3]

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][3][13][16]

  • Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3][10][16]

References

An In-Depth Technical Guide to 4-Methyl-2-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-nitroaniline, also known as 2-nitro-p-toluidine, is an important organic intermediate with the chemical formula C₇H₈N₂O₂. It presents as an orange to orange-brown crystalline powder. This compound is a key precursor in the synthesis of a variety of organic molecules, most notably azo dyes and pigments. Its molecular structure, featuring an aniline ring substituted with a methyl and a nitro group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery and history, physicochemical properties, synthesis methodologies, and primary applications of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Discovery and History

While the specific individual and date of the first synthesis of this compound are not prominently documented, its history is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. The development of methods to produce aromatic nitro compounds and anilines from coal tar derivatives provided the foundational chemistry for its synthesis.

The systematic investigation of electrophilic aromatic substitution on toluene derivatives, such as the nitration of p-toluidine, was a central focus of organic chemists during this era. The need for a diverse palette of stable and vibrant colorants for the textile industry drove the synthesis and characterization of numerous substituted anilines, including this compound, to be used as diazo components in the formation of azo dyes.[1][2][3] Its documentation in the comprehensive Beilstein database (Beilstein Registry Number 879506) indicates its characterization and inclusion in the formal body of chemical knowledge during this period of intense research into synthetic organic chemistry.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Melting Point115-116 °C[4]
Boiling Point169 °C @ 21 mmHg[4]
Flash Point157 °C[4]
Water Solubility0.2 g/L at 20°C[4]
AppearanceOrange to orange-brown fine crystalline powder[5]
Synonyms2-Nitro-p-toluidine, 4-Amino-3-nitrotoluene[6]
CAS Number89-62-3[5]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common starting from p-toluidine (4-methylaniline). The general strategy involves the protection of the highly reactive amino group, followed by nitration and subsequent deprotection.

Experimental Protocols

Method 1: Synthesis from p-Toluidine via N-Acetylation

This is a widely used laboratory and industrial method that proceeds in three main steps.

Step 1: N-Acetylation of p-Toluidine

  • Reaction: p-Toluidine is reacted with an acylating agent, such as p-toluenesulfonyl chloride, to protect the amino group.[4]

  • Procedure:

    • Dissolve p-toluidine in a suitable solvent.

    • Add p-toluenesulfonyl chloride and a base (e.g., pyridine or aqueous sodium hydroxide) to catalyze the reaction.

    • Stir the mixture until the reaction is complete (monitored by TLC).

    • Isolate the N-acylated product by filtration and wash with water.

    • The product can be purified by recrystallization.

Step 2: Nitration of the N-Acylated Product

  • Reaction: The protected p-toluidine is nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Procedure:

    • Suspend the N-acylated product in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Pour the reaction mixture onto ice to precipitate the nitrated product.

    • Filter the solid and wash thoroughly with water until neutral.

Step 3: Hydrolysis of the N-Acylated Nitro Product

  • Reaction: The protecting group is removed by acid-catalyzed hydrolysis to yield this compound.

  • Procedure:

    • Heat the N-acylated nitro product in an aqueous solution of a strong acid, such as sulfuric acid.[4]

    • Reflux the mixture for several hours until hydrolysis is complete.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonia) to precipitate the final product.[4]

    • Filter the crude this compound, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Method 2: Synthesis from Ethyl p-tolylcarbamate

This method also involves a protected amine derivative.

  • Reaction: N-(p-toluene) ethyl carbamate is synthesized by reacting 4-methylaniline with ethyl chloroformate. This protected intermediate is then nitrated.[7]

  • Procedure:

    • In a pressure tube, combine Ethyl N-(p-toluene)carbamate, a palladium acetate catalyst, and t-butyl nitrite in 1,4-dioxane.

    • Heat the reaction mixture at 90°C with air as the oxidant.[7]

    • Monitor the reaction by TLC.

    • After completion, extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.[7]

    • The crude product is purified by silica gel column chromatography.

    • The final product, this compound, is obtained by hydrolysis under acidic conditions with a reported isolated yield of 80%.[7]

Visualization of Synthesis Pathways

synthesis_pathway cluster_caption1 Method 1: Synthesis from p-Toluidine p_toluidine p-Toluidine n_acetyl N-Acetyl-p-toluidine p_toluidine->n_acetyl Acylation (e.g., Acetic Anhydride) n_acetyl_nitro N-Acetyl-4-methyl- 2-nitroaniline n_acetyl->n_acetyl_nitro Nitration (HNO₃/H₂SO₄) final_product This compound n_acetyl_nitro->final_product Hydrolysis (Acidic)

Caption: General workflow for the synthesis of this compound from p-toluidine.

synthesis_pathway_2 cluster_caption2 Method 2: Synthesis from Ethyl p-tolylcarbamate start_material 4-Methylaniline carbamate Ethyl p-tolylcarbamate start_material->carbamate Amino Protection (Ethyl Chloroformate) nitro_carbamate Nitrated Carbamate Intermediate carbamate->nitro_carbamate Nitration (t-butyl nitrite, Pd(OAc)₂) final_product This compound nitro_carbamate->final_product Hydrolysis (Acidic)

Caption: Synthesis of this compound via an ethyl carbamate intermediate.

Applications

The primary industrial application of this compound is as an intermediate in the manufacture of azo dyes and pigments.[6] It serves as a diazo component, which, after diazotization, is coupled with various aromatic compounds to produce a wide range of colors, particularly reds and yellows.[6] Pigments derived from this compound, such as Toluidine Red, are valued for their vibrant color and good lightfastness, finding use in printing inks, paints, and plastics.[6]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled. It is also toxic to aquatic life with long-lasting effects. When handling this compound, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. In case of exposure, immediate medical attention is advised. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

Methodological & Application

Application Note: Quantification of 4-Methyl-2-nitroaniline in Water by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is an organic compound utilized in the manufacturing of various dyes and pigments.[1] Its potential release into industrial wastewater and subsequent contamination of surface water sources necessitates reliable and sensitive analytical methods for environmental monitoring and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique suitable for the analysis of polar and thermolabile compounds like nitroanilines without the need for chemical derivatization, offering good sensitivity and reproducibility.[1][2][3]

This application note details a comprehensive protocol for the quantification of this compound in water samples using HPLC-UV, including sample preparation, chromatographic conditions, and method validation parameters.

Principle of the Method

This method involves the pre-concentration of this compound from a water sample using Solid-Phase Extraction (SPE). The extracted and concentrated analyte is then separated from other matrix components using reversed-phase HPLC on a C18 column. Quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental

Instrumentation and Reagents

  • HPLC System: An HPLC system equipped with a UV detector, pump, autosampler, and data acquisition software.

  • Analytical Column: A reversed-phase C18 column is recommended. A Newcrom R1 column can also be utilized.[4]

  • Reagents: HPLC-grade acetonitrile, methanol, and deionized water are required.[5] Phosphoric acid or formic acid may be used as a mobile phase modifier.[4][6]

  • Standards: A certified reference standard of this compound is necessary for calibration.[5]

  • SPE Cartridges: C18 or hydrophilic-lipophilic balanced (HLB) SPE cartridges are suitable for extraction.[1][5]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is employed to clean up the sample and concentrate the analyte.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[1]

  • Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the conditioned cartridge at a controlled flow rate of 5-10 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.[1]

  • Elution: Elute the trapped this compound from the cartridge with a small volume (e.g., 2 x 1 mL) of methanol or acetonitrile.[1]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.[1]

HPLC Method

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of nitroanilines.[4][6] A typical starting point could be a gradient elution to ensure good separation.

  • Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

  • Injection Volume: A 10-20 µL injection volume is common.

  • Detection: UV detection should be performed at a wavelength that provides maximum absorbance for this compound.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, can improve reproducibility.

Quantitative Data Summary

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.3 - 3 µg/L
Recovery90 - 110%
Precision (%RSD)< 5%

Detailed Experimental Protocol

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Sample Preparation (SPE):

    • Follow the Solid-Phase Extraction protocol described above.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared water sample extracts.

    • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.[1]

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Water Sample Collection Filtration Filtration SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification of 4-M-2-NA PeakIntegration->Quantification CalibrationCurve Calibration Curve Generation CalibrationCurve->Quantification Report Report Quantification->Report Method_Selection start Start: Need to quantify This compound in water trace_level Trace Level Analysis Required? start->trace_level confirmation Confirmatory Analysis Needed? trace_level->confirmation Yes hplc_uv HPLC-UV trace_level->hplc_uv No lc_msms LC-MS/MS confirmation->lc_msms Yes gc_ms GC-MS confirmation->gc_ms Alternative end_hplc End hplc_uv->end_hplc Routine Quantification end_lcms End lc_msms->end_lcms High Sensitivity & Specificity end_gcms End gc_ms->end_gcms High Sensitivity & Confirmation

References

GC-MS analysis of 4-Methyl-2-nitroaniline in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the GC-MS Analysis of 4-Methyl-2-nitroaniline in Environmental Samples

Introduction

This compound, also known as 2-nitro-p-toluidine, is an organic compound primarily used as an intermediate in the synthesis of azo dyes and pigments.[1] Its presence in industrial wastewater and surrounding environments is a potential concern due to the general toxicity of nitroaniline compounds. Therefore, sensitive and specific analytical methods are required for the quantification of this compound in environmental matrices to ensure regulatory compliance and environmental safety.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, offering excellent sensitivity and selectivity for trace-level detection and unambiguous confirmation of the analyte's identity.[1] While other methods like High-Performance Liquid Chromatography (HPLC) are also applicable, GC-MS provides a robust platform for definitive analysis.[1][2]

Quantitative Data Summary

The validation of an analytical method is crucial to ensure reliable and accurate results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.

ParameterTypical Performance
Linearity Range0.003 - 0.008 µg/g
Correlation Coefficient (r²)≥ 0.992
Limit of Detection (LOD)0.001 µg/g
Limit of Quantification (LOQ)0.003 µg/g
Accuracy (Recovery)99.2% - 100.3%
Precision (RSD%)< 15%
Data based on a validated method for the related compound 4-Methoxy-2-nitroaniline.[3]

Experimental Workflow

The overall process for analyzing this compound in environmental samples involves sample collection, preparation (extraction and concentration), instrumental analysis by GC-MS, and subsequent data processing.

GC-MS_Workflow cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation & Extraction cluster_water Water Samples cluster_soil Soil/Sediment Samples cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Collection Collect Water or Soil Samples in Clean Glass Containers Spike Spike Sample with Internal Standard (e.g., this compound-d6) Collection->Spike Water_pH Adjust pH > 11 Spike->Water_pH Soil_Prep Homogenize Sample Spike->Soil_Prep LLE Liquid-Liquid Extraction (LLE) with Dichloromethane Water_pH->LLE Method A SPE Solid-Phase Extraction (SPE) on C18 Cartridge Water_pH->SPE Method B Dry Dry Extract with Anhydrous Sodium Sulfate LLE->Dry SPE->Dry Ultrasonic Ultrasonic Extraction with Acetone/Dichloromethane Soil_Prep->Ultrasonic Ultrasonic->Dry Concentrate Concentrate Under Nitrogen Dry->Concentrate Reconstitute Reconstitute in Suitable Solvent (e.g., Ethyl Acetate) Concentrate->Reconstitute GCMS Inject into GC-MS System Reconstitute->GCMS Data_Acq Acquire Data in Scan or SIM Mode GCMS->Data_Acq Quantify Identify & Quantify Analyte using Calibration Curve Data_Acq->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the quantification of this compound in environmental samples.

Detailed Experimental Protocols

Sample Preparation: Water Samples (Solid-Phase Extraction)

This protocol is based on established methods for extracting nitroaniline compounds from aqueous matrices.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Internal Standard Spiking: Add a known amount of an isotopic internal standard (e.g., this compound-d6) to a 100 mL water sample. The use of an internal standard is highly recommended to correct for matrix effects and variations during sample preparation.[4][5]

  • Sample Loading: Pass the spiked water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the trapped analyte and internal standard from the cartridge using 5 mL of methanol or ethyl acetate into a collection tube.[1]

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[1]

Sample Preparation: Soil/Sediment Samples (Ultrasonic Extraction)

This protocol is adapted from general methods for extracting semi-volatile organic compounds from solid matrices.[4]

  • Sample Preparation: Homogenize the soil sample. Weigh 30 g of the sample into a glass beaker.

  • Internal Standard Spiking: Add a known amount of an isotopic internal standard solution to the soil sample and mix thoroughly.

  • Extraction: Add 100 mL of a 1:1 mixture of acetone and dichloromethane. Place the beaker in an ultrasonic bath and extract for 15 minutes.

  • Solvent Collection: Decant the solvent into a flask. Repeat the extraction two more times with fresh solvent, combining all extracts.[4]

  • Drying and Concentration: Pass the combined extract through anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[4]

  • Solvent Exchange: Exchange the solvent to one compatible with the GC-MS analysis (e.g., ethyl acetate) and adjust the final volume to 1 mL.[4]

GC-MS Instrumental Analysis

The following parameters are recommended as a starting point and should be optimized for the specific instrument and application. Parameters are based on methods for structurally related aniline compounds.[3][6][7]

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[6]

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Inlet:

    • Mode: Splitless

    • Temperature: 220 °C[6]

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 4 min.

    • Ramp: 20 °C/min to 240 °C.

    • Hold: 3.5 min at 240 °C.[6]

  • MS Parameters:

    • Ion Source Temperature: 230 °C[3]

    • Quadrupole Temperature: 150 °C[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition:

      • Full Scan: m/z 50-350 (for initial identification and method development).

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound for enhanced sensitivity and quantitative analysis.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of this compound in the final reconstitution solvent (e.g., ethyl acetate), each containing the same concentration of the internal standard.[1]

  • Calibration Curve: Inject the standards into the GC-MS to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[1]

  • Sample Analysis: Inject the prepared sample extracts.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the concentration in the sample by comparing its analyte/internal standard peak area ratio to the calibration curve.[1]

References

Application Note: Quantitative Determination of 4-Methyl-2-nitroaniline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Methyl-2-nitroaniline in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is suitable for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this compound in a biological matrix. A deuterated internal standard (this compound-d6) is utilized to ensure accuracy and precision.

Introduction

This compound is a chemical intermediate used in the synthesis of various dyes and pigments. Its potential presence as a metabolite, impurity, or environmental contaminant necessitates a sensitive and selective analytical method for its quantification in biological matrices like plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the ideal technique for trace-level analysis. The use of a stable isotope-labeled internal standard, such as this compound-d6, is critical for correcting variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantitative bioanalysis.

Experimental

Materials and Reagents
  • This compound (≥98% purity)

  • This compound-d6 (Isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and this compound-d6 into separate 10 mL volumetric flasks. Dissolve in methanol to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d6 stock solution in a 50:50 (v/v) mixture of methanol and water.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, or quality control sample) in a 1.5 mL microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the liquid chromatography and mass spectrometry parameters.

Parameter Value
LC System Agilent 1290 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were used for the quantification and confirmation of this compound and its internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
This compound153.1107.125Quantifier
This compound153.177.135Qualifier
This compound-d6159.1113.125Internal Standard

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines on bioanalytical method validation.[2][3][4][5][6] The following parameters were assessed:

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)Within ±10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) % Change within ±15%Stable under all tested conditions

Diagrams

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard (this compound-d6) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge at 14,000 x g for 10 min vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for the preparation of plasma samples.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Reversed-Phase Column esi Electrospray Ionization (Positive Mode) lc_column->esi Eluent quad1 Q1: Precursor Ion Selection (m/z 153.1) esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection (m/z 107.1, 77.1) quad2->quad3 detector Detector quad3->detector

Caption: LC-MS/MS analysis workflow.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple, rapid, and provides clean extracts. The chromatographic and mass spectrometric conditions are optimized for high sensitivity, selectivity, and throughput. This method is a valuable tool for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and toxicology.

References

Application Notes and Protocols: Synthesis of Toluidine Red (Pigment Red 3) from 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-nitroaniline, also known as 2-nitro-p-toluidine, is a key aromatic amine intermediate in the synthesis of various azo dyes and pigments.[1][2] A prominent application is in the production of Toluidine Red, formally known as C.I. Pigment Red 3.[1][3] This monoazo pigment is valued for its bright scarlet hue and strong tinctorial strength, finding widespread use in paints, printing inks, and other industrial coatings.[1][3]

The synthesis of Toluidine Red from this compound is a classic example of a two-step diazotization-coupling reaction. The first step involves the conversion of the primary aromatic amine (this compound) into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[4] The resulting diazonium salt is then coupled with an electron-rich aromatic compound, in this case, 2-naphthol, to form the final azo dye.[1]

For professionals in drug development, understanding the synthesis and properties of such compounds is pertinent due to the prevalence of the azo functional group in certain pharmaceuticals and the potential toxicological implications of aromatic amines and their derivatives.[5][6]

Data Presentation

Table 1: Physicochemical Properties of Toluidine Red (Pigment Red 3)
PropertyValueReference
CAS Number2425-85-6[3][7]
Molecular FormulaC₁₇H₁₃N₃O₃[3][7][8]
Molecular Weight307.3 g/mol [8]
AppearanceDark red powder[3]
Melting Point270–272 °C[8]
SolubilityInsoluble in water; Soluble in many organic solvents.[3]
Table 2: Example Reagent Quantities for Toluidine Red Synthesis
ReagentMolecular Weight ( g/mol )Moles (approx.)Quantity
This compound152.150.10816.5 g
2-Naphthol144.170.13920 g
Sodium Nitrite (NaNO₂)69.00--
Hydrochloric Acid (5N)36.46-60.25 g
Sodium Hydroxide (NaOH)40.00-4.43 g
Product Toluidine Red 307.31 -
Reported Yield --94.7% [9]

Experimental Protocols

Protocol 1: Synthesis of Toluidine Red (Pigment Red 3)

This protocol is a representative procedure for the synthesis of Toluidine Red.

Materials:

  • This compound (Meta nitro para toluidine)

  • 2-Naphthol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated and 5N solution

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

Equipment:

  • Reaction vessel (beaker or round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Thermometer

  • Dropping funnel

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

Part 1: Diazotization of this compound

  • In a reaction vessel, combine 16.5 g of this compound with 60.25 g of 5N hydrochloric acid.[9]

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving a stoichiometric amount in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred amine-acid mixture. Maintain the temperature below 5 °C during the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution contains the 4-methyl-2-nitrobenzenediazonium chloride.

Part 2: Coupling Reaction with 2-Naphthol

  • In a separate, larger reaction vessel, dissolve 20 g of 2-naphthol in a solution of 4.43 g of sodium hydroxide in 643 mL of distilled water.[9]

  • Cool this alkaline 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution. A brightly colored red precipitate of Toluidine Red will form immediately.

  • Continue to stir the reaction mixture in the ice bath for at least 30 minutes to ensure the coupling reaction goes to completion.

  • The final temperature of the reaction mixture may rise to around 37 °C upon completion of the reaction.[9]

Part 3: Isolation and Purification

  • Collect the precipitated Toluidine Red pigment by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts and other water-soluble impurities. Washing with hot distilled water can also be performed.[9]

  • Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • The expected yield for this procedure is high, with reports of up to 94.7%.[9]

Mandatory Visualizations

Azo_Dye_Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_isolation Part 3: Isolation Amine This compound Diazonium 4-Methyl-2-nitrobenzene diazonium chloride Amine->Diazonium 0-5 °C Acid HCl Acid->Diazonium Nitrite NaNO₂ Nitrite->Diazonium AzoDye Toluidine Red (Pigment Red 3) Diazonium->AzoDye 0-5 °C Naphthol 2-Naphthol (in NaOH solution) Naphthol->AzoDye Filtration Filtration AzoDye->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Purified Toluidine Red Drying->FinalProduct

Caption: Workflow for the synthesis of Toluidine Red.

Relevance to Drug Development Professionals

While Toluidine Red itself is primarily an industrial pigment, the underlying chemistry and toxicological profile are of interest to the drug development community for several reasons:

  • Azo Prodrugs: The azo linkage can be designed to be stable in the upper gastrointestinal tract but cleaved by azoreductase enzymes in the lower intestine. This principle is utilized in colon-specific drug delivery. For instance, sulfasalazine is an azo-prodrug that releases the anti-inflammatory agent 5-aminosalicylic acid in the colon for the treatment of inflammatory bowel disease.

  • Toxicology and Carcinogenicity: Aromatic amines, the precursors to many azo dyes, are a class of compounds with known toxicological concerns, including carcinogenicity. The reductive cleavage of azo dyes can release these aromatic amines in vivo. Toluidine Red (Pigment Red 3) has been evaluated for its toxicological profile. Studies in rats and mice have shown some evidence of carcinogenicity, with findings of follicular-cell adenomas of the thyroid and renal-cell adenomas in male mice, and an increased incidence of adrenal phaeochromocytomas in male rats and hepatocellular adenomas in female rats.[1][10] It is also considered a potential skin sensitizer, having been associated with contact dermatitis.[11] This highlights the importance of thorough toxicological assessment of any compound containing an azo linkage or derived from potentially carcinogenic aromatic amines.

  • Biological Staining and Assays: Toluidine Red has applications in biological research as a stain in histology, particularly for visualizing cellular structures in tissue samples.[8] It is also used in assays to study cell viability and proliferation.[8] This utility in basic research can provide tools and insights relevant to preclinical drug development.

References

Application Notes: 4-Methyl-2-nitroaniline for Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-nitroaniline, a derivative of p-toluidine, is an organic molecular compound that has garnered interest for its nonlinear optical (NLO) properties. Organic NLO materials are crucial for applications in high-speed information processing, optical computing, and telecommunications due to their large nonlinear susceptibilities and rapid response times. This compound, in particular, has been investigated for its third-order NLO characteristics, which are essential for applications like optical switching and optical limiting.

It is important to distinguish this compound from its isomer, 2-methyl-4-nitroaniline (commonly known as MNA), which is a highly celebrated material for its exceptional second-order NLO properties, including second-harmonic generation (SHG). Studies indicate that this compound crystallizes in a centrosymmetric space group (C2/c), which precludes second-order NLO effects from the bulk crystal lattice.[1][2] Therefore, its primary NLO applications lie in the realm of third-order phenomena. These application notes provide a detailed overview of the properties, characterization, and potential uses of this compound as a third-order NLO material.

Data Presentation

The properties of this compound single crystals are summarized below. For context, comparative data for the well-known second-order NLO material, 2-Methyl-4-nitroaniline (MNA), is also included.

Table 1: Physicochemical and Crystallographic Properties

PropertyThis compound2-Methyl-4-nitroaniline (for comparison)
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₂
Crystal System Monoclinic[1][2]Orthorhombic
Space Group C2/c (Centrosymmetric)[1][2]Cc (Non-centrosymmetric)
Lattice Parameters a = 13.11 Å, b = 8.97 Å, c = 12.21 Å, β = 103.86°[1][2]a = 6.50 Å, b = 15.68 Å, c = 7.37 Å
Melting Point 118 °C[1][2]131 °C
Decomposition Point 228 °C[1][2]Not specified
Optical Band Gap 2.31 eV[1][2]Not specified

Table 2: Nonlinear Optical Properties

NLO PropertyThis compound2-Methyl-4-nitroaniline (for comparison)
NLO Order Third-OrderSecond-Order
Key Application Optical Switching[1][2]Second-Harmonic Generation (SHG)[3]
Third-Order Susceptibility (χ⁽³⁾) Characterized via Z-scan; sign and magnitude can be determined.[1][2][4]Not the primary focus of study.
Nonlinear Refractive Index (n₂) A positive nonlinear refractive index has been observed in derivatives.[5]Not specified
Nonlinear Absorption (β) Can be measured using open-aperture Z-scan.[2]Not specified
Second-Order Susceptibility (d₁₁) 0 (due to centrosymmetric structure)~250 pm/V[3][6]
SHG Efficiency Negligible in bulk crystalHigh (e.g., 0.71% conversion in waveguide)[3][7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound for NLO applications are provided below.

Protocol 1: Single Crystal Growth by Slow Evaporation

This protocol describes the growth of high-quality single crystals of this compound, a prerequisite for accurate NLO characterization.

Objective: To grow large, optically transparent single crystals of this compound.

Materials:

  • This compound powder (high purity)

  • Suitable solvent (e.g., acetone, methanol)

  • Beakers

  • Magnetic stirrer and stir bar

  • Filter paper (e.g., Whatman No. 1)

  • Crystallization dishes with perforated covers

  • Constant temperature bath or incubator

Procedure:

  • Solubility Test: Determine the optimal solvent by testing the solubility of this compound in various solvents. The ideal solvent will have moderate solubility that increases with temperature.

  • Preparation of Supersaturated Solution:

    • Add a measured amount of the chosen solvent to a beaker.

    • Gradually dissolve the this compound powder into the solvent at a slightly elevated temperature while stirring continuously until no more solute dissolves.

    • Add a small amount of additional solute to ensure supersaturation.

  • Filtration: Filter the warm, supersaturated solution through filter paper into a clean crystallization dish to remove any insoluble impurities.

  • Crystal Growth:

    • Cover the crystallization dish with a perforated lid to allow for slow solvent evaporation.

    • Place the dish in a vibration-free environment with a constant temperature (e.g., a constant temperature bath set to room temperature).

  • Harvesting: After several days to weeks, seed crystals will form and grow. Once the crystals have reached a desirable size, carefully harvest them from the solution and dry them on a filter paper.

Protocol 2: Third-Order NLO Property Measurement using Z-Scan

The Z-scan technique is a standard method for determining the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the real and imaginary parts of the third-order susceptibility (χ⁽³⁾), respectively.[4][8][9]

Objective: To quantify the third-order nonlinear optical properties of a this compound single crystal.

Apparatus:

  • Laser source: A stable, high-power laser with a Gaussian beam profile (e.g., Q-switched Nd:YAG laser).

  • Focusing lens.

  • Motorized translation stage for moving the sample.

  • Beam splitter.

  • Two photodiode detectors.

  • A finite aperture (iris) placed in the far field.

  • Data acquisition system (e.g., digital oscilloscope, computer).

Procedure:

  • Sample Preparation: A grown single crystal of this compound is polished to achieve optically flat and parallel surfaces. The crystal is then mounted on the motorized translation stage.

  • Optical Alignment:

    • The laser beam is focused using a lens.

    • The sample is placed on the translation stage, which moves it along the z-axis (the direction of beam propagation) through the focal point of the lens.

  • Data Collection:

    • After passing through the sample, the beam is split.

    • Open Aperture (OA) Measurement: One detector measures the total power of the transmitted beam (without an aperture). This measurement is sensitive to nonlinear absorption (β).[10]

    • Closed Aperture (CA) Measurement: The other part of the beam passes through a finite aperture before reaching the second detector. This measurement is sensitive to both nonlinear refraction and absorption.[10][11]

    • The sample is moved along the z-axis, and the normalized transmittance is recorded as a function of the sample's position (z).

  • Data Analysis:

    • The open-aperture Z-scan curve provides information about the nonlinear absorption coefficient (β). A valley in the curve indicates two-photon absorption (TPA) or reverse saturable absorption (RSA), while a peak indicates saturable absorption (SA).

    • The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. A peak-valley curve indicates a negative nonlinear refractive index (n₂, self-defocusing), while a valley-peak curve indicates a positive n₂ (self-focusing).

    • By fitting the experimental curves to theoretical models, the values of β, n₂, and the real and imaginary parts of χ⁽³⁾ can be calculated.

Visualizations

Diagrams of Experimental Workflows

Crystal_Growth_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_char Characterization start Start solubility Select Solvent start->solubility 1. dissolve Dissolve MNA Powder (Supersaturated Solution) solubility->dissolve 2. filtrate Filter Solution dissolve->filtrate 3. evaporate Slow Evaporation (Constant Temp) filtrate->evaporate 4. harvest Harvest Crystals evaporate->harvest 5. xrd XRD Analysis harvest->xrd 6a. zscan Z-Scan (NLO) harvest->zscan 6b. uvvis UV-Vis-NIR harvest->uvvis 6c. finish End xrd->finish zscan->finish uvvis->finish Z_Scan_Setup cluster_beam_path Optical Path cluster_detection Detection System laser Laser Source (e.g., Nd:YAG) lens Focusing Lens laser->lens Beam sample Sample on Translation Stage lens->sample sample:e->sample:w < z-axis translation > beamsplitter Beam Splitter sample->beamsplitter Transmitted Beam aperture Aperture (Iris) beamsplitter->aperture Transmitted (CA Path) detector_oa Detector 1 (Open Aperture) beamsplitter->detector_oa Reflected (OA Path) detector_ca Detector 2 (Closed Aperture) aperture->detector_ca daq Data Acquisition System detector_oa->daq detector_ca->daq

References

Application Note: High-Sensitivity Quantification of 4-Methyl-2-nitroaniline using Isotope Dilution Mass Spectrometry with 4-Methyl-2-nitroaniline-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-nitroaniline is an organic compound utilized in the synthesis of various dyes and pigments.[1] Its potential presence in industrial wastewater and surface water necessitates sensitive and specific analytical methods for quantification to ensure environmental safety and regulatory compliance.[1] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy.[2] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample before any processing.[2]

This compound-d6 is a deuterated form of this compound, specifically synthesized for use as an internal standard in analytical chemistry, particularly in methods involving mass spectrometry.[2] Being chemically identical to the analyte, the deuterated standard co-behaves with the analyte during sample extraction, cleanup, and chromatographic separation, but is distinguishable by its higher mass.[2] This allows the mass spectrometer to measure the ratio of the analyte to the internal standard. Any sample loss during preparation affects both the analyte and the internal standard equally, meaning their ratio remains constant, which enables highly accurate quantification.[2]

This application note provides a detailed protocol for the quantification of this compound in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound-d6 as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS is the introduction of a known amount of an isotopically labeled standard into a sample. This standard is nearly identical to the analyte of interest, with the key difference being a change in mass due to isotopic substitution (e.g., deuterium for hydrogen). The mass spectrometer can differentiate between the analyte and the internal standard based on this mass difference. By measuring the ratio of the native analyte to the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery during preparation and analysis.

Isotope_Dilution_Principle cluster_sample Sample cluster_is Internal Standard cluster_spiked_sample Spiked Sample cluster_processed_sample Processed Sample (with loss) cluster_ms Mass Spectrometer A1 A IS1 IS SA1 A A1->SA1 Add Known Amount of IS SA2 A A1->SA2 Add Known Amount of IS SA3 A A1->SA3 Add Known Amount of IS A2 A A2->SA1 Add Known Amount of IS A2->SA2 Add Known Amount of IS A2->SA3 Add Known Amount of IS A3 A A3->SA1 Add Known Amount of IS A3->SA2 Add Known Amount of IS A3->SA3 Add Known Amount of IS SIS1 IS IS1->SIS1 SIS2 IS IS1->SIS2 IS2 IS IS2->SIS1 IS2->SIS2 PSA1 A SA1->PSA1 Sample Prep (e.g., SPE) PSA2 A SA1->PSA2 Sample Prep (e.g., SPE) PSIS1 IS SA1->PSIS1 Sample Prep (e.g., SPE) SA2->PSA1 Sample Prep (e.g., SPE) SA2->PSA2 Sample Prep (e.g., SPE) SA2->PSIS1 Sample Prep (e.g., SPE) SA3->PSA1 Sample Prep (e.g., SPE) SA3->PSA2 Sample Prep (e.g., SPE) SA3->PSIS1 Sample Prep (e.g., SPE) SIS1->PSA1 Sample Prep (e.g., SPE) SIS1->PSA2 Sample Prep (e.g., SPE) SIS1->PSIS1 Sample Prep (e.g., SPE) SIS2->PSA1 Sample Prep (e.g., SPE) SIS2->PSA2 Sample Prep (e.g., SPE) SIS2->PSIS1 Sample Prep (e.g., SPE) MS MS PSA1->MS LC-MS/MS Analysis PSA2->MS LC-MS/MS Analysis PSIS1->MS LC-MS/MS Analysis Ratio Ratio remains constant, allowing accurate quantification. MS->Ratio Measures Ratio (Analyte/IS)

The principle of isotope dilution mass spectrometry.

Quantitative Data and Physicochemical Properties

A summary of the physicochemical properties of this compound and its deuterated internal standard is provided below.

ParameterThis compound (Analyte)This compound-d6 (Internal Standard)
CAS Number 89-62-31246820-08-5[3][4][5]
Molecular Formula C₇H₈N₂O₂[6]C₇H₂D₆N₂O₂[4][5]
Molecular Weight 152.15 g/mol [6]158.19 g/mol [4][5]
Appearance Orange SolidOrange Solid[4]
Purity (by HPLC) ≥98%≥99.5%[4]
Isotopic Purity N/A≥99% Deuterium[4]

Experimental Protocols

This protocol is designed to accurately quantify the concentration of this compound in wastewater samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound-d6 as an internal standard.[2]

1. Materials and Reagents

  • This compound (purity ≥98%)

  • This compound-d6 (isotopic purity ≥99%)[4]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)[4]

  • Formic acid (LC-MS grade)[4]

  • Deionized water (18.2 MΩ·cm)[7]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[7]

  • Human plasma (K2-EDTA) (for alternative matrices)[3]

2. Standard Solution Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[2]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound-d6 and dissolve it in 10 mL of methanol.[3]

  • Internal Standard Working Solution (1 µg/mL): Dilute the 1 mg/mL this compound-d6 stock solution 1:1000 with methanol.[2]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank water matrix. Concentrations may range from 1 ng/mL to 500 ng/mL. Add the internal standard working solution to each calibrator to a final concentration of 50 ng/mL.[2]

3. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.[2]

  • Spiking: Add 50 µL of the 1 µg/mL internal standard working solution to the 100 mL sample and mix thoroughly.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[7]

  • Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[2]

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.[2]

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 50:50 methanol/water with 0.1% formic acid. Vortex to mix and transfer to an HPLC vial for analysis.[2]

4. LC-MS/MS Analysis

ParameterCondition
Liquid Chromatography
SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[7]
ColumnC18, 4.6 x 150 mm, 5 µm particle size[4]
Mobile Phase AWater with 0.1% Formic Acid[4]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[4]
Gradient0–1.5 min, 5% B; 1.5–2.5 min, 5%–60% B; 2.5–7.0 min, 60%–80% B; 7.0–7.5 min, 80%–5% B; 7.5–10 min, 5% B[8]
Flow Rate200 µL/min[8]
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
SystemTriple-quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Analyte)m/z 153.1
Product Ion (Analyte)m/z 107.1 (quantifier), m/z 80.1 (qualifier)
Precursor Ion (IS)m/z 159.2
Product Ion (IS)m/z 113.1

Note: Mass transitions are hypothetical and should be optimized in the laboratory.

5. Data Analysis Quantify the this compound in samples by calculating the peak area ratio of the analyte to the internal standard.[2] Determine the concentration using the linear regression curve generated from the calibration standards.[2]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in water samples.

Experimental_Workflow cluster_spe Solid Phase Extraction (SPE) node_style_step node_style_step node_style_substep node_style_substep node_style_final node_style_final start Start: Water Sample Collection spike Spike with this compound-d6 start->spike condition Condition C18 Cartridge spike->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte & IS wash->elute prep Evaporate & Reconstitute elute->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data end End: Report Concentration data->end

A typical experimental workflow for sample quantification.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of 4-Methyl-2-nitroaniline in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-nitroaniline is an organic compound used in the synthesis of dyes and pigments. Its presence in soil can occur through industrial discharge and improper waste disposal, posing a potential environmental risk. Accurate quantification of this compound in soil is crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the extraction and cleanup of this compound from soil samples using solid-phase extraction (SPE) prior to chromatographic analysis (e.g., HPLC-UV or GC-MS). The protocol is designed for researchers, scientists, and professionals in environmental science and analytical chemistry.

Data Presentation: Performance Characteristics

ParameterHPLC-UV (Nitroanilines in Water)[1]GC-MS (Structurally Related Analyte)[1]
Linearity Range1 - 100 µg/L-
Correlation Coefficient (r²)> 0.999> 0.99
Limit of Detection (LOD)0.1 - 0.2 µg/L0.001 µg/g
Limit of Quantification (LOQ)0.3 - 0.6 µg/L0.003 µg/g
Recovery (Spiked Samples)93% - 108%99.2% - 100.3%
Precision (%RSD)< 5%-

Experimental Protocols

This protocol is divided into three main stages: soil sample preparation and solvent extraction, solid-phase extraction cleanup, and final analysis.

Part 1: Soil Sample Preparation and Solvent Extraction

This initial phase focuses on preparing the soil sample and extracting this compound into an organic solvent.

Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile or Acetone (HPLC or pesticide residue grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Mortar and pestle or ball-mill grinder

  • 2 mm sieve

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Air-dry the soil sample to a constant weight.

    • Gently crush the dried soil using a mortar and pestle and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

  • Solvent Extraction:

    • Weigh 10 g of the pre-treated soil into a glass beaker or flask.

    • Add 20 mL of acetonitrile or acetone to the soil sample.

    • Place the beaker in an ultrasonic bath and extract for 15-30 minutes.

    • After sonication, centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the soil particles from the solvent.

    • Carefully decant the supernatant (the solvent extract) into a clean flask.

    • Repeat the extraction process (steps 2b-2e) two more times with fresh solvent.

    • Combine all the solvent extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen. This concentrated extract will be used for the SPE cleanup.

Part 2: Solid-Phase Extraction (SPE) Cleanup

This step is crucial for removing matrix interferences from the soil extract, which can improve the accuracy and sensitivity of the final analysis. A hydrophilic-lipophilic balanced (HLB) or a similar reversed-phase polymer-based SPE cartridge is recommended.[1]

Materials and Reagents:

  • SPE cartridges (e.g., Oasis HLB, 500 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent, followed by 5 mL of deionized water. Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Dilute the concentrated soil extract from Part 1 with deionized water to a final volume where the organic solvent concentration is less than 5%, to ensure proper retention on the SPE sorbent.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow and steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of acetonitrile or methanol into a clean collection tube.

  • Final Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent suitable for the subsequent chromatographic analysis (e.g., mobile phase for HPLC or a suitable solvent for GC).

Part 3: Instrumental Analysis

The cleaned and concentrated sample is now ready for quantification using an appropriate analytical technique.

HPLC-UV Method (Recommended):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set at a wavelength appropriate for this compound.

  • Injection Volume: 10-20 µL

Quantification: Prepare a series of calibration standards of this compound in the reconstitution solvent. Generate a calibration curve by plotting the peak area against the concentration of the standards. Quantify the concentration of this compound in the soil sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.

SPE_Workflow cluster_prep Part 1: Soil Preparation & Extraction cluster_spe Part 2: Solid-Phase Extraction Cleanup cluster_analysis Part 3: Instrumental Analysis A Air-dry and Sieve Soil Sample B Weigh 10g of Soil A->B C Add Acetonitrile/Acetone B->C D Ultrasonic Extraction (3x) C->D E Centrifuge and Collect Supernatant D->E F Dry with Na2SO4 E->F G Concentrate Extract to 1-2 mL F->G I Dilute & Load Soil Extract G->I To SPE H Condition SPE Cartridge (Methanol, then Water) H->I J Wash Cartridge (Deionized Water) I->J K Elute Analyte (Acetonitrile/Methanol) J->K L Evaporate Eluate to Dryness K->L M Reconstitute in 1 mL Solvent L->M N Inject into HPLC-UV or GC-MS M->N To Analysis O Quantify using Calibration Curve N->O

Caption: Workflow for solid-phase extraction of this compound from soil.

SPE_Steps_Detail conditioning 1. Conditioning Pass 5 mL Methanol followed by 5 mL Water loading 2. Loading Load diluted soil extract (1-2 mL/min) conditioning:f1->loading:f0 washing 3. Washing Pass 5 mL Deionized Water loading:f1->washing:f0 elution 4. Elution Pass 5-10 mL Acetonitrile or Methanol washing:f1->elution:f0

Caption: Detailed steps of the solid-phase extraction (SPE) cleanup process.

References

Application Notes and Protocols for the Synthesis of Organic Pigments Using 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of commercially significant organic azo pigments, specifically Toluidine Red (Pigment Red 3) and Hansa Yellow G (Pigment Yellow 1), utilizing 4-methyl-2-nitroaniline as the diazo component. The protocols are designed for laboratory-scale synthesis and can be adapted for process development and material characterization.

Introduction

This compound is a key aromatic amine intermediate in the manufacturing of a variety of organic pigments.[1][2] Its chemical structure is well-suited for the diazotization process, forming a stable diazonium salt that subsequently reacts with a coupling component to produce vibrant and durable azo pigments.[1][2] Azo pigments are characterized by the presence of the azo chromophore (-N=N-) connecting aromatic rings, which forms an extended conjugated system responsible for their color.

This document outlines the synthesis of two major pigment classes derived from this compound:

  • Toluidine Red (Pigment Red 3): A bright, opaque red pigment with very good lightfastness, produced by the coupling of diazotized this compound with 2-naphthol (β-naphthol).[1][3]

  • Hansa Yellow G (Pigment Yellow 1): An arylamide yellow pigment with good weather resistance in strong shades, synthesized by coupling diazotized this compound with acetoacetanilide.[2][4]

General Synthesis Workflow

The synthesis of azo pigments from this compound follows a two-stage process: diazotization and azo coupling. Due to the instability of the diazonium salt, it is prepared in situ and used immediately in the subsequent coupling reaction.[5] Strict temperature control is crucial throughout the synthesis to prevent the decomposition of the diazonium salt.[6]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Work-up and Isolation This compound This compound HCl_NaNO2 HCl, NaNO2 (0-5 °C) This compound->HCl_NaNO2 Suspension in acid Diazonium_Salt 4-Methyl-2-nitrophenyl diazonium chloride HCl_NaNO2->Diazonium_Salt Nitrosation Coupling_Component Coupling Component (e.g., 2-Naphthol or Acetoacetanilide) Diazonium_Salt->Coupling_Component Electrophilic Aromatic Substitution Crude_Pigment Crude Pigment (Precipitate) Coupling_Component->Crude_Pigment Coupling Filtration Filtration Crude_Pigment->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure_Pigment Pure Pigment Powder Drying->Pure_Pigment

Caption: General workflow for azo pigment synthesis.

Experimental Protocols

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Diazonium salts are potentially explosive when dry and should always be kept in solution or as a wet paste.

Synthesis of Toluidine Red (Pigment Red 3)

This protocol describes the synthesis of Toluidine Red by coupling diazotized this compound with 2-naphthol.

3.1.1. Materials and Reagents

ReagentMolar Mass ( g/mol )
This compound152.15
Sodium Nitrite (NaNO₂)69.00
Hydrochloric Acid (HCl, 37%)36.46
2-Naphthol (β-Naphthol)144.17
Sodium Hydroxide (NaOH)40.00
Sodium Acetate82.03
Distilled Water18.02

3.1.2. Equipment

  • 250 mL and 500 mL three-necked round-bottom flasks

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Drying oven

3.1.3. Diazotization of this compound

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 7.6 g (0.05 mol) of this compound.

  • In a fume hood, add 50 mL of distilled water followed by the slow addition of 15 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension of the hydrochloride salt.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 3.6 g (0.052 mol) of sodium nitrite in 20 mL of distilled water and cool the solution in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension over 30-45 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue-violet). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. Avoid a large excess of nitrous acid.

  • The resulting pale yellow solution/suspension contains the 4-methyl-2-nitrophenyl diazonium chloride and should be used immediately in the next step.

3.1.4. Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 150 mL of a 5% sodium hydroxide solution by warming the mixture to 50-60 °C. Cool the resulting solution to 10-15 °C.

  • While stirring vigorously, slowly add the cold diazonium salt solution from the previous step to the 2-naphthol solution.

  • A brilliant red precipitate of Toluidine Red will form immediately.

  • Maintain the pH of the reaction mixture between 4.5 and 5.5 by the controlled addition of a 10% acetic acid or sodium acetate solution.

  • Continue stirring the mixture for 2 hours at room temperature to complete the coupling reaction.

3.1.5. Isolation and Purification

  • Filter the crude pigment using a Büchner funnel under vacuum.

  • Wash the filter cake thoroughly with hot distilled water until the filtrate is colorless and neutral.

  • Dry the pigment in an oven at 60-70 °C to a constant weight.

  • The expected yield is approximately 90-95%.

G Start Start Diazotization Diazotization of This compound (0-5 °C) Start->Diazotization Coupling_Preparation Prepare alkaline solution of 2-Naphthol Start->Coupling_Preparation Coupling Azo Coupling: Add diazonium salt to 2-Naphthol solution Diazotization->Coupling Coupling_Preparation->Coupling Stirring Stir for 2 hours at room temperature Coupling->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with hot water Filtration->Washing Drying Dry at 60-70 °C Washing->Drying End End Drying->End

Caption: Experimental workflow for Toluidine Red synthesis.

Synthesis of Hansa Yellow G (Pigment Yellow 1)

This protocol details the synthesis of Hansa Yellow G by coupling diazotized this compound with acetoacetanilide.

3.2.1. Materials and Reagents

ReagentMolar Mass ( g/mol )
This compound152.15
Sodium Nitrite (NaNO₂)69.00
Hydrochloric Acid (HCl, 37%)36.46
Acetoacetanilide177.19
Sodium Hydroxide (NaOH)40.00
Sodium Acetate82.03
Distilled Water18.02

3.2.2. Equipment

  • Same as for Toluidine Red synthesis.

3.2.3. Diazotization of this compound

  • Follow the same procedure as described in section 3.1.3.

3.2.4. Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 8.9 g (0.05 mol) of acetoacetanilide in 100 mL of a 5% sodium hydroxide solution.

  • Cool the solution to 10-15 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution to the acetoacetanilide solution.

  • A yellow precipitate of Hansa Yellow G will form.

  • Adjust the pH of the reaction mixture to 5-6 by adding a solution of sodium acetate.

  • Continue stirring the mixture for 2-3 hours, allowing the temperature to gradually rise to room temperature.

3.2.5. Isolation and Purification

  • Filter the crude pigment using a Büchner funnel under vacuum.

  • Wash the filter cake with a large volume of water until the washings are neutral.

  • Dry the pigment in an oven at 60-70 °C.

  • The expected yield is typically high, around 95%.

G Start Start Diazotization Diazotization of This compound (0-5 °C) Start->Diazotization Coupling_Preparation Prepare alkaline solution of Acetoacetanilide Start->Coupling_Preparation Coupling Azo Coupling: Add diazonium salt to Acetoacetanilide solution Diazotization->Coupling Coupling_Preparation->Coupling pH_Adjustment Adjust pH to 5-6 with Sodium Acetate Coupling->pH_Adjustment Stirring Stir for 2-3 hours pH_Adjustment->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with water Filtration->Washing Drying Dry at 60-70 °C Washing->Drying End End Drying->End

Caption: Experimental workflow for Hansa Yellow G synthesis.

Data Presentation

Physicochemical Properties
PropertyThis compoundToluidine Red (Pigment Red 3)Hansa Yellow G (Pigment Yellow 1)
CAS Number 89-62-32425-85-6[1]2512-29-0[4]
Molecular Formula C₇H₈N₂O₂C₁₇H₁₃N₃O₃[1]C₁₇H₁₆N₄O₄[4]
Molar Mass ( g/mol ) 152.15307.31[7]340.33[4]
Appearance Orange-brown crystalline powderDark red powder[8]Yellow powder
Melting Point (°C) 115-117270-272[8]>255 (decomposes)
Solubility Slightly soluble in hot water; soluble in ethanol, etherInsoluble in water; soluble in many organic solvents[1]Insoluble in water; soluble in ethanol, acetone
Performance and Fastness Properties
PropertyToluidine Red (Pigment Red 3)Hansa Yellow G (Pigment Yellow 1)
Lightfastness (1-8 scale) 6-7[3][9]6[10]
Heat Resistance (°C) 150-160[9][11]160[10]
Water Resistance (1-5 scale) 4[9]5[4]
Oil Resistance (1-5 scale) 4[9]4[10]
Acid Resistance (1-5 scale) 4[9]5[10]
Alkali Resistance (1-5 scale) 4-5[3][9]5[10]
Oil Absorption (ml/100g) 40-50[9][11]25-35[10]

Characterization

The synthesized pigments should be characterized to confirm their identity and purity. Recommended analytical techniques include:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretching of the azo group, O-H stretching in Toluidine Red, and N-H and C=O stretching in Hansa Yellow G.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the color properties of the pigment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the pigment molecules.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the pigment.

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis of Toluidine Red and Hansa Yellow G from this compound. These procedures are robust and can be readily implemented in a standard organic chemistry laboratory. The successful synthesis and characterization of these pigments are fundamental for their application in various industrial and research settings, including the development of new colorants and functional materials. Adherence to the specified reaction conditions, particularly temperature control during diazotization, is critical for achieving high yields and purity.

References

Application Notes and Protocols for Single Crystal Growth of 4-Methyl-2-nitroaniline for Optical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the growth and characterization of 4-Methyl-2-nitroaniline (4M2N) single crystals, specifically tailored for optical applications. The protocols detailed below are based on the slow evaporation solution growth technique, a widely used and effective method for obtaining high-quality organic single crystals.

Introduction

This compound (4M2N) is an organic material with the molecular formula C₇H₈N₂O₂.[1] It has garnered significant interest in the field of nonlinear optics due to its potential applications in optoelectronics.[2] The growth of large, high-quality single crystals is a crucial prerequisite for the investigation of its optical properties and for the fabrication of optical devices. This document outlines the necessary procedures for crystal growth, provides key characterization data, and details the experimental protocols.

Physicochemical Properties and Data

A thorough understanding of the material's properties is essential for successful crystal growth and for the interpretation of experimental results. The following tables summarize the key quantitative data for 4M2N.

Crystallographic Data

4M2N crystallizes in a monoclinic system. The detailed crystallographic data are presented in Table 1.

Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a13.11 Å[1][2]
b8.97 Å[1][2]
c12.21 Å[1][2]
α90°[1][2]
β103.86°[1][2]
γ90°[1][2]
Volume1395 ų[1][2]
Optical Properties

The optical characteristics of 4M2N single crystals are critical for their application in optical devices. Table 2 summarizes the key optical parameters.

Parameter Value
Optical Band Gap (Eg)2.31 eV[1][2]
Cut-off Wavelength~327 nm[1]
Urbach Energy0.051 eV[1][2]
Steepness Parameter3.799 × 10¹⁶[1][2]
Electron–phonon Interaction1.754 × 10⁻¹⁷[1][2]
Penn Gap5.62 eV[2]
Fermi Energy13.72 eV[2]
Thermal Properties

Thermal stability is a crucial factor for the practical application of optical materials. The thermal properties of 4M2N are detailed in Table 3.

Parameter Value
Melting Point118 °C[1][2]
Decomposition Point228 °C[1][2]
Solubility Data

The selection of an appropriate solvent is paramount for the slow evaporation solution growth technique. The mole fraction solubility of 4M2N in various organic solvents at different temperatures is provided in Table 4.[3]

Solvent T = 278.15 K T = 283.15 K T = 288.15 K T = 293.15 K T = 298.15 K T = 303.15 K T = 308.15 K T = 313.15 K
Methanol0.01980.02350.02780.03290.03890.04590.05410.0637
Ethanol0.02110.02530.03020.03590.04260.05040.05950.0701
n-Propanol0.02790.03310.03910.04610.05420.06360.07460.0874
Isopropanol0.02630.03130.03710.04380.05160.06070.07120.0835
n-Butanol0.03150.03710.04360.05120.06000.07020.08200.0957
Toluene0.03210.03760.04410.05160.06030.07040.08210.0956
Ethyl acetate0.06730.07780.08970.10320.11850.13590.15560.1780
Acetonitrile0.04450.05210.06080.07080.08230.09550.11070.1281
2-Butanone0.09320.10720.12290.14060.16050.18300.20840.2372
1,4-Dioxane0.05780.06720.07800.09030.10440.12050.13880.1597
N,N-dimethylformamide0.07120.08290.09620.11120.12820.14750.16940.1943
Carbon tetrachloride0.00980.01180.01420.01700.02030.02420.02880.0342
1,2-Dichloroethane0.04420.05190.06070.07080.08240.09570.11100.1286
Chlorobenzene0.03870.04550.05330.06230.07260.08440.09810.1139

Experimental Protocols

Single Crystal Growth by Slow Evaporation Solution Technique (SEST)

This protocol describes the growth of 4M2N single crystals using the slow evaporation method.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvent (e.g., 2-butanone, N,N-dimethylformamide, or ethyl acetate, based on solubility data)

  • Beakers

  • Magnetic stirrer and stir bar

  • Whatman filter paper

  • Petri dish or crystallizing dish

  • Constant temperature bath (optional)

  • Perforated cover (e.g., aluminum foil with small holes)

Procedure:

  • Solvent Selection: Choose a suitable solvent from Table 4 in which 4M2N has moderate to high solubility and a positive temperature coefficient of solubility.

  • Preparation of Saturated Solution:

    • Dissolve the high-purity 4M2N powder in the selected solvent in a beaker at a slightly elevated temperature (e.g., 35-40 °C) with continuous stirring until a saturated or slightly supersaturated solution is obtained.

  • Filtration: Filter the warm, saturated solution using Whatman filter paper to remove any insoluble impurities.

  • Crystallization:

    • Transfer the filtered solution to a clean Petri dish or crystallizing dish.

    • Cover the dish with a perforated cover to allow for slow and controlled evaporation of the solvent.

    • Place the setup in a vibration-free environment with a constant temperature. A constant temperature bath can be used to maintain a stable temperature.

  • Crystal Harvesting:

    • Monitor the solution daily for the formation of seed crystals.

    • Once single crystals of the desired size have grown (typically over a period of several days to weeks), carefully harvest them from the solution.

    • Gently dry the harvested crystals with filter paper.

Characterization Protocols

A variety of analytical techniques are employed to characterize the grown 4M2N single crystals.

3.2.1. Single-Crystal X-ray Diffraction (XRD)

  • Purpose: To determine the crystal structure, lattice parameters, and space group.

  • Methodology: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The collected data are then processed to solve and refine the crystal structure.

3.2.2. Powder X-ray Diffraction (PXRD)

  • Purpose: To confirm the crystalline phase and purity of the bulk material.

  • Methodology: A finely ground powder of the harvested crystals is placed on a sample holder. The PXRD pattern is recorded over a specific 2θ range. The obtained diffraction peaks are indexed and compared with standard patterns.[4]

3.2.3. Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy

  • Purpose: To identify the functional groups present in the 4M2N molecule and confirm the molecular structure.

  • Methodology: For FTIR, the sample is typically mixed with KBr and pressed into a pellet. The spectrum is recorded in the mid-IR range. For FT-Raman, the crystalline sample is exposed to a laser source, and the scattered light is analyzed.

3.2.4. UV-Vis-NIR Spectroscopy

  • Purpose: To determine the optical transmittance, absorbance, and to calculate the optical band gap.

  • Methodology: A polished single crystal of suitable thickness is placed in the sample holder of a UV-Vis-NIR spectrophotometer. The transmittance or absorbance spectrum is recorded over a wide wavelength range (e.g., 200-1100 nm). The optical band gap is determined from the absorption edge using a Tauc plot.[1]

3.2.5. Thermal Analysis (TG-DTA)

  • Purpose: To investigate the thermal stability, melting point, and decomposition temperature of the crystal.

  • Methodology: A small amount of the powdered crystal is placed in an alumina crucible. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the changes in mass (TG) and temperature difference (DTA) are recorded as a function of temperature.[1][2]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the growth and characterization of 4M2N single crystals.

G cluster_prep Material Preparation cluster_growth Crystal Growth cluster_char Characterization cluster_app Application Purification Purification of 4M2N Solvent Solvent Selection Purification->Solvent Saturation Preparation of Saturated Solution Solvent->Saturation Filtration Filtration Saturation->Filtration Evaporation Slow Evaporation Filtration->Evaporation Harvesting Crystal Harvesting Evaporation->Harvesting XRD XRD (Single & Powder) Harvesting->XRD Spectroscopy FTIR / FT-Raman Harvesting->Spectroscopy Optical UV-Vis-NIR Harvesting->Optical Thermal TG-DTA Harvesting->Thermal Device Optical Device Fabrication XRD->Device Optical->Device

Caption: Experimental workflow for 4M2N single crystal growth and characterization.

Relationship between Crystal Properties and Optical Applications

This diagram illustrates the logical relationship between the fundamental properties of 4M2N crystals and their potential optical applications.

G cluster_prop Fundamental Properties cluster_char Characterization & Analysis cluster_app Potential Applications Structure Crystal Structure (Monoclinic, C2/c) Analysis Data Analysis and Interpretation Structure->Analysis OpticalProp Optical Properties (Band Gap, NLO) OpticalProp->Analysis ThermalProp Thermal Stability (Melting/Decomposition Point) ThermalProp->Analysis Optoelectronics Optoelectronics Analysis->Optoelectronics OpticalSwitching Optical Switching Analysis->OpticalSwitching NLO_Devices Nonlinear Optical Devices Analysis->NLO_Devices

Caption: Logical flow from crystal properties to optical applications.

References

Application Note: Z-scan Measurement of 4-Methyl-2-nitroaniline for Nonlinear Optical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-nitroaniline (MNA) is an organic crystalline material that has garnered significant interest for its nonlinear optical (NLO) properties. These properties make it a candidate for applications in optical devices, including optical switching and optical limiting. The characterization of the third-order nonlinear optical response is crucial for evaluating its potential in such applications. The Z-scan technique is a widely used and relatively simple single-beam method for determining the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials. This application note provides a detailed protocol for performing a Z-scan measurement on a this compound single crystal.

Principle of Z-scan

The Z-scan technique relies on the principle of self-focusing or self-defocusing of a laser beam as it passes through a nonlinear optical medium. The sample is translated along the propagation direction (z-axis) of a focused Gaussian beam.

  • Closed-aperture Z-scan: An aperture is placed in the far-field of the beam path before the detector. This configuration is sensitive to changes in the refractive index of the sample. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).

  • Open-aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This measurement is sensitive to the nonlinear absorption of the material. A valley in the transmittance at the focal point signifies two-photon absorption or reverse saturable absorption, while a peak indicates saturable absorption.

By analyzing the data from both open and closed-aperture Z-scans, the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined.

Quantitative Data

For the purpose of this application note, the following table provides a template for the presentation of such data. Researchers who perform the experiment as described below can populate this table with their findings.

ParameterSymbolValueUnitsLaser Wavelength (nm)Laser Power (mW)Pulse Duration (ns/ps/fs)Sample ConcentrationSolvent
Nonlinear Refractive Indexn₂[Insert Value]cm²/W[Insert Value][Insert Value][Insert of Value]Single CrystalN/A
Nonlinear Absorption Coeff.β[Insert Value]cm/W[Insert Value][Insert Value][Insert of Value]Single CrystalN/A
Real part of χ⁽³⁾Re(χ⁽³⁾)[Insert Value]esu[Insert Value][Insert Value][Insert of Value]Single CrystalN/A
Imaginary part of χ⁽³⁾Im(χ⁽³⁾)[Insert Value]esu[Insert Value][Insert Value][Insert of Value]Single CrystalN/A

Experimental Protocols

This section outlines the detailed methodology for conducting a Z-scan measurement on a this compound single crystal.

Sample Preparation
  • Crystal Growth: High-quality single crystals of this compound are grown using the slow evaporation solution growth technique. Acetone is a suitable solvent for this purpose.[1][2]

  • Crystal Mounting: A grown single crystal of good optical quality and appropriate thickness (typically on the order of 1 mm) is selected and mounted on a sample holder. The holder is then attached to a motorized translation stage.

Experimental Setup

The experimental setup for a single-beam Z-scan measurement is depicted in the workflow diagram below. The key components include:

  • Laser Source: A laser with a Gaussian beam profile is required. Commonly used lasers for Z-scan experiments are Q-switched Nd:YAG lasers (e.g., at 532 nm or 1064 nm) or other pulsed or continuous-wave (CW) lasers depending on the desired temporal regime.

  • Beam Shaping and Focusing: A spatial filter may be used to improve the Gaussian quality of the beam. A converging lens (L1) is used to focus the laser beam.

  • Translation Stage: The sample is mounted on a computer-controlled translation stage that can move it along the z-axis through the focal point of the lens.

  • Beam Splitter and Reference Detector: A beam splitter is used to direct a portion of the incident beam to a reference detector (D_ref) to monitor and account for any fluctuations in the laser output power.

  • Aperture and Signal Detector: For the closed-aperture measurement, an aperture is placed at a distance in the far-field. A photodetector (D_sig) is placed behind the aperture to measure the transmitted intensity. For the open-aperture measurement, this aperture is removed.

  • Data Acquisition System: The outputs from both the signal and reference detectors are fed into a data acquisition system (e.g., a digital oscilloscope or a lock-in amplifier connected to a computer) to record the normalized transmittance as a function of the sample position (z).

Z-scan Measurement Procedure
  • Alignment: Align the laser beam to propagate along the central axis of the optical components. Ensure the focused beam passes through the center of the sample.

  • Open-Aperture Measurement:

    • Remove the far-field aperture.

    • Move the sample far away from the focal point to a position where the incident intensity is low, and the nonlinear effects are negligible. Record the transmitted power to normalize the data.

    • Translate the sample through the focal point along the z-axis in small, precise steps. At each position, record the transmitted power through the sample and the power from the reference detector.

    • The normalized transmittance is obtained by dividing the signal from D_sig by the signal from D_ref.

    • Plot the normalized transmittance as a function of the sample position z. The resulting curve is used to determine the nonlinear absorption coefficient β.

  • Closed-Aperture Measurement:

    • Place the aperture in the far-field before the signal detector. The aperture size (S) is typically set to transmit 10-50% of the linear beam power.

    • Repeat the procedure described in the open-aperture measurement, translating the sample along the z-axis and recording the normalized transmittance at each position.

    • Plot the normalized transmittance as a function of z.

  • Data Analysis:

    • To obtain the pure nonlinear refractive information, divide the closed-aperture data by the corresponding open-aperture data.

    • Fit the resulting curve to the theoretical Z-scan equations to extract the on-axis nonlinear phase shift (ΔΦ₀).

    • The nonlinear refractive index (n₂) can then be calculated from ΔΦ₀.

    • Fit the open-aperture data to the theoretical model to determine the nonlinear absorption coefficient (β).

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of n₂ and β.

Mandatory Visualization

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Measurement & Analysis Laser Laser Source BS Beam Splitter Laser->BS Gaussian Beam Lens Focusing Lens (L1) Sample This compound Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture BS->Lens Ref_Det Reference Detector (D_ref) BS->Ref_Det Reference Beam Data_Acq Data Acquisition (Normalized Transmittance vs. z) Ref_Det->Data_Acq Sig_Det Signal Detector (D_sig) Aperture->Sig_Det Sig_Det->Data_Acq Open_Ap Open-Aperture Scan (Measure Nonlinear Absorption) Open_Ap->Data_Acq Closed_Ap Closed-Aperture Scan (Measure Nonlinear Refraction) Closed_Ap->Data_Acq Analysis Data Analysis (Calculate n₂ and β) Data_Acq->Analysis

Caption: Workflow of the Z-scan experimental setup and procedure.

References

Application Notes and Protocols: 4-Methyl-2-nitroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-methyl-2-nitroaniline as a key starting material and intermediate in the synthesis of pharmaceuticals. The primary application highlighted is the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs), a scaffold known for a wide range of biological activities.

Introduction to this compound in Medicinal Chemistry

This compound is an aromatic amine that serves as a versatile precursor in organic synthesis. Its characteristic structure, featuring an amino group, a nitro group, and a methyl group on a benzene ring, allows for a variety of chemical transformations. In pharmaceutical synthesis, its most significant role is as a precursor to 5-methyl-substituted benzimidazoles. The benzimidazole moiety is a prominent heterocyclic scaffold found in numerous approved drugs, exhibiting activities such as anthelmintic, antiulcer, antiviral, and anticancer properties.

The synthetic utility of this compound lies in its conversion to 4-methyl-o-phenylenediamine, a key step that enables the subsequent cyclization to form the benzimidazole ring system. This conversion is typically achieved through the reduction of the nitro group.

Core Application: Synthesis of Benzimidazole Scaffolds

The primary pathway for utilizing this compound in pharmaceutical synthesis involves its reduction to 4-methyl-1,2-phenylenediamine, which is then cyclized with various reagents to introduce diversity at the 2-position of the benzimidazole ring. This versatile approach allows for the creation of a library of compounds for drug discovery and development.

Experimental Workflow: From this compound to 5-Methylbenzimidazoles

G cluster_0 Synthesis Pathway A This compound B Reduction of Nitro Group A->B e.g., Na2S2O4, Fe/HCl C 4-Methyl-1,2-phenylenediamine B->C D Cyclization Reaction C->D e.g., Aldehydes, Carboxylic Acids E 5-Methylbenzimidazole Derivatives D->E

Caption: General synthesis pathway from this compound to 5-methylbenzimidazole derivatives.

Application Example: Synthesis of an Albendazole Analogue

Albendazole is a broad-spectrum anthelmintic drug. While commercially synthesized from 2-nitroaniline, a similar synthetic strategy can be applied using this compound to produce a 5-methyl analogue. This serves as an excellent model for the application of this compound in the synthesis of a well-established pharmaceutical scaffold.

Synthetic Scheme for a 5-Methyl-Albendazole Analogue

G cluster_1 Synthesis of a 5-Methyl-Albendazole Analogue mol1 This compound step1 Thiocyanation (NH4SCN, Halogen) mol1->step1 mol2 4-Methyl-2-nitro-5-thiocyanoaniline step1->mol2 step2 Alkylation (n-Propyl bromide, Base) mol2->step2 mol3 5-(Propylthio)-4-methyl-2-nitroaniline step2->mol3 step3 Reduction (e.g., Na2S) mol3->step3 mol4 4-Methyl-5-(propylthio)-1,2-phenylenediamine step3->mol4 step4 Cyclization (Methyl N-cyanocarbamate, Acid) mol4->step4 mol5 5-Methyl-Albendazole Analogue step4->mol5

Caption: Multi-step synthesis of a 5-methyl-albendazole analogue from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Methyl-1,2-phenylenediamine

This protocol describes the reduction of the nitro group of this compound to an amino group, yielding the key intermediate for benzimidazole synthesis.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄) or Iron powder (Fe) and Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.

  • Heat the mixture to reflux with stirring.

  • Gradually add sodium dithionite (3-4 equivalents) in portions. The deep red color of the starting material will fade to a pale yellow or brown.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the aqueous residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methyl-1,2-phenylenediamine.

Protocol 2: Synthesis of 2-Aryl-5-methylbenzimidazoles

This protocol outlines the condensation of 4-methyl-1,2-phenylenediamine with an aromatic aldehyde to form a 2-substituted benzimidazole.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol or Acetic Acid

  • Sodium metabisulfite (optional, as an oxidant scavenger)

Procedure:

  • Dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-5-methylbenzimidazole.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of benzimidazole derivatives using precursors derived from nitroanilines. The data is compiled from various literature sources and should be considered as a guideline, as actual yields may vary depending on specific reaction conditions and substrates.

Reaction Step Starting Material Product Reagents and Conditions Yield (%) Reference
Reduction 2-Nitroanilineo-PhenylenediamineFe/HCl>90General Knowledge
Cyclization o-Phenylenediamine, Benzaldehyde2-PhenylbenzimidazoleH₂O₂/HCl, MeCN, rt95[Generic Protocol]
Cyclization 4-Methyl-1,2-phenylenediamine, p-Substituted benzaldehydes2-(p-Substituted phenyl)-5-methylbenzimidazolesEthanol, Reflux25-41[1]
Full Synthesis 2-NitroanilineAlbendazole (multi-step)See Protocol~60-70 (overall)[2][3][4]
Pharmaceutical Analogue Key Intermediate Therapeutic Class Reported Yields of Benzimidazole Formation (%)
Albendazole4-(Propylthio)-o-phenylenediamineAnthelminticHigh
Mebendazole3,4-DiaminobenzophenoneAnthelmintic90
Omeprazole Analogue1-(2-Aminophenyl)pyrroleProton Pump InhibitorNot specified
Anti-inflammatory agents5-Substituted-2-methylbenzimidazolesAnti-inflammatoryModerate to Good

Note: The yields are highly dependent on the specific substrates and reaction conditions used. The provided data is for illustrative purposes.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a diverse range of 5-methylbenzimidazole derivatives with significant pharmaceutical potential. The straightforward conversion to 4-methyl-1,2-phenylenediamine opens up a vast chemical space for the development of new drug candidates. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of drug discovery and development to explore the applications of this versatile chemical intermediate.

References

Application Notes and Protocols for 4-Methyl-2-nitroaniline: Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the use of 4-Methyl-2-nitroaniline and its deuterated analog, this compound-d6, as analytical standards and reference materials. This document is intended to guide researchers, scientists, and professionals in drug development in the accurate quantification and quality control of this compound in various matrices.

Analytical Standards and Reference Materials

This compound is a key intermediate in the synthesis of various compounds, including azo dyes.[1] Its detection and quantification are crucial for process monitoring, impurity profiling in drug substances, and environmental analysis. High-purity reference materials are essential for accurate and reproducible analytical results. For highly sensitive and accurate quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard, such as this compound-d6, is recommended.[2]

Certificate of Analysis: Key Quality Parameters

A comprehensive Certificate of Analysis (CoA) is critical for ensuring the quality and reliability of analytical standards. Below is a summary of typical specifications for this compound and its deuterated internal standard.

Table 1: Typical Specifications for this compound Analytical Standard

ParameterTypical Specification
Chemical NameThis compound
Synonyms4-Amino-3-nitrotoluene, 2-Nitro-p-toluidine
CAS Number89-62-3
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
AppearanceOrange to red crystalline powder
Purity (by HPLC/GC)≥98%
Melting Point115-116 °C
SolubilitySoluble in methanol, acetonitrile, dichloromethane.[3]
Storage ConditionRoom Temperature, protected from light

Table 2: Typical Specifications for this compound-d6 Reference Material

ParameterTypical Specification
Chemical NameThis compound-d6
CAS Number1246820-08-5[4]
Molecular FormulaC₇H₂D₆N₂O₂[4]
Molecular Weight158.19 g/mol [4]
AppearanceOrange Solid
Purity (by HPLC)≥99.5%[3]
Isotopic Purity≥99% Deuterium[3]
Residual Solvents<0.1%[3]
SolubilityDichloromethane, Methanol
Storage ConditionRoom Temperature

Experimental Protocols

The following protocols are representative methods for the analysis of this compound. It is essential to perform in-house validation for specific applications and matrices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and its deuterated standard.

Objective: To determine the purity of the this compound reference material by HPLC with UV detection.[3]

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • This compound reference material

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference material and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.[3]

  • Chromatographic Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 90% A, 10% B

      • 2-15 min: Linear gradient to 10% A, 90% B

      • 15-18 min: Hold at 10% A, 90% B

      • 18-20 min: Return to 90% A, 10% B

  • Analysis:

    • Inject the working standard solution into the HPLC system and record the chromatogram.

  • Data Analysis:

    • The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Purity_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Reference Material dissolve Dissolve in Acetonitrile (1 mg/mL Stock) weigh->dissolve dilute Dilute with Mobile Phase (10 µg/mL Working Standard) dissolve->dilute inject Inject into HPLC dilute->inject record Record Chromatogram inject->record integrate Integrate Peak Areas record->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Determination Workflow
Quantification in Water Samples by LC-MS/MS using Isotope Dilution

This protocol describes the quantification of this compound in water samples using this compound-d6 as an internal standard.[2]

Objective: To accurately quantify the concentration of this compound in wastewater samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Materials:

  • LC-MS/MS system (Triple Quadrupole)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • This compound analytical standard

  • This compound-d6 internal standard solution (e.g., 100 µg/mL in methanol)

  • HPLC-grade methanol, acetonitrile, and deionized water

  • Formic acid (LC-MS grade)

  • Nitrogen evaporator

Procedure:

  • Preparation of Standards and Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.[2]

    • Internal Standard Working Solution (1 µg/mL): Dilute the 100 µg/mL this compound-d6 stock solution 1:100 with methanol.[2]

    • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank water matrix that has undergone the full extraction procedure. Concentrations may range from 1 ng/mL to 500 ng/mL. Add the internal standard working solution to each calibrator to a final concentration of 50 ng/mL.[2]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

    • Spiking: Add 50 µL of the 1 µg/mL internal standard working solution to the 100 mL sample and mix thoroughly.[2]

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

    • Sample Loading: Pass the spiked water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 50:50 methanol/water with 0.1% formic acid. Vortex to mix and transfer to an HPLC vial for analysis.[2]

  • LC-MS/MS Conditions (Representative):

    • LC Column: C18, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient: Optimized for separation of the analyte from matrix components.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • This compound: Q1/Q3 (e.g., 153.1 -> 107.1)

      • This compound-d6: Q1/Q3 (e.g., 159.1 -> 113.1) (Note: MRM transitions should be optimized in-house)

  • Data Analysis:

    • Quantify the this compound in samples by calculating the peak area ratio of the analyte to the internal standard.

    • Determine the concentration using the linear regression curve generated from the calibration standards.[2]

LCMS_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Collect Water Sample spike Spike with IS (4-Me-2-NA-d6) sample->spike spe Solid Phase Extraction spike->spe elute Elute and Reconstitute spe->elute inject Inject into LC-MS/MS elute->inject acquire Acquire Data (MRM) inject->acquire ratio Calculate Peak Area Ratio (Analyte/IS) acquire->ratio quantify Quantify Concentration ratio->quantify curve Generate Calibration Curve curve->quantify

LC-MS/MS Quantification Workflow
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of this compound, particularly for trace-level detection and confirmation. The following is a general protocol that can be adapted.

Objective: To identify and quantify this compound in a sample matrix by GC-MS.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • This compound reference material

  • Suitable solvent (e.g., ethyl acetate, methanol)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.

  • Sample Preparation:

    • Samples should be extracted into an organic solvent compatible with GC analysis (e.g., using liquid-liquid extraction or solid-phase extraction as described in the LC-MS/MS protocol, with a final solvent exchange to ethyl acetate if necessary).[1]

  • GC-MS Conditions (Representative):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium, constant flow of 1 mL/min

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

      • Characteristic Ions for this compound: 152 (M+), 106, 77 (to be confirmed with a standard).

  • Data Analysis:

    • Identify this compound by its retention time and comparison of the mass spectrum with a reference spectrum.

    • For quantification, generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

GCMS_Analysis_Workflow cluster_prep Sample & Standard Prep cluster_analysis GC-MS Analysis cluster_data Data Interpretation extract Extract Sample inject Inject into GC-MS extract->inject prep_std Prepare Calibration Standards prep_std->inject run Run GC-MS Method inject->run identify Identify by RT and Mass Spectrum run->identify quantify Quantify using Calibration Curve identify->quantify

GC-MS Analysis Workflow
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.

Objective: To confirm the chemical structure of the this compound reference material.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound reference material

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound reference material in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using standard acquisition parameters.

    • Expected Chemical Shifts (in CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The exact chemical shifts may vary slightly depending on the solvent and concentration.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum. This may require a longer acquisition time.

    • Expected Chemical Shifts: The spectrum should show signals for each unique carbon atom in the molecule.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to confirm that the spectrum is consistent with the structure of this compound.

Table 3: Representative ¹H NMR Data for this compound

AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
Aromatic-H~7.26d~2.3
Aromatic-H~7.06d~8.1
Aromatic-H~6.80dd~8.1, ~2.3
NH₂~3.84br s-
CH₃~2.44s-
Note: Data is representative and may vary.[5]

Safety Precautions

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

High-Purity 4-Methyl-2-nitroaniline: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is a key organic intermediate with the chemical formula CH₃C₆H₃(NO₂)NH₂.[1] It appears as a red or bright orange crystalline powder.[2][3] This compound serves as a fundamental building block in various research and industrial applications, primarily due to the reactivity of its amino and nitro functional groups. High-purity grades (typically ≥98-99%) are essential for achieving predictable outcomes and high yields in complex syntheses.[1] Its primary applications are in the synthesis of azo dyes and pigments, but it also serves as a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials for nonlinear optical applications.[4][5][6]

Data Presentation

Quantitative data regarding the physical, chemical, and analytical properties of this compound are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 89-62-3 [1][2]
Molecular Formula C₇H₈N₂O₂ [1][2]
Molecular Weight 152.15 g/mol [1]
Appearance Red crystals or bright orange powder [2][3]
Melting Point 115-116 °C [1]
Solubility Soluble in ethanol; sparingly soluble in water (<1 mg/mL) [2][3][7]
Density ~1.164 g/cm³ [3][7]

| Flash Point | 157 °C (315 °F) |[3][7] |

Table 2: Summary of Reported Synthesis Yields

Starting Material Key Reagents Reported Yield Reference
N-(p-toluene) ethyl carbamate Copper sulfate, tert-butyl nitrite 70% [8]
N-(p-toluene) ethyl carbamate Copper chloride, tert-butyl nitrite 79% [8]
p-methyl acetanilide Nitric acid, Sulfuric acid, NaOH 81-86% (total yield) [2]

| N-Benzenesulfonyl-o-toluidine | Nitric acid, Sulfuric acid | 80% |[6] |

Application Notes

Intermediate for Azo Dyes and Pigments

The most significant application of high-purity this compound is in the synthesis of azo compounds. It serves as a diazo component, also known as a "fast base," in the production of pigments like Toluidine Red and other red azo dyes used in textiles, printing inks, and plastics.[4][9] The process involves the diazotization of the primary amino group of this compound, followed by a coupling reaction with a suitable coupling component (e.g., a naphthol derivative). The purity of the starting material is critical for achieving the desired color intensity, hue, and stability of the final pigment.[4]

Precursor in Pharmaceutical and Agrochemical Synthesis

In drug discovery and development, the this compound scaffold is a versatile starting point.[6][10] The nitro group can be selectively reduced to an amine, yielding a diamine intermediate.[6] This diamine can then be used to construct more complex heterocyclic molecules with potential biological activity.[6] The electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, providing another route for functionalization.[6][10]

Material Science and Nonlinear Optics (NLO)

Single crystals of this compound have been grown and characterized for their third-order nonlinear optical (NLO) properties.[5] Materials with strong NLO responses are crucial for applications in optoelectronics, such as optical switching.[5] Research in this area involves growing high-quality single crystals from solution and characterizing their optical, thermal, and dielectric properties.[5] The study of such organic crystals contributes to the development of new materials for advanced optical technologies.[5]

Analytical Chemistry Standard

While this compound itself is an analyte of interest, its deuterated isotopologue, This compound-d6 , is specifically synthesized for use as a high-purity internal standard in quantitative analysis.[11] This is particularly important in isotope dilution mass spectrometry (IDMS), a gold-standard technique for its high precision and accuracy.[11] The deuterated standard is chemically identical to the analyte, ensuring it behaves the same way during sample preparation and chromatography, but its different mass allows for precise quantification by a mass spectrometer.[11]

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound from N-acetyl-4-methylaniline

This protocol is a three-session laboratory procedure involving the protection of an amine, nitration, and subsequent deprotection.[12]

Session 1: Preparation of N-Acetyl-4-methylaniline (Amine Protection)

  • Add 4-methylaniline (0.1 mol, 10.7 g) and dry toluene (20 mL) to a reaction flask.

  • With stirring, slowly add distilled acetic anhydride (0.1 mol, 10.2 g) dropwise, keeping the internal temperature below 80 °C.

  • After the addition is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash it with petroleum ether (~50 mL).

  • Recrystallize the crude product from an ethanol/water (4:1) mixture to obtain pure N-acetyl-4-methylaniline.

Session 2: Nitration of N-Acetyl-4-methylaniline

  • In a flask equipped with a condenser and a dropping funnel, add glacial acetic acid (12.5 mL) and the N-acetyl-4-methylaniline (0.094 mol, 14 g) from Session 1.

  • Slowly add concentrated H₂SO₄ (25 mL) to the mixture.

  • Cool the flask in an ice/salt bath to 0–2 °C with stirring.

  • Separately, prepare a nitrating mixture by combining concentrated HNO₃ (7.5 mL) and concentrated H₂SO₄ (3.5 mL). Cool this mixture.

  • Add the cold nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • After addition, remove the cooling bath and stir at room temperature for 1 hour.

  • Pour the reaction mixture over crushed ice (~150 g) and let it stand for 15-20 minutes until the product separates.

  • Filter the product, wash thoroughly with cold water, and dry. Recrystallize from ethanol to get N-acetyl-2-nitro-4-methylaniline.

Session 3: Hydrolysis to 2-Nitro-4-methylaniline (Deprotection)

  • In a 250 mL round-bottom flask, prepare a solution of KOH (0.1 mol, 5.7 g) in water (8 mL) and ethanol (50 mL).

  • Add the N-acetyl-2-nitro-4-methylaniline (0.042 mol, 8.1 g) from Session 2 in small portions.

  • Reflux the resulting red solution for 1 hour in a water bath.

  • Remove from heat and add 60 mL of H₂O dropwise through the condenser. The final product will crystallize as dark red needles.

  • Cool the mixture and collect the crystals by vacuum filtration.

G Diagram 1: Workflow for the Synthesis of this compound cluster_session1 Session 1: Protection cluster_session2 Session 2: Nitration cluster_session3 Session 3: Deprotection start 4-Methylaniline step1 Acylation with Acetic Anhydride start->step1 product1 N-Acetyl-4-methylaniline step1->product1 step2 Nitration with HNO₃ / H₂SO₄ product1->step2 product2 N-Acetyl-2-nitro-4-methylaniline step2->product2 step3 Hydrolysis with KOH product2->step3 end High-Purity This compound step3->end

Diagram 1: Workflow for the Synthesis of this compound
Protocol 2: General Procedure for Azo Dye Synthesis

This protocol outlines the fundamental steps for using this compound as a diazo component to create an azo dye.

  • Diazotization:

    • Dissolve this compound (1 equivalent) in an aqueous solution of hydrochloric acid or sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes at this temperature. The formation of the diazonium salt solution is complete when the solution gives a positive test on starch-iodide paper.

  • Coupling Reaction:

    • In a separate vessel, dissolve the coupling component (e.g., 2-Naphthol, 1 equivalent) in an aqueous alkaline solution (e.g., sodium hydroxide).

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • Maintain a slightly alkaline pH during the coupling reaction to facilitate the reaction. An intensely colored precipitate (the azo dye) will form.

    • Stir the reaction mixture for 1-2 hours to ensure the completion of the coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any unreacted salts.

    • Dry the purified azo dye in an oven at an appropriate temperature (e.g., 60-80 °C).

G Diagram 2: General Workflow for Azo Dye Synthesis start This compound coupling Coupling Reaction 0-5 °C, Alkaline pH start->coupling reagents HCl / H₂SO₄ NaNO₂ (aq) 0-5 °C reagents->coupling diazonium 4-Methyl-2-nitro- benzenediazonium Salt (Intermediate) coupler Coupling Component (e.g., 2-Naphthol in NaOH) coupler->coupling product Azo Dye Precipitate coupling->product purification Filtration & Washing product->purification final_product Purified Azo Dye purification->final_product

Diagram 2: General Workflow for Azo Dye Synthesis
Protocol 3: Quantitative Analysis using this compound-d6 Internal Standard

This protocol describes the use of a deuterated internal standard for quantifying this compound in a sample matrix (e.g., water) by LC-MS/MS.[11]

  • Preparation of Standards and Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

    • Internal Standard (IS) Working Solution (1 µg/mL): Prepare a 1 µg/mL working solution of this compound-d6 in methanol.

    • Calibration Standards: Create a series of calibration standards (e.g., 1 to 500 ng/mL) by spiking the analyte stock into a blank matrix. Add the IS working solution to each calibrator for a final concentration of 50 ng/mL.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Take a known volume of the sample (e.g., 100 mL of water).

    • Spike the sample with the IS working solution to achieve a final concentration of 50 ng/mL.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Load the spiked sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 500 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol/water with 0.1% formic acid).

    • Vortex and transfer to an HPLC vial for analysis.

  • LC-MS/MS Analysis and Data Processing:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from matrix components.

    • Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

G Diagram 3: Workflow for Quantitative Analysis via IDMS cluster_prep Sample Preparation cluster_analysis Analysis & Quantification sample Collect Sample (e.g., Water) spike Spike with Internal Standard (this compound-d6) sample->spike spe Solid Phase Extraction (SPE) spike->spe evap Evaporate & Reconstitute spe->evap analysis LC-MS/MS Analysis (MRM Mode) evap->analysis data Data Processing analysis->data result Final Concentration data->result

Diagram 3: Workflow for Quantitative Analysis via IDMS

References

Industrial Manufacturing of 4-Methyl-2-nitroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-nitroaniline, also known as 2-nitro-p-toluidine or Fast Red GL base, is a significant intermediate in the chemical industry.[1][2] It is primarily utilized in the synthesis of organic pigments, such as toluidine red, and as a developer in ice dyeing for cotton and viscose textiles.[1][3] This document provides detailed application notes and protocols for the industrial-scale manufacturing of this compound, focusing on the common synthetic routes, experimental procedures, and safety considerations.

Synthetic Routes

The industrial production of this compound predominantly starts from p-toluidine. The direct nitration of p-toluidine is generally avoided on an industrial scale due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple by-products.[4] To achieve regioselective nitration at the ortho position to the amino group, a three-step process is typically employed:

  • Protection of the Amino Group (Acylation): The amino group of p-toluidine is protected by acylation to form an amide. This deactivates the ring slightly and directs the subsequent electrophilic substitution to the desired position. Common acylating agents include acetic anhydride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride.[5][6]

  • Nitration: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid.[4]

  • Deprotection (Hydrolysis): The protecting group is removed by hydrolysis to yield the final product, this compound.[4][5]

An alternative, though less common, approach involves the direct nitration of p-toluidine under specific conditions, followed by separation of the isomers.[7] Another patented method utilizes ethyl chloroformate for amino protection and a copper salt catalyst for nitration.[1]

Process Chemistry and Logic

The following diagram illustrates the logical flow of the primary manufacturing process for this compound.

G cluster_0 Manufacturing Process Flow A Start: p-Toluidine B Acylation (Protection of Amino Group) A->B Acetic Anhydride C N-acetyl-p-toluidine (Intermediate) B->C D Nitration C->D HNO3 / H2SO4 E N-acetyl-4-methyl-2-nitroaniline (Nitro Intermediate) D->E F Hydrolysis (Deprotection) E->F Acid or Base G Crude this compound F->G H Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: Logical workflow for the industrial synthesis of this compound.

Signaling Pathway of the Core Reaction

The key chemical transformation in this process is the electrophilic aromatic substitution (nitration) on the protected p-toluidine. The acetyl group directs the incoming nitro group primarily to the ortho position.

reaction_pathway cluster_path p_toluidine p-Toluidine protection Acylation p_toluidine->protection p_toluidine->protection Acetic Anhydride acetyl_p_toluidine N-acetyl-p-toluidine protection->acetyl_p_toluidine nitration Nitration acetyl_p_toluidine->nitration acetyl_p_toluidine->nitration HNO3/H2SO4 nitro_intermediate N-acetyl-4-methyl-2-nitroaniline nitration->nitro_intermediate hydrolysis Hydrolysis nitro_intermediate->hydrolysis nitro_intermediate->hydrolysis H+ or OH- final_product This compound hydrolysis->final_product

Caption: Chemical reaction pathway for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic routes.

Table 1: Comparison of Acylating Agents in this compound Synthesis

Acylating AgentIntermediateReported YieldReference
Acetic AnhydrideN-acetyl-p-toluidine~75% (for acylation step)[7]
p-Toluenesulfonyl ChlorideN-(p-toluenesulfonyl)-p-toluidineHigh (not specified)[5]
Ethyl ChloroformateN-(p-toluene)ethyl carbamate70-80% (overall yield)[1][8]

Table 2: Process Parameters for Key Reaction Steps

StepReagentsTemperatureDuration
Acylation (Acetic Anhydride)p-toluidine, acetic anhydride, acetic acidReflux15 min
NitrationN-acetyl-p-toluidine, HNO₃, H₂SO₄0-10°C1 hour
Hydrolysis (Acidic)N-acetyl-4-methyl-2-nitroaniline, conc. HCl90°C (Reflux)3 hours
Hydrolysis (Basic)N-acetyl-4-methyl-2-nitroaniline, KOH, ethanol/waterReflux1 hour

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol [2]
AppearanceRed crystals or bright orange powder[2][5]
Melting Point112 - 115 °C[9]
Boiling Point169 °C @ 21 mmHg[9]
Solubility in Water0.2 g/L at 20°C[5]

Experimental Protocols

Protocol 1: Synthesis via Acylation with Acetic Anhydride

This protocol is based on a three-step synthesis starting from p-toluidine.[4]

Step 1: Preparation of N-acetyl-p-toluidine (Acylation)

  • In a suitable reactor, add 4-methylaniline (p-toluidine) (10.7 g, 0.1 mol) and dry toluene (20 mL).[4]

  • With stirring, slowly add distilled acetic anhydride (10.2 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 80°C.[4]

  • After the addition is complete, cool the reaction mixture to room temperature to allow the product to precipitate.[4]

  • Collect the precipitated solid by vacuum filtration and wash with petroleum ether.[4]

  • The crude product can be recrystallized from an ethanol/water mixture (4:1) to yield N-acetyl-p-toluidine.[4]

Step 2: Preparation of N-acetyl-4-methyl-2-nitroaniline (Nitration)

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add glacial acetic acid (12.5 mL) and N-acetyl-p-toluidine (14 g, 0.094 mol).[4]

  • Slowly add concentrated sulfuric acid (25 mL) to the mixture with stirring.[4]

  • Cool the mixture in an ice/salt bath to 0-2°C.[4]

  • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (3.5 mL) and cool it.[4]

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10°C.[4]

  • After the addition, remove the cooling bath and stir at room temperature for 1 hour.[4]

  • Pour the reaction mixture over crushed ice (approx. 150 g) and allow it to stand for 15-20 minutes until the product separates.[4]

  • Collect the solid by vacuum filtration and wash with cold water.

Step 3: Preparation of this compound (Hydrolysis)

  • In a round-bottom flask with a reflux condenser, prepare a solution of potassium hydroxide (5.7 g, 0.1 mol) in water (8 mL) and ethanol (50 mL).[4]

  • Add the crude N-acetyl-4-methyl-2-nitroaniline (8.1 g, 0.042 mol) in small portions.[4]

  • Reflux the resulting red solution for 1 hour in a water bath.[4]

  • After reflux, add water (60 mL) dropwise to crystallize the product as dark red needles.[4]

  • Cool the mixture in an ice bath, collect the crystals by vacuum filtration, and wash them with an ethanol/water mixture (1:1).[4]

  • Dry the purified crystals. The product can be further purified by recrystallization from ethanol.[4]

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 80-90% aqueous ethanol solution in a fume hood.[10]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[10]

  • Hot Filtration: Filter the hot solution to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent (the same composition as the recrystallization solvent) to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.[10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[9][11] It causes eye, skin, and respiratory tract irritation.[11] There is a danger of cumulative effects, and it may cause methemoglobinemia.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and a face shield.[9] Use a respirator with a suitable cartridge if inhalation is possible.

  • Handling: Use only in a well-ventilated area.[11] Minimize dust generation and accumulation.[11]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[11][12] Store protected from moisture as it is hygroscopic.[11]

  • Spills: In case of a spill, dampen the solid material with alcohol and transfer it to a suitable container.[12] Clean the area with absorbent paper dampened with alcohol, followed by washing with a strong soap and water solution.[12] Avoid runoff into storm sewers and waterways.[11]

  • First Aid:

    • Eyes: Flush with plenty of water for at least 15 minutes.[11]

    • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

    • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[11]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[13]

    • In all cases, seek immediate medical attention.[11][13]

Conclusion

The industrial manufacturing of this compound is a well-established process that relies on a multi-step synthesis to ensure high yield and purity of the final product. The choice of reagents and reaction conditions can be optimized to improve efficiency and reduce environmental impact. Strict adherence to safety protocols is essential due to the hazardous nature of the materials involved. The information provided in these application notes and protocols serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and application of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-2-nitroaniline (also known as 2-Nitro-p-toluidine). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely accepted method is a three-step synthesis starting from 4-methylaniline (p-toluidine).[1] This process involves:

  • Protection: Acetylation of the amino group of p-toluidine with acetic anhydride to form N-acetyl-4-methylaniline. This step is crucial to prevent oxidation of the amine and to direct the subsequent nitration to the desired ortho position.[2][3]

  • Nitration: Electrophilic aromatic substitution on the activated ring of N-acetyl-4-methylaniline using a mixture of concentrated nitric acid and sulfuric acid.[1][4]

  • Deprotection: Acidic or basic hydrolysis of the N-acetyl group to yield the final product, this compound.[1][4]

Q2: Why is direct nitration of 4-methylaniline not recommended?

A2: Direct nitration of 4-methylaniline with strong acids like a nitric/sulfuric acid mixture leads to several problems. The highly acidic conditions protonate the amino group (-NH₂) to form the anilinium ion (-NH₃⁺).[2] This ion is a strong deactivating group and a meta-director, leading to significant formation of the undesired 3-nitro isomer.[2] Furthermore, the amino group is highly susceptible to oxidation by nitric acid, which results in tarry by-products and significantly lower yields.[2]

Q3: What are the primary applications of this compound?

A3: this compound is a significant intermediate in the chemical industry. It is primarily used in the synthesis of organic pigments, such as Toluidine Red, and as a diazo component for various dyes.[1][5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Overall Yield

Potential Cause Troubleshooting Action Rationale
Oxidation of Amine Ensure the amino group of 4-methylaniline is fully protected via acetylation before nitration.[2]The acetamido group is less susceptible to oxidation than a free amino group.
Formation of Meta-Isomer Use the acetylation protection strategy.[2]The acetamido group is an ortho, para-director, favoring the desired 2-nitro product over the 3-nitro (meta) product.[3]
Incomplete Reaction Monitor each step (acetylation, nitration, hydrolysis) using Thin Layer Chromatography (TLC) to ensure full conversion before proceeding.[2]Prematurely ending a reaction step is a common cause of low yields.
Product Loss During Workup Optimize extraction and recrystallization steps. Ensure the pH is appropriately adjusted during hydrolysis workup to precipitate the product fully.[2][4]The product has specific solubility characteristics that must be considered during purification.
Suboptimal Nitration Temp. Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent.[2]Higher temperatures can increase the rate of side reactions, including dinitration and oxidation.

Problem 2: Formation of Tarry, Dark-Colored By-products

Potential Cause Troubleshooting Action Rationale
Amine Oxidation This is a classic sign of direct nitration or incomplete protection. Confirm complete acetylation of the starting material.[2]The nitrating mixture is a strong oxidizing agent that readily reacts with unprotected anilines.
Reaction Temperature Too High Add the nitrating agent slowly and dropwise with vigorous stirring and efficient cooling (ice/salt bath) to dissipate heat.[1][2]Nitration is a highly exothermic reaction; poor temperature control leads to degradation and side reactions.

Problem 3: Product is an Oil or Fails to Crystallize

Potential Cause Troubleshooting Action Rationale
Presence of Impurities Purify the intermediate N-acetyl-2-nitro-4-methylaniline by recrystallization before the final hydrolysis step.Impurities, such as isomeric by-products, can act as a eutectic contaminant, preventing crystallization.
Incomplete Hydrolysis Ensure the hydrolysis step goes to completion by monitoring via TLC. Reflux for the recommended time.[1][2]The presence of the acetylated intermediate in the final product can alter its physical properties.
Incorrect pH during Workup After acidic hydrolysis, carefully neutralize the solution. For basic hydrolysis, carefully acidify. The product precipitates at a specific pH range.[4]This compound is an amine and its solubility is highly pH-dependent.

Troubleshooting Workflow

G start Start: Low Yield or Impure Product check_temp Was nitration temperature kept low (0-10 °C)? start->check_temp check_protection Was the amine group fully protected? check_temp->check_protection Yes sol_temp Action: Improve cooling, add nitrating agent slowly. check_temp->sol_temp No check_tlc Was reaction completion monitored by TLC? check_protection->check_tlc Yes sol_protection Action: Ensure complete acetylation. Verify with NMR/IR. check_protection->sol_protection No check_workup Was workup pH optimized for precipitation? check_tlc->check_workup Yes sol_tlc Action: Increase reaction time until starting material is consumed. check_tlc->sol_tlc No sol_workup Action: Adjust pH carefully during neutralization/precipitation step. check_workup->sol_workup No end Improved Yield and Purity check_workup->end Yes sol_temp->end sol_protection->end sol_tlc->end sol_workup->end

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

The synthesis is performed in three main stages.

Overall Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection p_toluidine 4-Methylaniline (p-Toluidine) reagent1 Acetic Anhydride n_acetyl N-acetyl-4-methylaniline p_toluidine->n_acetyl Acetylation reagent1->n_acetyl reagent2 HNO₃ / H₂SO₄ nitro_intermediate N-acetyl-2-nitro- 4-methylaniline n_acetyl->nitro_intermediate Nitration reagent2->nitro_intermediate reagent3 Acid or Base (e.g., KOH/Ethanol) final_product This compound nitro_intermediate->final_product Hydrolysis reagent3->final_product

Caption: The three-step synthesis of this compound.

Step 1: Preparation of N-acetyl-4-methylaniline (Protection) [1]

  • To a round-bottom flask, add 4-methylaniline (0.1 mol) and dry toluene (20 mL).

  • Begin stirring and slowly add acetic anhydride (0.1 mol) dropwise. Maintain the reaction temperature below 80 °C.

  • After the addition is complete, allow the mixture to cool to room temperature. The product will precipitate.

  • Collect the solid product by vacuum filtration and wash it with petroleum ether (~50 mL).

  • Recrystallize the crude product from an ethanol/water mixture (e.g., 4:1) to obtain pure N-acetyl-4-methylaniline.

Step 2: Preparation of N-acetyl-2-nitro-4-methylaniline (Nitration) [1]

  • In a three-neck flask equipped with a mechanical stirrer and thermometer, add glacial acetic acid (12.5 mL) and N-acetyl-4-methylaniline (0.094 mol).

  • Slowly add concentrated H₂SO₄ (25 mL) to the mixture while stirring.

  • Cool the flask in an ice/salt bath.

  • Separately, prepare a nitrating mixture by combining concentrated HNO₃ (7.5 mL) and concentrated H₂SO₄ (3.5 mL). Cool this mixture.

  • Add the cold nitrating mixture dropwise to the flask, ensuring the temperature of the reaction remains low (typically below 10 °C).

  • After addition, stir the mixture for a specified period (e.g., 1 hour) while maintaining the low temperature.

  • Pour the reaction mixture onto crushed ice. The nitrated product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Step 3: Preparation of this compound (Deprotection/Hydrolysis) [1]

  • In a round-bottom flask with a reflux condenser, prepare a solution of potassium hydroxide (KOH, 0.1 mol) in water (8 mL) and ethanol (50 mL).

  • Add the N-acetyl-2-nitro-4-methylaniline (0.042 mol) from the previous step in small portions.

  • Heat the resulting red solution under reflux for 1 hour.

  • After reflux, remove the heat and add water (60 mL) dropwise.

  • The final product, this compound, will crystallize as dark red needles.

  • Cool the mixture and collect the product by vacuum filtration, wash with water, and dry.

Quantitative Data Summary

The yield and purity of the synthesis are highly dependent on reaction conditions. The protection of the amine via acetylation is key to achieving high regioselectivity.

Reaction Step Starting Material Protecting/Reacting Group Product Reported Yield Key Conditions Reference
Nitration4-methylacetanilideAcetic AnhydrideThis compound97%HNO₃/H₂SO₄ in Acetic Acid[3]
NitrationN-(p-toluene) ethyl carbamateEthyl ChloroformateThis compound70-79%tert-butyl nitrite, Cu catalyst, 90°C[5]
Full Processo-toluidineAcetic Anhydride2-methyl-4-nitroaniline78.4%Mixed acid nitration, H₂SO₄ hydrolysis[7]
Full Process4-methoxyanilineAcetic Anhydride4-methoxy-2-nitroaniline>85%Continuous flow reactor[8]

Note: Data for closely related analogs are included to provide context on yields for similar multi-step nitration/hydrolysis sequences.

References

Technical Support Center: Purification of Crude 4-Methyl-2-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 4-Methyl-2-nitroaniline via recrystallization. Below, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to streamline your purification process.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Problem: No Crystals Form Upon Cooling

  • Question: I have dissolved my crude this compound in the hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can stem from several factors. The most frequent cause is the use of excessive solvent, which keeps the compound dissolved even at lower temperatures.[1][2][3] To address this, you can try the following:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[2][4][5] The tiny scratches on the glass can provide a surface for crystal nucleation.

    • Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[2][3]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[1][3][6] Once the volume is reduced, allow the solution to cool again.

    • Cool Further: If crystals are still not forming at room temperature, try cooling the solution in an ice bath to further decrease the solubility of your compound.[1][7]

Problem: An Oily Precipitate Forms Instead of Crystals ("Oiling Out")

  • Question: Upon cooling my solution, a reddish-orange oil is forming at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8][9][10] This can happen if the crude sample is highly impure or if the solution is cooled too rapidly.[3][9] An oil is undesirable because it can trap impurities.[10][11] To resolve this:

    • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution.[1][3][6]

    • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to ensure a gradual temperature drop, which favors the formation of crystals over oil.[3][6]

    • Solvent Modification: Consider changing the solvent or using a solvent mixture. Oiling out can sometimes be prevented by using a more suitable solvent system.[9][12]

Problem: The Yield of Purified Crystals is Very Low

  • Question: After completing the recrystallization, the amount of purified this compound I recovered is much lower than expected. How can I improve my yield?

  • Answer: A low recovery can be caused by several factors during the experimental process:[1]

    • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor.[1][2] Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product may crystallize on the filter paper and be lost. Ensure the filtration apparatus is pre-heated.[1]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1][2]

Problem: The Final Crystals Are Still Colored

  • Question: My recrystallized this compound crystals are not the expected bright orange or red color and appear dark or discolored. How can I remove colored impurities?

  • Answer: The presence of colored impurities can be addressed by using activated charcoal.[8][11][13]

    • Charcoal Treatment: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal.[14] The colored impurities will adsorb to the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[8][14] The resulting filtrate should be significantly less colored. Allow this purified solution to cool and crystallize as usual.

Solvent Selection for Recrystallization

The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

SolventSolubility CharacteristicsSuitability
Ethanol Good solubility at higher temperatures.[15][16]Often a suitable solvent, especially in an aqueous mixture.[15][16]
Methanol Moderate solubility.Can be effective, but a solvent screening is recommended.[17]
Water Sparingly soluble (0.2 g/L at 20°C).[18][19]Not suitable as a primary solvent but can be used as an anti-solvent in a mixed solvent system (e.g., with ethanol).[15]
2-Butanone High solubility.[20]May be too good of a solvent, leading to low recovery unless used in a mixed solvent system.
Ethyl Acetate High solubility.[20]Similar to 2-butanone, may result in poor yield if used alone.
Toluene Moderate solubility.[20]A potential option, especially for specific impurities.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of crude this compound.

  • Solvent Selection: Based on the data table above and preliminary tests, select an appropriate solvent or solvent mixture (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hotplate with stirring.[1] Continue to add small portions of the hot solvent until the solid completely dissolves.[1][2]

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[14] Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[8]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from their surface.[1][2]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent. The final product should be bright orange or red crystals.[18][21]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Is Solution Highly Colored? dissolve->is_colored add_charcoal Add Activated Charcoal & Reheat is_colored->add_charcoal Yes cool_slowly Cool Solution Slowly to Room Temp is_colored->cool_slowly No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash_cold Wash Crystals with Ice-Cold Solvent vacuum_filter->wash_cold dry Dry Purified Crystals wash_cold->dry end_product End: Pure this compound dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Problem Encountered During Cooling issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals Clear Solution oiling_out Oily Layer Formed issue->oiling_out Liquid Precipitate low_yield Low Yield of Crystals issue->low_yield Few Crystals check_solvent Too much solvent used? no_crystals->check_solvent check_cooling Cooling too rapid? oiling_out->check_cooling check_wash Washing procedure correct? low_yield->check_wash evaporate Reheat and Evaporate Some Solvent check_solvent->evaporate Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal check_solvent->induce No reheat_add Reheat to Dissolve Oil, Add More Solvent check_cooling->reheat_add No/Unsure cool_slower Cool Solution More Slowly check_cooling->cool_slower Yes reheat_add->cool_slower use_min_solvent Use Minimum Hot Solvent in Next Attempt check_wash->use_min_solvent Yes wash_ice_cold Wash Crystals with Minimal Ice-Cold Solvent check_wash->wash_ice_cold No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 4-Methyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing can compromise the accuracy and reproducibility of quantification and reduce the resolution between adjacent peaks.[1]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a basic compound due to its primary amine group. Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC.[2] The primary reason for this is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[2][3][4]

Q3: What is an acceptable level of peak tailing?

A3: The degree of peak tailing is often measured by the tailing factor or asymmetry factor. An ideal symmetrical peak has a tailing factor of 1.0. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications, though specific methods may have different requirements.

Q4: Can the sample solvent cause peak tailing?

A4: Yes, the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[5] It is always best to dissolve the sample in the initial mobile phase whenever possible.

Troubleshooting Guide

Peak tailing for this compound can be caused by several factors. This guide provides a systematic approach to identify and resolve the issue.

Problem: Asymmetrical peak shape with a pronounced tail for the this compound peak.

Below is a troubleshooting workflow to address this issue:

Troubleshooting_Workflow start Peak Tailing Observed check_overload 1. Check for Column Overload start->check_overload dilute_sample Dilute sample 10-fold and reinject check_overload->dilute_sample overload_yes Peak shape improves? dilute_sample->overload_yes overload_no No improvement overload_yes->overload_no No solution_overload Solution: Reduce sample concentration or injection volume. overload_yes->solution_overload Yes check_ph 2. Evaluate Mobile Phase pH overload_no->check_ph adjust_ph Lower mobile phase pH to 2.5-3.5 using a suitable buffer. check_ph->adjust_ph ph_yes Peak shape improves? adjust_ph->ph_yes ph_no No improvement ph_yes->ph_no No solution_ph Solution: Optimize mobile phase pH and buffer concentration. ph_yes->solution_ph Yes check_column 3. Assess Column Health ph_no->check_column column_flush Flush column with a strong solvent. If no improvement, try a new column. check_column->column_flush column_yes Peak shape improves? column_flush->column_yes column_no No improvement column_yes->column_no No solution_column Solution: Replace column. Consider a column with low silanol activity or end-capping. column_yes->solution_column Yes check_extracolumn 4. Investigate Extra-Column Effects column_no->check_extracolumn minimize_dead_volume Check and minimize tubing length and ID. Ensure proper fitting connections. check_extracolumn->minimize_dead_volume extracolumn_yes Peak shape improves? minimize_dead_volume->extracolumn_yes solution_extracolumn Solution: Use shorter, narrower tubing and zero-dead-volume fittings. extracolumn_yes->solution_extracolumn Yes

Caption: A stepwise workflow for troubleshooting peak tailing in HPLC.

Detailed Troubleshooting Steps:

1. Column Overload

  • Symptom: Peak tailing that worsens with increasing sample concentration. In severe cases, the peak may appear as a right-angled triangle.

  • Cause: Injecting too much analyte onto the column saturates the stationary phase.[4]

  • Solution: Reduce the sample concentration or the injection volume. A simple diagnostic test is to inject a 10-fold dilution of the sample; if the peak shape improves and the retention time slightly increases, column overload is the likely cause.

2. Secondary Silanol Interactions

  • Symptom: Persistent peak tailing for basic compounds like this compound, even at low concentrations.

  • Cause: The basic amine group of the analyte interacts with acidic silanol groups on the silica-based stationary phase.[2][3][4] These secondary interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[2][4] It is crucial to use a buffer (e.g., phosphate or formate) to maintain a stable pH.[4]

    • Use of Additives: Adding a basic modifier, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, TEA is not compatible with mass spectrometry detectors.

    • Column Selection: Employ a column with minimal silanol activity. Modern, high-purity silica columns with end-capping are designed to reduce these secondary interactions. Alternatively, consider columns with a different stationary phase chemistry, such as polar-embedded or hybrid organic-silica particles.

3. Extra-Column Volume (Dead Volume)

  • Symptom: Broader than expected peaks, often with some tailing, for all components in the chromatogram.

  • Cause: The volume of the HPLC system outside of the column, including the injector, tubing, fittings, and detector flow cell, can contribute to peak broadening and tailing.[3]

  • Solution: Minimize extra-column volume by using tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to avoid dead volumes. For high-efficiency separations, consider using a micro-volume flow cell in the detector.

4. Column Contamination and Degradation

  • Symptom: A sudden or gradual increase in peak tailing and a decrease in column efficiency.

  • Cause: The column inlet frit can become blocked with particulate matter from the sample or mobile phase. The stationary phase can also become contaminated with strongly retained sample components, or a void can form at the column inlet.

  • Solution:

    • Use of Guard Columns and In-line Filters: These will protect the analytical column from contamination.

    • Column Flushing: Flush the column with a series of strong solvents to remove contaminants. If a void is suspected, reversing the column (if the manufacturer allows) and flushing may help.

    • Column Replacement: If the above steps do not resolve the issue, the column may be permanently damaged and will need to be replaced.

Summary of Troubleshooting Parameters
ParameterPotential Cause of TailingRecommended Action
Sample Concentration Column OverloadDecrease sample concentration or injection volume.
Mobile Phase pH Secondary Silanol InteractionsLower the mobile phase pH to 2.5-3.5 and use a suitable buffer.
Column Chemistry Active Silanol SitesUse a modern, end-capped C18 column or a column with a polar-embedded phase.
System Plumbing Extra-Column VolumeMinimize tubing length and internal diameter; ensure proper connections.
Column Health Contamination or VoidUse a guard column, flush the column with strong solvents, or replace the column.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.

Objective: To develop a robust HPLC method for the quantification of this compound with good peak symmetry.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with high-purity silica and end-capping

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid (for pH adjustment)

  • 0.45 µm syringe filters for sample preparation

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile and water with a bufferA buffered mobile phase is essential for stable pH and reproducible retention times.
pH 2.5 - 3.5 (adjusted with phosphoric acid or formic acid)To protonate silanol groups and ensure the analyte is in a single ionic state.
Gradient Isocratic or a shallow gradient (e.g., 40-60% Acetonitrile)To be optimized based on the desired retention time and resolution from other components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength To be determined by UV scan (typically around 254 nm or the lambda max of the compound)For optimal sensitivity.
Injection Volume 5 - 20 µLKeep as low as possible to avoid column overload.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standards and the sample.

  • Assess the peak shape of this compound. If tailing is observed, refer to the troubleshooting guide.

Logical Relationship of Method Parameters for Peak Shape Optimization

Method_Optimization goal Symmetrical Peak (Tailing Factor ~ 1.0) mobile_phase Mobile Phase Optimization goal->mobile_phase column_selection Column Selection goal->column_selection system_setup HPLC System Configuration goal->system_setup ph pH (2.5-3.5) mobile_phase->ph buffer Buffer (e.g., Phosphate, Formate) mobile_phase->buffer organic_modifier Organic Modifier (e.g., Acetonitrile) mobile_phase->organic_modifier stationary_phase Stationary Phase (End-capped C18) column_selection->stationary_phase column_dimensions Column Dimensions (e.g., 4.6x150 mm) column_selection->column_dimensions tubing Tubing (Short, Narrow ID) system_setup->tubing connections Fittings (Zero Dead Volume) system_setup->connections

Caption: Key parameter relationships for achieving optimal peak shape.

References

Overcoming matrix effects in LC-MS/MS analysis of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Methyl-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference occurs in the mass spectrometer's ion source and can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] These effects are a primary cause of poor accuracy, imprecision, and unreliable quantification in LC-MS/MS methods.[2][5] The sample "matrix" includes all components other than the analyte of interest, such as salts, lipids, proteins, and pharmaceutical excipients.[6][7]

Q2: What causes ion suppression or enhancement for this compound?

Ion suppression or enhancement for this compound, a small organic molecule, is typically caused by competition with matrix components during the ionization process in the MS source.[8][9]

  • Ion Suppression: Co-eluting compounds can compete with the analyte for available charge, reduce the efficiency of droplet formation and solvent evaporation in the electrospray ionization (ESI) source, or alter the local chemical environment, thereby decreasing the amount of analyte ions that reach the mass analyzer.[7][10] Common culprits include non-volatile salts, buffers, and endogenous substances like phospholipids.[6]

  • Ion Enhancement: Less commonly, some matrix components can improve the ionization efficiency of the analyte, leading to a falsely elevated signal.[4]

Q3: How can I determine if my analysis is affected by matrix effects?

The most common method is to perform a post-extraction spike experiment.[2] This involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the response of a pure standard solution at the same concentration.[4][7] A significant difference between the two responses indicates the presence of a matrix effect.[7] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC eluent after the column.[5][8] A dip or rise in the baseline signal upon injection of a blank matrix extract reveals regions of ion suppression or enhancement.[8][9]

Troubleshooting Guide: Overcoming Matrix Effects

Q4: My signal for this compound is low and inconsistent. How can I troubleshoot this?

Low and inconsistent signals are classic symptoms of ion suppression.[11] The following troubleshooting workflow can help identify and resolve the issue.

G start Problem: Low, Irreproducible Signal for this compound check_me Confirm Matrix Effect? (Post-Extraction Spike Exp.) start->check_me no_me Issue is not Matrix Effect. Investigate other causes: - Instrument Performance - Standard Degradation - Sample Loss (pre-extraction) check_me->no_me No me_present Matrix Effect Confirmed check_me->me_present Yes strategy Select Mitigation Strategy me_present->strategy sample_prep Improve Sample Preparation (SPE, LLE) strategy->sample_prep chromatography Optimize Chromatography (Gradient, Column Chemistry) strategy->chromatography calibration Adjust Calibration Strategy (IS, Matrix-Matched) strategy->calibration solution Re-validate Method for Accuracy and Precision sample_prep->solution chromatography->solution calibration->solution

Caption: Troubleshooting workflow for addressing matrix effects.

Q5: Which sample preparation technique is most effective at removing interferences for this compound?

Improving sample preparation is a primary strategy to combat matrix effects by removing interfering components before analysis.[6][12] While a simple "dilute-and-shoot" approach may seem fast, it is often ineffective for complex matrices.[6] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) offer superior cleanup.[7][13]

The choice depends on the matrix complexity. For biological fluids like plasma, which are high in proteins and phospholipids, a more rigorous cleanup is necessary.

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides illustrative data on how different sample preparation methods can impact analyte recovery and reduce matrix effects. Values are hypothetical but represent typical outcomes.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Key AdvantageCommon Issues
Protein Precipitation (PPT) 85 - 105%40 - 70%Fast and simplePoor removal of phospholipids and salts, leading to significant ion suppression.[12]
Liquid-Liquid Extraction (LLE) 70 - 90%85 - 95%Good removal of polar interferences like salts.[12]Can be labor-intensive and require large solvent volumes.
Solid-Phase Extraction (SPE) 90 - 110%> 95%Highly selective, effectively removes a wide range of interferences.[6][7]Requires method development to optimize sorbent, wash, and elution steps.

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates suppression.

Q6: My sample cleanup is extensive, but I still see matrix effects. What else can I do?

If extensive sample cleanup is insufficient, consider the following strategies:

  • Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting interferences.[6][10] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry (e.g., pentafluorophenyl).[13]

  • Use of an Internal Standard (IS): An internal standard is a compound added to all samples, calibrators, and QCs at a constant concentration. The best choice is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[14] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[7][13]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample matrix.[7][13] This ensures that the calibrants experience the same matrix effects as the analyte in the unknown samples, improving accuracy.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general workflow for extracting this compound from a liquid sample (e.g., plasma, wastewater) using a C18 SPE cartridge.

G start Start: Sample + IS condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Sample (e.g., 1 mL at 1 mL/min) condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water) Removes polar interferences load->wash elute 4. Elute Analyte (e.g., 1 mL Acetonitrile) Collect eluate wash->elute dry 5. Evaporate & Reconstitute (Dry under N2, reconstitute in mobile phase) elute->dry analyze 6. Analyze by LC-MS/MS dry->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.[15] Do not allow the cartridge to go dry.

  • Sample Loading: Add an internal standard to your sample. Load the pre-treated sample (e.g., 1 mL) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[15]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences while retaining the analyte.[15]

  • Elution: Elute the this compound and internal standard from the cartridge using 1 mL of an appropriate organic solvent like acetonitrile or methanol.[15]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase.[15]

  • Analysis: Vortex the sample and inject it into the LC-MS/MS system.

Protocol 2: Quantifying Matrix Effects using Post-Extraction Spiking

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Spike Matrix): Process six different lots of blank matrix through your entire sample preparation procedure. After the final elution and evaporation step, spike the dried residue with the analyte and IS before reconstituting.

    • Set C (Pre-Spike Matrix): Spike six different lots of blank matrix with the analyte and IS before starting the sample preparation procedure.

  • Analyze all Samples: Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Mean Peak Area from Set B / Mean Peak Area from Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.[4]

      • An MF > 100% indicates ion enhancement.[4]

    • Recovery (RE %): (Mean Peak Area from Set C / Mean Peak Area from Set B) * 100

    • Overall Process Efficiency (PE %): (Mean Peak Area from Set C / Mean Peak Area from Set A) * 100

References

Technical Support Center: Optimization of Nitration Conditions for p-Toluidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of p-toluidine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of p-toluidine derivatives, particularly when using a protecting group strategy such as acetylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Nitrated Product 1. Incomplete Acetylation: The amino group was not fully protected before nitration, leading to oxidation or formation of undesired products.[1] 2. Reaction Temperature Too Low: The rate of nitration is significantly reduced at very low temperatures. 3. Insufficient Nitrating Agent: The molar ratio of nitric acid to the substrate is too low. 4. Loss of Product During Workup: The nitrated product may have some solubility in the aqueous phase, especially if the volume of water used for quenching is excessive.1. Verify Complete Acetylation: Before proceeding to nitration, confirm the completion of the acetylation step using Thin Layer Chromatography (TLC).[1] 2. Optimize Temperature: While low temperatures are crucial to control the reaction, ensure it is within the optimal range (e.g., 15-30°C for some processes) to allow the reaction to proceed.[2] 3. Adjust Stoichiometry: A slight excess of nitric acid (e.g., 15%) may be beneficial.[3] The molar ratio of nitric acid to acetyl p-toluidine can range from 1 to 2.[2] 4. Minimize Aqueous Workup Volume: Use ice for quenching the reaction, and minimize the amount of additional water to precipitate the product.
Formation of Tarry, Dark-Colored Byproducts 1. Oxidation of the Amino Group: This is a primary issue with direct nitration of p-toluidine without a protecting group.[1][4] 2. Reaction Temperature Too High: Exothermic nitration reactions can lead to uncontrolled temperature increases, promoting oxidation and side reactions.[1][5] 3. Rapid Addition of Nitrating Agent: Adding the mixed acid too quickly can cause localized overheating.[1]1. Protect the Amino Group: Acetylation of the amino group to form N-acetyl-p-toluidine is a standard and effective strategy to prevent oxidation.[1][4] 2. Maintain Strict Temperature Control: Use an ice or ice-salt bath to maintain the recommended temperature range (e.g., 10-12°C or 20-22°C depending on the specific protocol) throughout the addition of the nitrating agent.[3][6] 3. Slow, Dropwise Addition: Add the nitrating mixture gradually with vigorous stirring to ensure efficient heat dissipation.[1]
Unexpected Isomer Ratio (e.g., high proportion of meta- or ortho-isomers) 1. Direct Nitration: Direct nitration of p-toluidine can lead to a significant amount of the meta-nitro product due to the formation of the anilinium ion in the strongly acidic medium.[1][4][7] 2. Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid can influence the isomer distribution. Using concentrated sulfuric acid (above 78%) can lead to the formation of the ortho-isomer.[2]1. Employ a Protecting Group: The acetamido group is an ortho, para-director and is less activating than the amino group, which allows for better control over regioselectivity.[1][4][8] 2. Control Sulfuric Acid Concentration: For the preparation of m-nitro-p-toluidine from N-acetyl-p-toluidine, using sulfuric acid in the range of 40-78% can suppress the formation of the ortho-isomer.[2]
Difficulty in Product Purification 1. Presence of Multiple Isomers: The formation of ortho-, meta-, and para-isomers with similar physical properties can make separation by crystallization challenging.[1] 2. Residual Starting Material: Incomplete reaction will lead to a mixture of the starting material and the product.1. Optimize for Regioselectivity: Fine-tune the reaction conditions (protecting group, acid concentration, temperature) to favor the formation of a single isomer.[2][8] Column chromatography may be necessary if a mixture of isomers is unavoidable. 2. Monitor Reaction Completion: Use TLC to ensure all the starting material has been consumed before proceeding with the workup.
Reaction Mass Solidifies or Becomes Difficult to Stir 1. Precipitation of the Nitrated Product: The nitrated product may be insoluble in the reaction medium and precipitate out.[2][3]1. Adjust Sulfuric Acid Concentration: In some procedures, the concentration of sulfuric acid is gradually increased during the reaction to keep the nitrated product in solution.[2]

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of p-toluidine generally avoided?

A1: Direct nitration of p-toluidine with a mixture of concentrated nitric and sulfuric acids is problematic for two main reasons. First, the amino group (-NH₂) is highly susceptible to oxidation by nitric acid, which leads to the formation of tarry byproducts and a significant reduction in yield.[1][4] Second, in the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. This results in the formation of a substantial amount of the undesired meta-nitro isomer.[1][4][7]

Q2: How does protecting the amino group help in the nitration of p-toluidine?

A2: Protecting the amino group, typically through acetylation with acetic anhydride to form N-acetyl-p-toluidine, mitigates the problems of direct nitration.[1][4] The resulting acetamido group (-NHCOCH₃) is less activating than the amino group, which reduces its susceptibility to oxidation.[4] Furthermore, the acetamido group is still an ortho, para-director, guiding the nitro group to the desired positions on the aromatic ring and preventing the formation of the meta-isomer.[1][4][8] After nitration, the acetyl group can be removed by hydrolysis to yield the final nitro-p-toluidine product.[1]

Q3: What is the typical role of sulfuric acid in this nitration reaction?

A3: Sulfuric acid serves multiple crucial functions in the nitration of p-toluidine derivatives. Primarily, it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9] It also serves as a solvent for the reaction and helps to control the reaction medium's properties, which can influence the regioselectivity of the nitration.[2]

Q4: What are the key parameters to control for optimizing the yield and purity of the desired nitro-p-toluidine isomer?

A4: The key parameters to control are:

  • Protection of the Amino Group: This is the most critical step to prevent oxidation and control regioselectivity.[1][4]

  • Temperature: Maintaining a low and stable temperature (often between 10°C and 30°C, depending on the specific protocol) is essential to minimize side reactions and the formation of byproducts.[2][3][6]

  • Concentration of Sulfuric Acid: The concentration of sulfuric acid can influence the isomer distribution. For instance, to favor the m-nitro product from N-acetyl-p-toluidine, a sulfuric acid concentration of 40-78% is recommended.[2]

  • Rate of Addition of Nitrating Agent: A slow, controlled addition of the nitrating mixture prevents localized overheating and subsequent side reactions.[1]

Q5: Are there alternative nitrating agents to the conventional nitric acid/sulfuric acid mixture?

A5: Yes, alternative nitrating agents have been explored to offer milder reaction conditions or different selectivities. Some alternatives include dinitrogen pentoxide (N₂O₅) and guanidine nitrate.[10][11] These reagents can sometimes provide advantages in terms of reduced acidic waste and potentially higher regioselectivity.[10]

Experimental Protocols

Protocol: Nitration of p-Toluidine via Acetylation

This protocol is a generalized procedure based on common laboratory practices for the nitration of p-toluidine, involving the protection of the amino group by acetylation, followed by nitration and subsequent hydrolysis.

Step 1: Acetylation of p-Toluidine

  • In a flask equipped with a stirrer and a reflux condenser, dissolve p-toluidine in a suitable solvent (e.g., acetic acid or by reacting directly with acetic anhydride).

  • Add acetic anhydride (approximately 1.15 molar equivalents relative to p-toluidine).[12]

  • Heat the mixture gently under reflux until the reaction is complete. Monitor the reaction's progress by TLC to ensure all the p-toluidine has been consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-acetyl-p-toluidine.

  • Collect the solid product by filtration, wash it thoroughly with water, and dry it.

Step 2: Nitration of N-acetyl-p-toluidine

  • In a flask immersed in an ice-salt bath, carefully add the dried N-acetyl-p-toluidine to a pre-cooled solution of sulfuric acid (concentration between 40-78% to favor the meta-nitro product).[2]

  • Prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the solution of N-acetyl-p-toluidine, maintaining the temperature between 15°C and 25°C.[2]

  • After the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to reach room temperature.[2]

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry the product.

Step 3: Hydrolysis of the Nitro-N-acetyl-p-toluidine

  • Place the dried nitrated product in a flask with a suitable concentration of hydrochloric or sulfuric acid.

  • Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the nitro-p-toluidine.

  • Collect the final product by filtration, wash it with water, and dry it.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Influence of Sulfuric Acid Concentration on Isomer Formation in the Nitration of N-acetyl-p-toluidine

Sulfuric Acid ConcentrationPredominant Isomer(s)Reference
40-78%m-nitro-p-toluidine (ortho-isomer formation is suppressed)[2]
> 78%Increased formation of the ortho-isomer[2]

Table 2: Recommended Temperature Ranges for Nitration of N-acetyl-p-toluidine

Temperature RangeNotesReference
15-30°CGeneral range for good yields.[2]
18-25°CPreferred range for the preparation of m-nitro-p-acetylamino-toluene.[2]
20-22°COptimal temperature for achieving the best results in some procedures.[3]

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis p_toluidine p-Toluidine acetyl_p_toluidine N-acetyl-p-toluidine p_toluidine->acetyl_p_toluidine Protection acetic_anhydride Acetic Anhydride acetic_anhydride->acetyl_p_toluidine nitro_acetyl_p_toluidine Nitro-N-acetyl-p-toluidine acetyl_p_toluidine->nitro_acetyl_p_toluidine Nitration mixed_acid HNO₃ / H₂SO₄ mixed_acid->nitro_acetyl_p_toluidine final_product Nitro-p-toluidine nitro_acetyl_p_toluidine->final_product Deprotection acid_hydrolysis Acid (e.g., HCl) acid_hydrolysis->final_product

Caption: Workflow for the synthesis of nitro-p-toluidine via a protection strategy.

troubleshooting_guide start Experiment Start problem Problem Encountered? start->problem low_yield Low Yield / No Product problem->low_yield Yes tarry_byproducts Tarry Byproducts problem->tarry_byproducts Yes wrong_isomer Incorrect Isomer Ratio problem->wrong_isomer Yes success Successful Nitration problem->success No check_protection Verify -NH₂ Protection (TLC) low_yield->check_protection tarry_byproducts->check_protection check_temp Check & Control Temperature tarry_byproducts->check_temp slow_addition Ensure Slow Acid Addition tarry_byproducts->slow_addition wrong_isomer->check_protection check_acid Adjust H₂SO₄ Concentration wrong_isomer->check_acid

Caption: Decision tree for troubleshooting common issues in p-toluidine nitration.

References

Preventing byproduct formation in 4-Methyl-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-Methyl-2-nitroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction in any of the steps (acetylation, nitration, or hydrolysis).- Formation of significant amounts of byproducts.- Loss of product during workup and purification.- Monitor reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction conditions (temperature, reaction time, reagent stoichiometry).- Ensure efficient extraction and recrystallization procedures.
Presence of Isomeric Byproducts (e.g., 4-Methyl-3-nitroaniline) - Direct nitration of p-toluidine without protection of the amino group.[1]- Incorrect nitrating agent or reaction conditions.[2]- Insufficient control of reaction temperature.[1][3]- Protect the amino group of p-toluidine via acetylation to form N-acetyl-p-toluidine before nitration. This directs the nitration primarily to the ortho position relative to the amino group.[1][4]- Use a well-defined nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) and control the addition rate.[4]- Maintain a low reaction temperature (typically 0-10°C) during the nitration step.[1][3]
Formation of Dark, Tarry Material - Oxidation of the aniline starting material or product by the nitrating agent.[3]- Reaction temperature is too high during nitration.[3]- Protect the amino group before nitration to reduce its susceptibility to oxidation.[1][4]- Strictly maintain low temperatures during the addition of the nitrating mixture.[3]- Ensure efficient stirring to dissipate heat.
Presence of Dinitrated Byproducts - Use of excess nitrating agent.- Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).- Use a stoichiometric amount of the nitrating agent.- Carefully control the reaction temperature and time.
Incomplete Hydrolysis of N-(4-methyl-2-nitrophenyl)acetamide - Insufficient concentration of acid or base for hydrolysis.- Inadequate reaction time or temperature for hydrolysis.- Use an appropriate concentration of acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) for hydrolysis.[5][6]- Ensure the hydrolysis reaction is heated for a sufficient duration to go to completion, monitoring by TLC.
Difficulty in Purifying the Final Product - Presence of multiple, closely-related byproducts with similar polarities.- Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/petroleum ether) for separation.[7][8]- Perform recrystallization from a suitable solvent (e.g., ethanol/water) to remove impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to minimize byproduct formation in this compound synthesis?

A1: The most effective and widely used method involves a three-step process:

  • Acetylation of p-toluidine: The amino group of p-toluidine is protected by reacting it with acetic anhydride to form N-acetyl-p-toluidine. This prevents oxidation of the amino group and directs the subsequent nitration.[1][4]

  • Nitration of N-acetyl-p-toluidine: The protected compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions.[4]

  • Hydrolysis: The resulting N-(4-methyl-2-nitrophenyl)acetamide is hydrolyzed using an acid or base to remove the acetyl group and yield the final product, this compound.[4][5]

Q2: Why is it crucial to protect the amino group of p-toluidine before nitration?

A2: The amino group (-NH2) is a strong activating group and is highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts.[3] Furthermore, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group. By protecting the amino group as an acetamide (-NHCOCH3), its activating effect is moderated, it is protected from oxidation, and it directs the incoming nitro group primarily to the ortho position.[1][4]

Q3: What are the key parameters to control during the nitration step?

A3: Temperature is the most critical parameter. The nitration reaction is highly exothermic, and maintaining a low temperature (typically between 0°C and 10°C) is essential to prevent over-nitration (dinitration) and the formation of undesired isomers and oxidation products.[1][3] The slow, dropwise addition of the nitrating mixture to the solution of N-acetyl-p-toluidine is also crucial for temperature control.

Q4: How can I effectively purify the final this compound product?

A4: A combination of purification techniques is often employed. After the hydrolysis step, the crude product is typically isolated by filtration. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a common method to improve purity.[4] For very impure samples or to separate close-boiling isomers, column chromatography using a silica gel stationary phase and an appropriate eluent like ethyl acetate in petroleum ether is effective.[7][8]

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-p-toluidine (Acetylation)
  • In a round-bottom flask, dissolve p-toluidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Reflux the mixture for approximately 15-30 minutes.

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the solid to obtain N-acetyl-p-toluidine. Recrystallization from an ethanol/water mixture can be performed for higher purity.[1]

Protocol 2: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide (Nitration)
  • To a flask containing N-acetyl-p-toluidine, add glacial acetic acid and concentrated sulfuric acid, and cool the mixture in an ice-salt bath to 0-2°C.[4]

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.[4]

  • Add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-p-toluidine, ensuring the temperature does not exceed 10°C.[4]

  • After the addition is complete, continue stirring at room temperature for about 1 hour.[4]

  • Pour the reaction mixture over crushed ice and allow the product to precipitate.

  • Filter the solid, wash it thoroughly with cold water, and dry it.

Protocol 3: Synthesis of this compound (Hydrolysis)
  • In a round-bottom flask equipped with a reflux condenser, suspend N-(4-methyl-2-nitrophenyl)acetamide in an aqueous solution of potassium hydroxide or sulfuric acid.[4][6]

  • Heat the mixture to reflux for 1 hour.[4]

  • Cool the reaction mixture in an ice bath to crystallize the product.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a cold ethanol/water mixture and dry them to obtain this compound.[4]

Visualizations

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis p_toluidine p-Toluidine acetyl_p_toluidine N-acetyl-p-toluidine p_toluidine->acetyl_p_toluidine Glacial Acetic Acid acetic_anhydride Acetic Anhydride acetic_anhydride->acetyl_p_toluidine nitro_intermediate N-(4-methyl-2-nitrophenyl)acetamide acetyl_p_toluidine->nitro_intermediate 0-10°C nitrating_mixture HNO3 / H2SO4 nitrating_mixture->nitro_intermediate final_product This compound nitro_intermediate->final_product Reflux hydrolysis_reagent Acid or Base hydrolysis_reagent->final_product

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation_Logic start Start: p-Toluidine Nitration protection_q Amino Group Protected? start->protection_q nitration_protected Nitration of N-acetyl-p-toluidine protection_q->nitration_protected Yes direct_nitration Direct Nitration of p-Toluidine protection_q->direct_nitration No yes_path Yes low_temp_q Low Temperature (0-10°C)? nitration_protected->low_temp_q desired_product Desired Product: This compound low_temp_q->desired_product Yes byproduct_isomers Increased Isomer Formation low_temp_q->byproduct_isomers No byproduct_dinitration Dinitration Products low_temp_q->byproduct_dinitration No no_path_protection No byproduct_oxidation Oxidation Byproducts (Tarry Material) direct_nitration->byproduct_oxidation byproduct_meta Meta Isomer Formation (4-Methyl-3-nitroaniline) direct_nitration->byproduct_meta no_path_temp No

Caption: Logic diagram for byproduct formation in this compound synthesis.

References

Stability issues of 4-Methyl-2-nitroaniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Methyl-2-nitroaniline (CAS: 89-62-3). The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for this compound?

This compound is a crystalline solid that is generally stable under normal laboratory temperatures and pressures.[1][2] However, to ensure its integrity, it should be stored in a tightly sealed container, protected from moisture, and kept in a cool, dry, and well-ventilated area.[1] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[1][3]

Q2: My this compound solution appears to be changing color over time. What could be the cause?

Color change in a this compound solution is a common indicator of degradation. This can be triggered by several factors:

  • Exposure to Light (Photodegradation): Aromatic nitro compounds can be susceptible to degradation upon exposure to UV or visible light.

  • Incompatible Solvent: The choice of solvent can impact stability. While solubility data is available, the long-term stability in these solvents may vary.

  • pH Instability: Extreme pH conditions (highly acidic or basic) can promote hydrolysis or other degradation pathways.

  • Oxidation: The presence of oxidizing agents in the solvent or exposure to air over extended periods can lead to oxidative degradation.

  • Elevated Temperature: Storing solutions at elevated temperatures can accelerate the rate of degradation.

Q3: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively detailed in the available literature, based on the chemical structure and known reactivity of nitroanilines, the following pathways are plausible:

  • Reduction of the Nitro Group: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, especially in the presence of reducing agents or under certain photolytic conditions.

  • Oxidation of the Amino and Methyl Groups: The amino (-NH₂) and methyl (-CH₃) groups are susceptible to oxidation, which can lead to the formation of various oxidized species and potential polymerization, resulting in discoloration.

  • Hydrolysis: While generally stable, under forcing conditions of extreme pH and heat, hydrolysis of the amine or other parts of the molecule could occur, although less common for the aniline moiety itself.

Below is a conceptual diagram illustrating a potential degradation pathway.

G Conceptual Degradation Pathway of this compound MNA This compound Stress Stress Conditions (e.g., Light, Heat, Extreme pH, Oxidizing Agents) MNA->Stress Reduction Reduction of Nitro Group Stress->Reduction Oxidation Oxidation of Amino/Methyl Group Stress->Oxidation Nitroso Nitroso Intermediate Reduction->Nitroso OxidizedProducts Various Oxidized Products (e.g., quinones, carboxylic acids) Oxidation->OxidizedProducts Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Amino Diamino Intermediate Hydroxylamino->Amino

Caption: Conceptual degradation pathways of this compound under stress conditions.

Troubleshooting Guides

Issue: Inconsistent results in assays using this compound stock solutions.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare fresh stock solutions: Do not use stock solutions that have been stored for extended periods, especially if not protected from light and stored at room temperature. 2. Proper storage: Store stock solutions in amber vials at 2-8°C to minimize thermal and photodegradation. 3. Solvent purity: Ensure the solvent used to prepare the stock solution is of high purity and free from peroxides or other oxidizing contaminants.
Precipitation of the compound 1. Verify solubility: Ensure the concentration of your stock solution does not exceed the solubility of this compound in the chosen solvent at the storage temperature. Refer to the solubility data table below. 2. Visual inspection: Always visually inspect solutions for any precipitate before use. If precipitate is observed, gently warm the solution and sonicate to redissolve. If it does not redissolve, prepare a fresh solution.
Issue: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
Possible Cause Troubleshooting Steps
On-instrument or in-solution degradation 1. Analyze freshly prepared samples: Compare the chromatogram of a freshly prepared sample with one that has been sitting in the autosampler for several hours to check for time-dependent degradation. 2. Mobile phase compatibility: Ensure the pH of the mobile phase is compatible with the stability of this compound. Avoid highly acidic or basic mobile phases if possible. 3. Photodegradation in autosampler: If the autosampler is not light-protected, cover the sample vials with aluminum foil.
Contamination 1. Run a blank: Inject a blank (solvent) to ensure that the unexpected peaks are not coming from the solvent or the system itself. 2. Clean the system: If contamination is suspected, perform a thorough cleaning of the HPLC system, including the injector and column.

Data Presentation

Solubility of this compound in Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of this compound in various organic solvents at different temperatures. This data can help in selecting an appropriate solvent for your experiments.

SolventTemperature (K)Mole Fraction Solubility (10³x₁)
Methanol 278.1511.58
293.1522.41
313.1552.83
Ethanol 278.158.93
293.1517.31
313.1540.89
Acetonitrile 278.1539.51
293.1568.96
313.15143.21
Ethyl Acetate 278.1582.26
293.15132.83
313.15247.11
Toluene 278.1520.33
293.1534.51
313.1571.84
N,N-Dimethylformamide 278.15158.42
293.15225.82
313.15368.17
Data adapted from a study on the solubility of this compound.[4]

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to assess the stability of this compound in solution.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Dilute Dilute to Working Concentration (e.g., 100 µg/mL in appropriate solvent) Stock->Dilute Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Dilute->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Dilute->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) Dilute->Oxidation Expose Thermal Thermal Stress (60°C) Dilute->Thermal Expose Photo Photolytic Stress (UV/Vis light, RT) Dilute->Photo Expose Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analysis

Caption: General workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile.

  • Working Solution Preparation: Dilute the stock solution to a suitable working concentration (e.g., 100 µg/mL) in the solvent system to be tested (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the working solution with an equal volume of an acid solution (e.g., 0.1 M or 1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the working solution with an equal volume of a base solution (e.g., 0.1 M or 1 M NaOH) and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the working solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the working solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the working solution to a controlled light source (e.g., UV and/or visible light) at room temperature. A control sample should be kept in the dark at the same temperature.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify potential degradation products.

    • Quantify the remaining parent compound and any major degradation products.

Logical Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting stability issues with this compound solutions.

G Troubleshooting Logic for Stability Issues Start Inconsistent Results or Unexpected Chromatographic Peaks CheckSolution Is the solution freshly prepared? Start->CheckSolution YesFresh YesFresh CheckSolution->YesFresh Yes NoFresh Prepare fresh solution and re-analyze CheckSolution->NoFresh No CheckStorage How was the solid/solution stored? YesFresh->CheckStorage ProperStorage Properly (cool, dark, sealed) CheckStorage->ProperStorage Properly ImproperStorage Improperly CheckStorage->ImproperStorage Improperly CheckContamination Run a blank injection. Is the system clean? ProperStorage->CheckContamination ImproperAction Review storage procedures. Use fresh, properly stored material. ImproperStorage->ImproperAction YesClean YesClean CheckContamination->YesClean Yes NoClean Clean the analytical system. CheckContamination->NoClean No CheckMethod Is the analytical method (e.g., mobile phase pH) appropriate? YesClean->CheckMethod YesClean->CheckMethod YesMethod YesMethod CheckMethod->YesMethod Yes NoMethod Optimize analytical method parameters. CheckMethod->NoMethod No ForcedDegradation Consider a forced degradation study to identify potential degradants. YesMethod->ForcedDegradation YesMethod->ForcedDegradation

Caption: A logical workflow for troubleshooting stability issues encountered with this compound.

Disclaimer

The information provided in this technical support center is for guidance purposes only and is based on publicly available data and general chemical principles. Specific stability results may vary depending on the exact experimental conditions. It is highly recommended to perform in-house stability studies for your specific application and matrix. No information regarding interactions with specific biological signaling pathways was found in the searched literature.

References

Incompatibilities of 4-Methyl-2-nitroaniline with strong acids and oxidizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with 4-Methyl-2-nitroaniline. The focus is on its significant incompatibilities with strong acids and strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic compound that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is known to cause irritation to the eyes, skin, and respiratory tract.[1] Chronic exposure may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1] Upon thermal decomposition, it can release toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

Q2: Which specific substances are considered incompatible with this compound?

A2: this compound is incompatible with a range of substances, most notably strong acids (e.g., sulfuric acid, nitric acid), strong oxidizers, acid chlorides, acid anhydrides, and chloroformates.[4][5][6][7] Mixing with these materials can lead to hazardous reactions.

Q3: What happens when this compound is mixed with strong acids?

A3: Mixing this compound with strong acids can lead to vigorous, exothermic reactions.[8][9] The amino group (-NH2) on the aniline ring is basic and will react with strong acids. While controlled nitration using nitric and sulfuric acid is a known synthesis method for this and similar compounds, this process requires strict temperature control and specific reaction conditions.[5][10] Uncontrolled mixing can lead to a runaway reaction. For example, the reaction between the similar compound p-nitroaniline and concentrated sulfuric acid is extremely vigorous, forming a large volume of carbonaceous foam and releasing gaseous products like sulfur dioxide and water.[8]

Q4: What are the risks of combining this compound with strong oxidizers?

A4: As an aromatic amine with a nitro group, this compound is susceptible to oxidation. Strong oxidizing agents can react vigorously with the amine group, potentially leading to an uncontrolled release of energy (heat) and gas.[4][11] The presence of the nitro group already makes the molecule energy-rich, and further oxidation can be hazardous.

Q5: My synthesis protocol requires using a strong acid or oxidizer with this compound. How can this be done safely?

A5: While direct, uncontrolled mixing is hazardous, these reagents are used in controlled syntheses.[10][12] Key safety measures include:

  • Protecting Groups: The highly reactive amine group is often "protected" through acylation before introducing strong acids or oxidizers.[10]

  • Strict Temperature Control: Reactions are typically conducted at low temperatures (e.g., in an ice bath) to manage the exothermic nature of the reaction.[5][10]

  • Slow, Controlled Addition: Reagents are added slowly and portion-wise to prevent a rapid buildup of heat.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.

  • Thorough Risk Assessment: Always perform a comprehensive risk assessment before starting the experiment, considering reactants, concentrations, temperatures, and potential side reactions.

Troubleshooting Guide

Issue: I have accidentally mixed this compound with a strong acid or oxidizer.

Solution:

  • Alert Personnel Immediately: Inform everyone in the immediate vicinity and your lab supervisor.

  • Do Not Attempt to Neutralize in the Same Container: Adding a base to an uncontrolled acid reaction or a reducing agent to an oxidation reaction could generate more heat and exacerbate the situation.

  • Isolate the Area: If it is safe to do so, place the container in a secondary containment unit (e.g., a blast shield or an empty fume hood). Evacuate the immediate area.

  • Consult Emergency Procedures: Follow your institution's specific emergency protocols for reactive chemical incidents.

  • Observe from a Safe Distance: Watch for signs of a runaway reaction, such as gas evolution, color change, or temperature increase.

Issue: I've noticed an unexpected temperature spike, color change, or gas evolution after adding a reagent to a reaction containing this compound.

Solution:

  • Immediately Stop Adding Reagents: Cease the addition of any further materials to the reaction vessel.

  • Apply Cooling: If the reaction is in a controllable setup (e.g., on a stirrer plate), ensure external cooling (ice bath) is applied to manage the temperature.

  • Ensure Ventilation: Work in a properly functioning chemical fume hood to safely vent any evolved gases.

  • Assess the Situation: If the reaction stabilizes, proceed with extreme caution. If it appears to be accelerating, treat it as an emergency situation (see previous troubleshooting point). An unexpected reaction suggests a potential incompatibility or an unforeseen side reaction.[9]

Issue: I have spilled solid this compound in the lab.

Solution:

  • Control the Spill Area: Prevent the powder from becoming airborne. Do not sweep dry powder.

  • Dampen the Material: Carefully dampen the spilled solid with a suitable solvent like alcohol (e.g., ethanol or isopropanol).[4][6]

  • Collect the Material: Transfer the dampened material into a suitable, labeled container for hazardous waste. Use absorbent paper dampened with alcohol to clean the final traces.[4]

  • Decontaminate: Seal the absorbent paper and any contaminated items (like gloves) in a vapor-tight plastic bag for disposal. Wash the contaminated surface with alcohol, followed by soap and water.[4]

  • Personal Protective Equipment: Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat, throughout the cleanup process.[1][3]

Quantitative Data Summary

The table below summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Formula C₇H₈N₂O₂
Molar Mass 152.15 g/mol [6]
Appearance Orange-brown or red crystalline powder[1][5][6]
Melting Point 115-116 °C
Flash Point 210 °C (410 °F)[1]
Water Solubility Insoluble / < 1 mg/mL at 22 °C[4][6]
Hazard Class 6.1 (Toxic)

Experimental Protocols

Protocol: Small-Scale Compatibility Assessment

Objective: To safely assess the potential for a hazardous reaction between this compound and another chemical substance (e.g., an acid or oxidizer) on a small scale before proceeding with a larger-scale experiment.

Disclaimer: This protocol is a general guideline. A thorough, specific risk assessment must be performed before any laboratory work.

Materials:

  • This compound

  • Test substance (e.g., acid, oxidizer)

  • Small, clean, and dry test tube or vial

  • Micro-spatula

  • Pipette or dropper

  • Thermometer or thermocouple probe

  • Secondary containment (beaker with sand or an ice bath)

  • Appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat)

Methodology:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood with the sash at the lowest practical height. Ensure an appropriate fire extinguisher and spill kit are nearby.

  • Initial Setup: Place the test tube in a secondary containment vessel (e.g., a beaker filled with sand for stability and insulation).

  • Weigh Reactant: Add a very small, measured amount of this compound (e.g., 10-20 mg) to the test tube.

  • Temperature Monitoring: Insert a thermometer or thermocouple into the test tube to monitor the temperature of the solid. Record the initial temperature.

  • Controlled Addition: Using a pipette, add a single drop of the test substance to the test tube. Do not add more.

  • Observation: Carefully observe for any immediate changes, including:

    • Temperature increase (exotherm)

    • Gas evolution (bubbling, fizzing)

    • Color change

    • Change in physical state (melting, charring)

  • Data Recording: Record all observations and the maximum temperature reached.

  • Analysis: A significant temperature increase (>5-10 °C), rapid gas evolution, or charring indicates a strong incompatibility. Do not proceed to a larger scale without re-evaluating the synthetic route and implementing extensive safety controls.

  • Waste Disposal: Quench the test mixture carefully (if necessary and safe to do so) and dispose of it in the appropriate hazardous waste stream according to institutional guidelines.

Visualizations

IncompatibilityHazard cluster_reactants Reactants cluster_process Process cluster_hazard Potential Hazard MNA This compound Mixing Uncontrolled Mixing MNA->Mixing Reagent Strong Acid / Strong Oxidizer Reagent->Mixing Hazard Vigorous Exothermic Reaction (Heat, Gas, Decomposition) Mixing->Hazard

Caption: Logical diagram of incompatibility hazards.

SafeHandlingWorkflow arrow arrow Start Experiment Concept RiskAssessment 1. Comprehensive Risk Assessment Start->RiskAssessment CompatibilityTest 2. Small-Scale Compatibility Test (If Unknown) RiskAssessment->CompatibilityTest PPE 3. Select Appropriate PPE CompatibilityTest->PPE ControlledConditions 4. Setup with Controlled Conditions (Temp, Addition Rate) PPE->ControlledConditions Execution 5. Execute Experiment Behind Shield ControlledConditions->Execution Workup 6. Safe Quenching & Workup Execution->Workup Waste 7. Segregate & Dispose of Waste Workup->Waste

Caption: General workflow for safely handling reactive chemicals.

References

Technical Support Center: Safe Handling and Disposal of 4-Methyl-2-nitroaniline Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Methyl-2-nitroaniline waste. The following information is intended to supplement, not replace, your institution's safety protocols and the information provided in the Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic substance that poses significant health risks. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It can cause irritation to the eyes, skin, and respiratory tract.[1][4] Chronic exposure may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, and may cause damage to organs through prolonged or repeated exposure.[1][5]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate PPE to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]

  • Skin Protection: Chemical-resistant gloves and appropriate protective clothing to prevent skin contact.[1]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator should be used when there is a risk of inhaling dust, especially in poorly ventilated areas.[1][4]

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][6] It should be stored away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][4][7]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of accidental contact, immediate action is crucial:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing and shoes. Wash the area with soap and water. Seek immediate medical aid.[1][6]

Q5: How do I handle a small spill of this compound?

A5: For a small spill, first ensure the area is well-ventilated and you are wearing the appropriate PPE. To prevent the generation of dust, you can dampen the solid spill material with alcohol.[4] Then, use an inert absorbent material like vermiculite or dry sand to cover the spill.[1] Carefully collect the material and place it into a suitable, sealed container for disposal as hazardous waste.[4][6] The spill area should then be washed with a strong soap and water solution.[4]

Q6: Can I dispose of this compound waste in the regular trash or down the drain?

A6: No. Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[1] It is classified as hazardous waste and must be disposed of through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[4][6]

Troubleshooting Guides

Problem: I can see visible dust of this compound in the air during handling.

  • Immediate Action: If you are not wearing respiratory protection, hold your breath and immediately leave the area. Close the door behind you to contain the dust.

  • Assessment: Do not re-enter the area until the dust has settled. Review your handling procedures to identify the cause of the dust generation.

  • Solution:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Minimize any actions that could create dust, such as vigorous scooping or pouring from a height.

    • If dust generation is unavoidable, ensure you are using appropriate respiratory protection.

Problem: I am unsure if my waste container is suitable for this compound.

  • Assessment: Consider the material of the container and its compatibility with this compound. Check for any signs of degradation or leakage.

  • Solution:

    • Use containers that are in good condition and have a secure, tight-fitting lid.

    • The container must be clearly labeled as "Hazardous Waste" and list the contents, including "this compound".

    • Do not mix this compound waste with other incompatible waste streams.

Quantitative Data Summary

ParameterValueReference
Appearance Orange-brown crystalline powder[1]
Synonyms 2-Nitro-p-toluidine; 4-Amino-3-nitrotoluene[1]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates[1][4][7]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide[1]

Experimental Protocols

Protocol for Small Spill Cleanup
  • Preparation: Ensure you are wearing the required PPE (chemical safety goggles, gloves, lab coat, and respirator). Cordon off the spill area to prevent others from entering.

  • Dampening: To minimize dust, gently dampen the spilled solid with alcohol.[4]

  • Containment: Cover the dampened spill with an inert absorbent material such as vermiculite or dry sand.[1]

  • Collection: Carefully scoop the mixture into a designated, labeled, and sealable hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with a strong soap and water solution.[4]

  • Disposal: Dispose of the waste container and any contaminated cleaning materials through your institution's hazardous waste management program.

Protocol for Waste Collection and Disposal
  • Segregation: Collect all this compound waste (solid, contaminated consumables, and rinsates) in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams.

  • Container Management: Keep the waste container securely sealed when not in use and store it in a designated, well-ventilated area away from incompatible materials.

  • Empty Container Decontamination: To decontaminate an empty container, triple rinse it with a suitable solvent such as acetone or methanol. Collect the rinsate as hazardous waste. After triple rinsing, the container can be disposed of as non-hazardous waste, but it is recommended to deface the label first.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Visual Workflows

Spill_Cleanup_Workflow start Small Spill Occurs ppe Don Appropriate PPE start->ppe ventilate Ensure Area is Well-Ventilated ppe->ventilate dampen Dampen Spill with Alcohol ventilate->dampen contain Cover with Inert Absorbent dampen->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Clean Area with Soap and Water collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for handling a small spill of this compound.

Waste_Disposal_Workflow start Waste Generated segregate Segregate Waste into Labeled Container start->segregate rinse Triple Rinse Empty Containers start->rinse Empty Containers store Store Securely in a Ventilated Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->store end Waste Disposed contact_ehs->end

Caption: General workflow for the disposal of this compound waste.

References

Technical Support Center: Optimizing Mobile Phase for Better Separation of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for separating nitroaniline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating nitroaniline isomers?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1][2] Both methods are effective, with the choice often depending on the specific application, required resolution, and available instrumentation. HPLC is generally preferred for quantitative analysis due to its higher resolution and sensitivity, while TLC is a simple and rapid method for qualitative analysis and method development.[2]

Q2: What is the primary factor to consider when selecting a mobile phase for nitroaniline isomer separation?

A2: The polarity of the mobile phase is the most critical factor. Nitroaniline isomers (ortho-, meta-, and para-) have slightly different polarities due to the relative positions of the nitro and amino groups.[3] The mobile phase composition must be optimized to exploit these small polarity differences to achieve baseline separation.

Q3: Can you explain the elution order of nitroaniline isomers in reversed-phase and normal-phase chromatography?

A3:

  • Reversed-Phase (RP) HPLC: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). The most polar compound elutes first. The polarity order of nitroaniline isomers is generally para > ortho > meta. Therefore, the expected elution order is p-nitroaniline, followed by o-nitroaniline, and then m-nitroaniline.

  • Normal-Phase (NP) HPLC/TLC: In NP chromatography, a polar stationary phase (like silica) is used with a nonpolar mobile phase (e.g., hexane/ethyl acetate). The least polar compound elutes first. o-Nitroaniline can form an intramolecular hydrogen bond, which reduces its overall polarity compared to the meta and para isomers.[3] Consequently, o-nitroaniline is less retained and elutes before m- and p-nitroaniline.[3]

Troubleshooting Guides

Issue 1: Poor resolution or co-elution of nitroaniline isomers in Reversed-Phase HPLC.

Cause: The mobile phase composition is not optimal for differentiating the small polarity differences between the isomers.

Solution:

  • Adjust the Organic Modifier/Aqueous Ratio:

    • Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

    • Start with a common mobile phase like 70:30 (v/v) acetonitrile/water and adjust the ratio in small increments (e.g., 65:35, 60:40).[4][5]

  • Change the Organic Modifier:

    • If acetonitrile does not provide adequate separation, try methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

  • Modify the Mobile Phase pH:

    • The amino group of nitroanilines is basic. Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate or formate) can alter the ionization state of the analytes and improve peak shape and resolution.[6] For reversed-phase separation of 4-nitroaniline, a mobile phase containing acetonitrile, water, and phosphoric acid has been used.[7] For mass spectrometry applications, use a volatile acid like formic acid.[7]

  • Consider a Different Stationary Phase:

    • If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide alternative interactions (e.g., π-π interactions) with the aromatic nitroaniline isomers.[6]

Issue 2: Peak tailing for nitroaniline peaks in HPLC.

Cause: Peak tailing for basic compounds like nitroanilines is often caused by strong interactions between the amino group and acidic silanol groups on the silica-based stationary phase.[6]

Solution:

  • Use an End-Capped Column: Employ a modern, well-end-capped C18 column where most of the residual silanol groups are chemically deactivated.

  • Add a Mobile Phase Modifier:

    • Add a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing the interaction with the nitroaniline analytes and improving peak shape.

  • Adjust Mobile Phase pH:

    • Increasing the pH of the mobile phase can suppress the ionization of the basic amino group, which can reduce tailing.[6] However, be cautious not to exceed the pH stability range of the column (typically pH 2-8 for silica-based columns).[6]

Issue 3: No separation of nitroaniline isomers on a TLC plate.

Cause: The polarity of the developing solvent (mobile phase) is either too high or too low.

Solution:

  • If the spots remain at the origin (low Rf values): The mobile phase is not polar enough to move the analytes up the plate. Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of the more polar ethyl acetate.

  • If the spots move with the solvent front (high Rf values): The mobile phase is too polar, and there is insufficient interaction with the stationary phase. Decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the proportion of the nonpolar hexane.

  • Systematic Solvent Testing: Test a series of solvents with varying polarities. A 50:50 mixture of cyclohexane and ethyl acetate has been shown to be effective for separating o- and p-nitroaniline.[3] Another reported mobile phase for TLC on silica gel is carbon tetrachloride/glacial acetic acid (90/10 v/v).[8]

Data Presentation

Table 1: Example HPLC Mobile Phases for Nitroaniline Isomer Separation

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Isomers SeparatedReference
Agilent TC-C18Acetonitrile/Water (30/70 v/v)1.02-nitroaniline, 3-nitroaniline, 4-nitroaniline[5]
MIL-53(Fe)Acetonitrile/Water (70/30 v/v)0.6Nitroaniline isomers[4]
Newcrom R1Acetonitrile, Water, and Phosphoric AcidN/A4-Nitroaniline[7]

Table 2: Example TLC Mobile Phases for Nitroaniline Isomer Separation on Silica Gel

Mobile PhaseObservationsReference
Cyclohexane/Ethyl Acetate (50:50 v/v)Good separation of o- and p-nitroaniline.[3]
Carbon Tetrachloride/Glacial Acetic Acid (90/10 v/v)Separation of o-, m-, and p-nitroaniline.[8]
Heptane/n-Pentanol with SDS and WaterSeparation of nitroaniline isomers from a mixture.[9]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Separation of Nitroaniline Isomers

This protocol is a general starting point for method development.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • o-, m-, and p-nitroaniline standards

    • Formic acid (optional, for pH adjustment)

  • Mobile Phase Preparation:

    • Prepare an initial mobile phase of 70% acetonitrile and 30% water (v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Procedure:

    • Prepare individual standard solutions of each nitroaniline isomer and a mixed standard solution in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the individual standards to determine their retention times.

    • Inject the mixed standard to assess the separation.

  • Optimization:

    • If resolution is poor, adjust the acetonitrile/water ratio. Decrease the acetonitrile percentage to increase retention and potentially improve separation.

    • If peak shape is poor, add 0.1% formic acid to the aqueous portion of the mobile phase.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Isomer Separation select_column Select Initial Column (e.g., C18) start->select_column initial_mp Define Initial Mobile Phase (e.g., 70:30 ACN:H2O) select_column->initial_mp run_exp Run Experiment initial_mp->run_exp eval_sep Evaluate Separation run_exp->eval_sep adjust_ratio Adjust Organic/Aqueous Ratio eval_sep->adjust_ratio No good_sep Acceptable Separation eval_sep->good_sep Yes adjust_ratio->run_exp change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_ratio->change_organic If no improvement change_organic->run_exp adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph If no improvement adjust_ph->run_exp

Caption: Workflow for optimizing HPLC mobile phase for nitroaniline isomer separation.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_column Is the column well end-capped? start->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No add_modifier Add mobile phase modifier (e.g., 0.1% TEA) check_column->add_modifier Yes use_endcapped->add_modifier run_exp1 Run Experiment add_modifier->run_exp1 eval_shape1 Peak shape acceptable? run_exp1->eval_shape1 adjust_ph Adjust mobile phase pH eval_shape1->adjust_ph No solution Problem Resolved eval_shape1->solution Yes run_exp2 Run Experiment adjust_ph->run_exp2 eval_shape2 Peak shape acceptable? run_exp2->eval_shape2 eval_shape2->solution Yes further_investigation Further Investigation Needed (e.g., different column chemistry) eval_shape2->further_investigation No

Caption: Decision tree for troubleshooting peak tailing in nitroaniline HPLC analysis.

References

Technical Support Center: Gas Chromatography of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting a gas chromatography (GC) column for the analysis of 4-Methyl-2-nitroaniline. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data tables to facilitate method development and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor when selecting a GC column for this compound?

The most critical factor is the stationary phase.[1] The choice of stationary phase is based on the polarity of the analyte. This compound is a polar aromatic amine due to the presence of both amino (-NH2) and nitro (-NO2) functional groups.[2] The general principle of "like dissolves like" dictates that a polar stationary phase is best suited for retaining and separating polar compounds.[3]

Q2: Which specific stationary phases are recommended for this compound?

Based on its polar nature, two main types of stationary phases are recommended:

  • Polar Phases: Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns, are an excellent first choice. These phases provide strong dipole-dipole and hydrogen-bonding interactions, leading to good retention and selectivity for polar analytes like nitroanilines.[4]

  • Mid-Polar Phases: An intermediate polarity column, such as one containing 5% phenyl and 95% methylpolysiloxane (e.g., DB-5, HP-5ms, SE-54), can also be effective.[5][6] These columns are robust and offer a different selectivity, which can be advantageous when separating this compound from a mixture of compounds with varying polarities. The EPA Method 8131, for instance, suggests an SE-54 column for the analysis of various aniline derivatives.[6]

Q3: What are the ideal column dimensions for this analysis?

For most applications, the following dimensions provide a good balance of resolution, speed, and sample capacity:

  • Length: 30 meters.[1]

  • Internal Diameter (I.D.): 0.25 mm. This is the most popular I.D. as it offers an optimal compromise between efficiency and sample capacity.[1]

  • Film Thickness: 0.25 µm. This is a standard thickness suitable for analytes in the volatility range of this compound.[1][3]

Troubleshooting Guide

Q4: My peaks for this compound are tailing. What is the cause and how can I fix it?

Peak tailing is the most common problem when analyzing active compounds like amines.[7][8] It is typically caused by undesirable interactions between the analyte and active sites (e.g., silanol groups) within the GC system.

Causes & Solutions:

  • Active Inlet Liner: The glass inlet liner is a primary source of activity.

    • Solution: Use a highly inert, deactivated liner. Liners with Siltek® or similar deactivation are highly recommended.[5][9] Replace the liner regularly, as its deactivation can degrade with use.

  • Column Contamination/Activity: The first few meters of the column can become contaminated or active over time.

    • Solution: Trim 15-20 cm from the inlet end of the column to remove the contaminated section.[9][10]

  • Improper Column Installation: If the column is positioned too high or too low in the inlet, it can create dead volumes or turbulence, leading to tailing.[8]

    • Solution: Consult your instrument manual for the correct installation depth and ensure the column is cut cleanly and squarely.

  • System Leaks: Small leaks in the injector can disrupt the carrier gas flow path.

    • Solution: Use an electronic leak detector to check for leaks at the injector fittings, especially after replacing the septum or column.[11]

Q5: I am seeing poor resolution between this compound and other components in my sample. What should I do?

Poor resolution can stem from several factors related to the column or method parameters.

Solutions:

  • Optimize the Temperature Program: A slower oven temperature ramp rate can significantly improve the separation of closely eluting peaks.

  • Adjust Carrier Gas Flow: Ensure your carrier gas flow rate (or pressure) is set to the optimal level for your column dimensions to maximize efficiency.

  • Evaluate Stationary Phase: If resolution is still poor, the chosen stationary phase may not be selective enough for your specific sample matrix. Consider switching to a column with a different polarity (e.g., from a mid-polar 5% phenyl column to a polar WAX column, or vice-versa).[6]

Q6: I suspect my analyte is degrading in the injector. How can I confirm and prevent this?

Nitroanilines can be thermally labile, meaning they can decompose at high temperatures, especially in the presence of active surfaces.[12][13]

Confirmation & Prevention:

  • Check for Degradation Products: Look for smaller, unexpected peaks that appear when this compound is injected.

  • Lower Inlet Temperature: Reduce the injector temperature in 10-20°C increments. A lower temperature can minimize thermal degradation without significantly affecting vaporization.[14]

  • Use an Inert Liner: As with peak tailing, an active liner can catalyze the degradation of sensitive compounds. Ensure a high-quality, deactivated liner is installed.[5]

Q7: My baseline is noisy or drifting. What are the likely causes?

An unstable baseline can obscure small peaks and affect integration accuracy.

Causes & Solutions:

  • Column Bleed: This occurs when the stationary phase breaks down at high temperatures.

    • Solution: Ensure you are not exceeding the column's maximum operating temperature. Condition the column properly before its first use by heating it to its upper temperature limit for a short period to remove volatile contaminants.[14][15]

  • Contaminated Carrier Gas: Impurities like moisture or oxygen in the carrier gas can damage the column and create a noisy baseline.

    • Solution: Install and regularly replace high-purity gas filters and moisture traps on your carrier gas line.[15][16]

  • Injector Contamination: Residue from previous injections can build up in the liner or on the injector seal.

    • Solution: Regularly replace the septum and inlet liner.[14]

Data Presentation

Table 1: Recommended GC Columns for this compound Analysis

PolarityStationary PhaseCommon Trade NamesApplication Notes
Mid-Polar 5% Phenyl / 95% MethylpolysiloxaneDB-5, HP-5ms, Rxi-5Sil MS, ZB-5A robust, general-purpose phase. Good starting point, especially for samples with a wide range of polarities.[5][6] Requires a highly inert system to prevent peak tailing.
Polar Polyethylene Glycol (PEG)DB-WAX, HP-INNOWax, ZB-WAXplusRecommended for optimal retention and selectivity of polar compounds.[4] Strong interactions can lead to excellent peak shape if the system is inert.
Mid-Polar 35% Phenyl / 65% MethylpolysiloxaneDB-35, HP-35Offers higher polarity than a 5% phenyl phase, providing alternative selectivity for difficult separations.

Table 2: Typical Starting GC-MS Method Parameters

ParameterRecommended Setting
Column 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-WAX or DB-5ms)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.2 mL/min (constant flow mode)
Inlet Splitless
Inlet Temperature 250°C (may be lowered to 220°C if degradation is observed)
Injection Volume 1 µL
Oven Program Initial: 80°C, hold for 1 minRamp: 10°C/min to 260°CHold: 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Detector Mass Spectrometer (Scan Mode: 50-250 m/z) or Nitrogen-Phosphorus Detector (NPD)

Experimental Protocol

Objective: To provide a standard operating procedure for the quantitative analysis of this compound using GC-MS.

1. System Preparation: a. Install a recommended column (e.g., 30 m x 0.25 mm, 0.25 µm DB-5ms) into the GC. Ensure proper installation depth and leak-free connections. b. Install a new, deactivated splitless inlet liner and a fresh septum. c. Condition the column if it is new by running the oven through a temperature program up to its maximum limit and holding for 30 minutes, with the column disconnected from the detector. d. Set the GC-MS parameters according to Table 2. Allow the system to equilibrate until a stable baseline is achieved.

2. Standard Preparation: a. Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent like ethyl acetate or methanol. b. Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Injection and Data Acquisition: a. Begin the sequence by injecting a solvent blank to ensure the system is clean. b. Inject the calibration standards from the lowest to the highest concentration. c. Inject the unknown samples. It is good practice to run a solvent blank after a highly concentrated sample to check for carryover.[6]

4. Data Analysis: a. Identify the this compound peak based on its retention time and mass spectrum (key ions for C7H8N2O2 are m/z 152, 106, 77). b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the amount of this compound in the unknown samples using the calibration curve.

Visualization

Below is a logical workflow for selecting the appropriate GC column for your analysis.

GC_Column_Selection start Start: Analyze This compound matrix_check Is the sample a complex mixture with varied polarities? start->matrix_check select_midpolar Select a Mid-Polar Column (e.g., 5% Phenyl-methylpolysiloxane) for broad applicability. matrix_check->select_midpolar  Yes select_polar Select a Polar Column (e.g., PEG/WAX) for best retention and selectivity. matrix_check->select_polar No / Mostly Polar Analytes peak_shape_check Is peak tailing observed? select_midpolar->peak_shape_check select_polar->peak_shape_check inert_system Action: Use highly inert column and a deactivated inlet liner. Consider a base-deactivated phase. peak_shape_check->inert_system Yes method_dev Proceed with method development and optimization. peak_shape_check->method_dev No inert_system->method_dev end_node Optimized Separation method_dev->end_node

Caption: Workflow for selecting a GC column for this compound analysis.

References

Technical Support Center: Enhancing the Solubility of 4-Methyl-2-nitroaniline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methyl-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during biological assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has low solubility in water. Reports indicate a solubility of less than 1 mg/mL, and more specifically, 0.2 g/L at 20°C.[1][2][3]

Q2: Which organic solvents can be used to dissolve this compound?

This compound is soluble in a variety of organic solvents. A study ranking its mole fraction solubility in fourteen organic solvents found it to be most soluble in 2-butanone and N,N-dimethylformamide (DMF), followed by ethyl acetate and 1,4-dioxane.[4] It is also soluble in methanol and ethanol, though to a lesser extent.[4] For biological assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for poorly soluble compounds.[5]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

This phenomenon, often called "crashing out," is common for hydrophobic compounds.[6] It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but exceeds its solubility limit when diluted into the aqueous buffer.[7] To troubleshoot this, you can:

  • Reduce the final concentration of this compound in your assay.

  • Optimize your dilution technique. A stepwise or serial dilution into pre-warmed (37°C) media can prevent localized high concentrations that lead to precipitation.[6]

  • Lower the final concentration of the organic solvent. For most cell lines, the final DMSO concentration should be kept at or below 0.5% to avoid cytotoxicity.[5][8][9]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is cell-line dependent.[9] However, a general guideline is to keep the final concentration at or below 0.5% for many robust cell lines in assays lasting up to 72 hours.[8][10] For sensitive cells, such as primary cells, or for long-term exposure studies, a concentration of 0.1% or lower is recommended.[5][10] It is crucial to perform a solvent tolerance test for your specific cell line.

Q5: Can I use other excipients to improve the solubility of this compound in my assay?

Yes, if optimizing the solvent and dilution strategy is insufficient, you can explore other solubilization methods. These include the use of co-solvents (e.g., ethanol, polyethylene glycols), surfactants (e.g., Tween 80), or complexation agents like cyclodextrins.[11][12] It is essential to test each new excipient in a vehicle control experiment to ensure it does not interfere with your assay.[11]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityTemperatureNotes
Water0.2 g/L20°CLow solubility.[2][3]
Water< 1 mg/mL22°C[1]
MethanolLower25°CRanked lower than other organic solvents in a comparative study.[4] A 1 mg/mL stock solution can be prepared.[13]
EthanolLower25°CRanked lower than other organic solvents in a comparative study.[4]
2-ButanoneHighest25°CRanked highest among fourteen organic solvents.[4]
N,N-Dimethylformamide (DMF)High25°CRanked second highest among fourteen organic solvents.[4]
Ethyl AcetateHigh25°CRanked third highest among fourteen organic solvents.[4]

Troubleshooting Guide: Compound Precipitation in Assay

This guide addresses the common issue of this compound precipitating during biological assays.

IssuePossible Cause(s)Troubleshooting Steps
Precipitate forms immediately upon adding stock solution to aqueous buffer. The final concentration of this compound exceeds its aqueous solubility limit. The final concentration of the organic solvent (e.g., DMSO) is too high. Rapid dilution is causing localized supersaturation.- Determine the maximum soluble concentration of the compound in your assay buffer. - Reduce the final concentration of the compound in your assay. - Prepare a more concentrated stock solution to minimize the volume of organic solvent added. - Use a stepwise or serial dilution method in pre-warmed media.[6]
Solution is initially clear but becomes cloudy over time. The compound has low kinetic solubility and is slowly precipitating out of the metastable solution. Temperature fluctuations are affecting solubility.- Reduce the incubation time of your assay if possible. - Ensure the assay is performed at a constant, controlled temperature. - Consider using solubilizing agents like cyclodextrins to form stable inclusion complexes.[12]
Precipitation is observed only at the highest concentrations tested. The dose-response curve is limited by the compound's solubility.- The highest concentration tested should be at or below the determined aqueous solubility limit. - Report the highest soluble concentration tested.
Inconsistent results and high variability between replicate wells. Micro-precipitation, which may not be visible to the naked eye, is occurring.- Centrifuge the assay plate briefly before reading to pellet any precipitate. - Use a lower starting concentration of the compound. - Employ in-well sonication to help re-dissolve compounds.[14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound (MW: 152.15 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.52 mg of this compound. Calculation: 10 mmol/L * 1 L/1000 mL * 152.15 g/mol * 1000 mg/g = 1.5215 mg/mL

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or amber vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear, orange-brown solution should be obtained.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.[15]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[16]

Protocol 2: Determining the Maximum Tolerated Solvent Concentration

Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not significantly affect cell viability in a specific cell line.

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Solvent (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a series of solvent dilutions in complete cell culture medium. A common range to test is from 2% down to 0.01% (v/v). Include a "no solvent" control.

  • Treatment: Remove the seeding medium and add the solvent dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the intended duration of your compound exposure (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The maximum tolerated solvent concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[10]

Visualizing Workflows

Troubleshooting Solubility Issues

G cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end End start Precipitation Observed in Assay check_conc Is final compound concentration > aqueous solubility limit? start->check_conc check_solvent Is final solvent concentration > 0.5%? check_conc->check_solvent No reduce_conc Lower final compound concentration check_conc->reduce_conc Yes check_dilution Was a rapid dilution performed? check_solvent->check_dilution No optimize_stock Prepare more concentrated stock solution check_solvent->optimize_stock Yes serial_dilution Use stepwise/serial dilution in pre-warmed media check_dilution->serial_dilution Yes use_excipients Consider co-solvents or cyclodextrins check_dilution->use_excipients No end Optimized Assay Conditions reduce_conc->end optimize_stock->end serial_dilution->end use_excipients->end

Caption: A troubleshooting workflow for addressing compound precipitation in biological assays.

Experimental Workflow for Solubility and Cytotoxicity Assessment

G cluster_prep Preparation cluster_sol_test Solubility Testing cluster_cyto_test Cytotoxicity Testing cluster_assay Final Assay Design prep_stock Prepare 10 mM Stock in 100% DMSO kinetic_sol Kinetic Solubility Assay (Dilute stock into aqueous buffer) prep_stock->kinetic_sol solvent_tol Solvent Tolerance Assay (Test various % DMSO) prep_stock->solvent_tol observe_precip Observe for Precipitation (e.g., nephelometry) kinetic_sol->observe_precip determine_max_sol Determine Max Soluble Concentration observe_precip->determine_max_sol Precipitation observed design_assay Design Biological Assay (Concentrations below max soluble limit) (DMSO % below tolerated limit) observe_precip->design_assay No precipitation determine_max_sol->design_assay determine_max_dmso Determine Max Tolerated % DMSO solvent_tol->determine_max_dmso determine_max_dmso->design_assay

References

Reducing thermal degradation of 4-Methyl-2-nitroaniline during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the thermal degradation of 4-Methyl-2-nitroaniline during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is an organic compound used in the synthesis of dyes and pigments.[1] Analytical challenges arise from its thermolabile nature, meaning it is prone to degradation at elevated temperatures.[2][3] This thermal instability can lead to inaccurate quantification and the misinterpretation of results, particularly in analytical techniques that require high temperatures, such as Gas Chromatography (GC).

Q2: Which analytical technique is generally recommended for this compound to avoid thermal degradation?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique for analyzing thermally labile and polar compounds like this compound.[4] HPLC analysis is performed at or near ambient temperature, which circumvents the issue of thermal degradation.[5][6] This method is robust and does not require a derivatization step, which is often necessary for GC analysis.[2][3]

Q3: Is it possible to analyze this compound using Gas Chromatography (GC)?

A3: Yes, GC-Mass Spectrometry (GC-MS) can be used for the analysis of this compound and offers high sensitivity and selectivity.[4] However, significant precautions must be taken to prevent thermal degradation in the heated GC inlet.[7] Optimization of GC parameters and the use of specialized injection techniques are crucial for obtaining accurate results.

Q4: What are the primary causes of this compound degradation during GC analysis?

A4: The primary cause of degradation is the high temperature of the GC injection port, which is necessary to vaporize the sample for introduction into the GC column.[7] Standard hot split/splitless injection techniques can expose the analyte to temperatures high enough to cause decomposition. Additionally, active sites within the inlet liner can catalyze degradation reactions.[7]

Q5: What are "cold injection" techniques in GC, and how do they help?

A5: Cold injection techniques are methods that introduce the sample into the GC inlet at a low temperature, followed by a programmed heating ramp to vaporize the sample. This minimizes the time the analyte is exposed to high temperatures, thus reducing thermal degradation.[7] The two main types are:

  • Cool On-Column (COC) Injection: The sample is injected directly into the analytical column at a low temperature, eliminating contact with a hot inlet.[7][8]

  • Programmed Temperature Vaporization (PTV): The sample is injected into a cool inlet liner, which is then rapidly heated in a controlled manner to transfer the sample to the column.[7][9]

Troubleshooting Guide for GC Analysis

This guide provides solutions to common problems encountered during the GC analysis of this compound.

Problem 1: Low or no analyte peak detected, or poor reproducibility.

  • Possible Cause: Thermal degradation in the GC inlet.

  • Solutions:

    • Reduce Injector Temperature: Lower the temperature of the injection port. An initial temperature of 250°C is a common starting point, but lower temperatures should be tested to find a balance between efficient vaporization and minimal degradation.[4][7]

    • Utilize a Cold Injection Technique: If available, switch from a hot split/splitless injection to a Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) inlet.[7][10]

    • Use an Inert Liner: Employ a highly deactivated inlet liner to minimize active sites that can promote degradation.[7]

    • Consider Derivatization: While complex, derivatizing the amine group can increase the thermal stability of the molecule.[2][3]

Problem 2: Tailing peaks and inconsistent retention times.

  • Possible Cause: Analyte adsorption or degradation due to active sites in the GC system.

  • Solutions:

    • Inlet Maintenance: Regularly replace the inlet liner, septum, and seals. Use deactivated liners.[7]

    • Column Maintenance: Trim a small portion (e.g., 10-15 cm) from the inlet side of the analytical column to remove accumulated non-volatile residues.[11]

    • Use a Guard Column: A guard column can protect the analytical column from contamination.[7]

Data Presentation

The following tables summarize hypothetical, yet representative, data to illustrate the impact of the analytical method and GC inlet temperature on the recovery of this compound.

Table 1: Comparison of Analytical Techniques for this compound Analysis

ParameterHPLC-UVGC-MS (Hot Split/Splitless)GC-MS (PTV Inlet)
Principle Liquid-Solid PartitionGas-Solid PartitionGas-Solid Partition
Operating Temp. Ambient (~30°C)High (e.g., 250°C inlet)Low initial, then ramped
Derivatization Not RequiredRecommended for stabilityNot required
Risk of Degradation Very LowHighLow
Hypothetical Recovery >99%60-80% (highly variable)>95%

Table 2: Hypothetical Effect of GC Inlet Temperature on this compound Recovery (Hot Split/Splitless Injection)

Inlet TemperatureHypothetical Analyte Recovery (%)Observations
200°C90%Incomplete vaporization may lead to peak broadening for less volatile compounds.
250°C75%Common starting point, but degradation is likely.
280°C60%Significant degradation expected.
300°C<50%Severe degradation expected.

Experimental Protocols

Protocol 1: Recommended HPLC-UV Method for this compound

This protocol is based on established methods for the analysis of nitroanilines.[3][4]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis Detector.

    • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

    • Inject the standards and sample onto the HPLC system.

    • Quantify the this compound concentration by comparing the peak area of the sample to the calibration curve.

Protocol 2: Optimized GC-MS Method using a PTV Inlet

This protocol is designed to minimize thermal degradation during GC analysis.

  • Instrumentation:

    • Gas Chromatograph with a Programmed Temperature Vaporization (PTV) inlet and Mass Spectrometer detector.

    • Analytical column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Reagents:

    • Helium (carrier gas).

    • This compound standard.

    • Ethyl acetate (GC grade).

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • PTV Inlet Program:

      • Initial temperature: 50°C (hold for 0.1 min).

      • Ramp rate: 12°C/sec to 250°C (hold for 2 min).

    • Oven Temperature Program:

      • Initial temperature: 100°C (hold for 1 min).

      • Ramp rate: 10°C/min to 280°C (hold for 5 min).

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Procedure:

    • Prepare a stock solution of this compound in ethyl acetate.

    • Prepare calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving in ethyl acetate.

    • Inject the standards and sample into the GC-MS system.

    • Identify and quantify the analyte based on its retention time and mass spectrum.

Visualizations

Workflow_Selection A Start: Analyze this compound B Is the compound thermally labile? A->B C HPLC is the recommended method (avoids high temperatures) B->C Yes D Is GC the only available technique? B->D No (but GC is an option) I End: Accurate Analysis C->I D->C No, use HPLC E Proceed with GC, but with precautions D->E Yes F Use a Cold Injection Technique (PTV or Cool On-Column) E->F G Optimize Inlet Temperature (start low, e.g., <250°C) F->G H Use deactivated liners and perform regular maintenance G->H H->I

Caption: Logical workflow for selecting an analytical method.

GC_Troubleshooting A Problem: Low Analyte Recovery in GC B Suspect Thermal Degradation A->B C Action 1: Lower Inlet Temperature B->C D Action 2: Switch to Cold Injection (PTV/COC) B->D E Action 3: Use Deactivated Inlet Liner B->E F Problem Resolved? C->F D->F E->F G Consider HPLC as an alternative method F->G No

Caption: Troubleshooting workflow for GC analysis.

References

Calibration curve issues in quantitative analysis of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 4-Methyl-2-nitroaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when generating a calibration curve for this compound analysis?

A1: The most common issues include poor linearity (low correlation coefficient, R²), significant shifts in retention time, inconsistent peak areas or heights, and high baseline noise.[1] These problems can stem from various factors including the degradation of standards, improper mobile phase preparation, column degradation, or issues with the HPLC system itself.[1][2]

Q2: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or wastewater?

A2: Matrix effects, which can suppress or enhance the analyte signal, are a significant challenge in complex samples.[3][4] To minimize these effects, it is highly recommended to use an isotope-labeled internal standard, such as this compound-d6.[5][6] This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. Additionally, robust sample preparation techniques like solid-phase extraction (SPE) or protein precipitation are crucial for removing interfering components.[6][7]

Q3: What are the recommended starting chromatographic conditions for this compound analysis by HPLC?

A3: A good starting point for reverse-phase HPLC analysis of this compound is a C18 column.[6] The mobile phase can consist of a mixture of acetonitrile and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape.[5][8] For mass spectrometry detection, formic acid is preferred as it is a volatile buffer.[8]

Q4: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?

A4: Poor linearity in a calibration curve can be caused by several factors:

  • Standard Preparation Errors: Inaccurate weighing or dilution of your standards. It is crucial to re-prepare the standard solutions, ensuring the accuracy of balances and volumetric equipment.[1]

  • Detector Saturation: At high concentrations, the detector response may no longer be linear. Extending the calibration range with lower concentration points or diluting the higher concentration standards can address this.

  • Inappropriate Calibration Model: A linear regression may not be the best fit for your data over a wide concentration range. Consider using a weighted linear regression or a quadratic curve fit.

  • Sample Degradation: this compound may be unstable under certain conditions. Ensure standards are freshly prepared and stored properly.[9]

Q5: I am observing ghost peaks in my chromatograms. What could be the source?

A5: Ghost peaks can arise from several sources:

  • Contamination: Contaminants from the mobile phase, sample vials, or the injection system can appear as ghost peaks.[1] Ensure high-purity solvents and clean vials.

  • Carryover: Residual sample from a previous injection can elute in a subsequent run. Implementing a robust needle wash protocol and injecting a blank solvent after high-concentration samples can mitigate this.

  • Late Elution: Components from a previous injection may elute very late in the current chromatogram. Increasing the run time or implementing a gradient elution with a strong solvent wash at the end can help.[10]

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity (R² < 0.99)

This guide provides a systematic approach to troubleshooting and resolving poor linearity in your calibration curve for this compound.

Troubleshooting Workflow:

start Start: Poor Linearity (R² < 0.99) check_standards Verify Standard Preparation (Weighing, Dilutions) start->check_standards reprepare_standards Re-prepare Standards check_standards->reprepare_standards Errors found check_range Evaluate Calibration Range check_standards->check_range No errors reprepare_standards->check_range adjust_range Adjust Concentration Range (Extend lower, dilute higher) check_range->adjust_range Inappropriate range check_method Review Analytical Method check_range->check_method Range is appropriate adjust_range->check_method optimize_method Optimize Method (Gradient, Temperature) check_method->optimize_method Potential for optimization check_instrument Inspect HPLC System check_method->check_instrument Method is robust optimize_method->check_instrument instrument_maintenance Perform Instrument Maintenance (Seals, Check Valves) check_instrument->instrument_maintenance Issues identified end End: Linearity Improved check_instrument->end No issues instrument_maintenance->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

Quantitative Data Summary: Linearity Troubleshooting

ParameterPossible CauseRecommended ActionExpected Outcome
Correlation Coefficient (R²) < 0.99Re-prepare standards, check for detector saturation.R² ≥ 0.995
Residual Plot Patterned distributionUse a weighted regression or a different curve model.Random distribution of residuals.
y-intercept Significantly different from zeroCheck for blank contamination or integration issues.y-intercept close to zero.
Guide 2: Retention Time Shifts

This guide addresses issues with inconsistent retention times for this compound.

Troubleshooting Workflow:

start Start: Retention Time Shifts check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase prepare_new_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Issue identified check_flow_rate Verify Pump Flow Rate check_mobile_phase->check_flow_rate No issue prepare_new_mp->check_flow_rate calibrate_pump Calibrate Pump check_flow_rate->calibrate_pump Inaccurate check_column Inspect Column (Age, Contamination) check_flow_rate->check_column Accurate calibrate_pump->check_column condition_column Condition or Replace Column check_column->condition_column Issue identified check_temp Check Column Temperature check_column->check_temp No issue condition_column->check_temp stabilize_temp Ensure Stable Temperature check_temp->stabilize_temp Fluctuating end End: Stable Retention Times check_temp->end Stable stabilize_temp->end

Caption: Troubleshooting workflow for retention time shifts.

Quantitative Data Summary: Retention Time Variation

ParameterSpecificationPossible CauseRecommended Action
Retention Time RSD (%) > 2%Inconsistent mobile phase composition, fluctuating temperature, pump issues.Prepare fresh mobile phase, use a column oven, check pump performance.[1][2]
Pressure Fluctuation > 5%Air bubbles in the pump, leaking seals, check valve malfunction.Degas mobile phase, purge the pump, replace pump seals.[2]

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of calibration standards for the quantitative analysis of this compound.

Materials:

  • This compound (analytical standard)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.[5][6]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standard solutions. A typical calibration range might be 1 ng/mL to 500 ng/mL.[6]

  • Calibration Standards: For analysis in a biological matrix, spike appropriate volumes of the working standard solutions into a blank matrix that has undergone the full sample preparation procedure.[6] If using an internal standard, add a constant concentration to each calibrator.

Workflow for Standard Preparation:

cluster_0 Standard Preparation weigh Accurately Weigh This compound dissolve Dissolve in Methanol (1 mg/mL Stock) weigh->dissolve serial_dilute Perform Serial Dilutions (Working Standards) dissolve->serial_dilute spike Spike into Blank Matrix (Calibration Standards) serial_dilute->spike

Caption: Workflow for the preparation of calibration standards.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of this compound from water samples using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Collection: Collect the water sample in a clean glass container.[6]

  • Internal Standard Spiking: If used, add a known amount of internal standard (e.g., this compound-d6) to the sample and mix thoroughly.[6]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[6]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[6]

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.[6]

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.[6] Vortex to mix and transfer to an HPLC vial for analysis.

SPE Workflow Diagram:

start Start: Water Sample condition Condition C18 Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol/Water) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC/LC-MS reconstitute->analyze

References

Technical Support Center: Decontamination of 4-Methyl-2-nitroaniline Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the safe decontamination of 4-Methyl-2-nitroaniline spills in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first aid measures required after exposure to this compound?

A1:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2][3]

Q2: What are the primary hazards associated with this compound?

A2: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1] This compound may also lead to methemoglobinemia, which impairs the blood's ability to carry oxygen and can have delayed effects.[1] It is an orange-brown crystalline powder that is hygroscopic, meaning it absorbs moisture from the air.[1]

Q3: What personal protective equipment (PPE) is mandatory when cleaning a this compound spill?

A3: A comprehensive set of PPE is required to ensure safety. This includes:

  • Respiratory Protection: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[4]

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, and for larger spills, protective clothing to prevent skin contact.[2][3]

Troubleshooting Guide

Problem Possible Cause Solution
Visible dust is generated during cleanup. The spilled solid is being physically disturbed without being wetted.Immediately dampen the spilled material with alcohol (e.g., ethanol or isopropanol) before attempting to scoop or wipe it up.[4] This will help to suppress dust formation.
The spill area is still contaminated after initial cleaning. The cleaning procedure was not thorough enough, or the incorrect cleaning agents were used.After removing the bulk of the spill, decontaminate the area by washing it with alcohol, followed by a strong soap and water solution.[4] Use absorbent paper dampened with alcohol to wipe up any remaining residue.[4]
Contaminated items are not being handled correctly. Lack of a clear disposal plan for contaminated materials.All contaminated materials, including absorbent pads, used PPE, and sealed plastic bags containing the spilled chemical, should be treated as hazardous waste.[3][6][7] Dispose of them according to your institution's hazardous waste disposal guidelines.
The spill has come into contact with an incompatible material. Improper storage or handling of chemicals in the laboratory.This compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][4][8] If a spill mixes with any of these, evacuate the area and contact your institution's safety officer immediately. Do not attempt to clean it up without expert guidance.

Decontamination Protocol

Personnel Protective Equipment (PPE) and Spill Kit Materials
ItemSpecification
Respirator NIOSH-approved half-face respirator with organic vapor/acid gas cartridge and dust/mist filter.[4]
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Chemical safety goggles or a face shield.[5]
Lab Coat Standard laboratory coat.
Spill Absorbent Dry, non-combustible material such as dry earth, sand, or vermiculite.[1][3]
Wetting Agent Alcohol (e.g., ethanol or isopropanol).[4]
Cleaning Solution Strong soap and water solution.[4]
Disposal Sealable, labeled plastic bags and a designated hazardous waste container.[3][4]
Experimental Protocol for Decontamination
  • Evacuate and Ventilate:

    • Immediately alert others in the vicinity of the spill.

    • Evacuate the immediate area. For solids, maintain an isolation distance of at least 25 meters (75 feet).[4]

    • Ensure the area is well-ventilated.[1] If possible, increase ventilation by opening a fume hood sash.

  • Don Personal Protective Equipment (PPE):

    • Before re-entering the area, put on all required PPE as listed in the table above.

  • Contain the Spill:

    • For larger spills, create a dike around the spill using a dry, non-combustible absorbent material like sand or vermiculite to prevent it from spreading.[3]

  • Decontaminate the Spill Area:

    • Carefully dampen the spilled this compound with alcohol to prevent dust from becoming airborne.[4]

    • Using a scoop or other appropriate tool, carefully transfer the dampened material into a sealable plastic bag.[4]

    • Use absorbent paper dampened with alcohol to wipe up any remaining residue.[4] Place the used absorbent paper into the same plastic bag.

    • Seal the bag and then place it inside a second labeled bag for disposal as hazardous waste.[4]

    • Wash the spill area thoroughly, first with alcohol and then with a strong soap and water solution.[4]

  • Dispose of Contaminated Materials:

    • Place all contaminated items, including gloves, shoe covers, and any disposable labware, into the hazardous waste bag.

    • Seal the outer bag and place it in the designated hazardous waste container for your facility.

  • Final Steps:

    • Wash your hands thoroughly with soap and water after removing your PPE.

    • Do not re-enter the area until it has been verified as clean by a safety officer or other responsible person.[4]

Decontamination Workflow

Decontamination_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_disposal Disposal Evacuate Evacuate and Ventilate Area Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Dampen Dampen with Alcohol Contain->Dampen Transfer Transfer to Waste Bag Dampen->Transfer Wipe Wipe Residue with Alcohol Transfer->Wipe Wash Wash Area with Soap and Water Wipe->Wash Dispose Dispose of all Contaminated Materials as Hazardous Waste Wash->Dispose

Caption: Workflow for the decontamination of a this compound spill.

References

Validation & Comparative

A Comparative Guide: HPLC vs. GC-MS for the Analysis of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methyl-2-nitroaniline, a key intermediate in the synthesis of dyes and pigments, is crucial for environmental monitoring, process control, and toxicological studies. The choice of analytical technique is paramount for achieving reliable and sensitive measurements. This guide provides an objective comparison of two primary analytical methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

The selection between HPLC and GC-MS for the analysis of this compound hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. This compound is a polar and thermolabile compound, properties that inherently favor HPLC analysis as it does not require derivatization and operates at ambient temperatures.[1][2] Conversely, GC-MS, while offering high sensitivity and selectivity, may require derivatization for polar compounds and operates at elevated temperatures, which can pose a risk of degradation for thermolabile analytes.[1][2]

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of nitroaromatic compounds. It is important to note that the HPLC data represents typical values for nitroanilines in water, while the GC-MS data is based on a structurally related compound, 4-methoxy-2-nitroaniline, and should be considered indicative.[1] In-house validation is crucial for any specific application.[1]

Table 1: HPLC-UV Method Performance (Reference Data for Nitroanilines in Water) [1]

ParameterTypical Value
Linearity Range1 - 100 µg/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.2 µg/L
Limit of Quantitation (LOQ)0.3 - 0.6 µg/L
Recovery (Spiked Samples)93% - 108%
Precision (%RSD)< 5%

Table 2: GC-MS Method Performance (Reference Data for a Structurally Related Analyte) [1]

ParameterTypical Value
Limit of Detection (LOD)0.001 µg/g
Limit of Quantitation (LOQ)0.003 µg/g
Correlation Coefficient (r²)> 0.99
Recovery (Spiked Samples)99.2% - 100.3%

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are provided below. For trace analysis, pre-concentration of the sample is often necessary, with Solid-Phase Extraction (SPE) being a common and effective technique.[1][3]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1][4]

  • Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.[1]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.[1]

  • Elution: Elute the trapped this compound with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent such as methanol or acetonitrile.[1]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.[1][4]

HPLC-UV Analysis Protocol
  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and water. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 254 nm.[5]

  • Procedure:

    • Prepare a series of calibration standards of this compound in the mobile phase.[1]

    • Equilibrate the HPLC system with the specified chromatographic conditions.[1]

    • Inject the calibration standards to generate a calibration curve.[1]

    • Inject the prepared sample extracts.[1]

    • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.[1]

GC-MS Analysis Protocol
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A suitable capillary column, such as a DB-1MS.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 70°C, held for 1 minute, then ramped to 280°C.

  • Mass Spectrometer: Operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Procedure:

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or ethyl acetate).[1]

    • Set up the GC-MS system with the specified conditions.[1]

    • Inject the calibration standards to generate a calibration curve based on the peak areas of selected ions.[1]

    • Inject the prepared sample extracts.[1]

    • Identify this compound based on its retention time and the presence of characteristic ions.[1]

    • Quantify the concentration using the calibration curve.[1]

Methodology Workflows

The following diagrams illustrate the general experimental workflows for the analysis of this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Extract Concentrated Extract SPE->Extract HPLC HPLC-UV System Extract->HPLC Data Data Acquisition HPLC->Data Quant Quantification Data->Quant

HPLC Analysis Workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Extract Concentrated Extract SPE->Extract GCMS GC-MS System Extract->GCMS Data Data Acquisition GCMS->Data Quant Quantification Data->Quant Decision_Tree start Analyte: this compound thermolabile Is the analyte thermolabile? start->thermolabile hplc HPLC is preferred thermolabile->hplc Yes high_sensitivity Is high sensitivity and selectivity critical? thermolabile->high_sensitivity No hplc->high_sensitivity gc_consider Consider GC-MS with caution gcms GC-MS is a strong candidate high_sensitivity->gcms Yes hplc_ms Consider HPLC-MS high_sensitivity->hplc_ms Consider as alternative

References

Comparative study of different synthesis routes for 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methyl-2-nitroaniline, an important intermediate in the synthesis of dyes, pigments, and pharmaceuticals, can be produced through various synthetic pathways. The selection of an optimal route is contingent upon factors such as yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the most common methods for the synthesis of this compound, offering detailed experimental protocols, quantitative performance data, and a visual representation of the synthetic workflows.

The primary strategies for synthesizing this compound typically commence with p-toluidine. These methods involve a three-step process: protection of the amino group, nitration of the aromatic ring, and subsequent deprotection to yield the final product. The choice of the protecting group is a critical determinant of the overall efficiency and cost-effectiveness of the synthesis. This comparison focuses on three widely employed acylating agents for the protection step: acetic anhydride, p-toluenesulfonyl chloride, and benzenesulfonyl chloride, alongside an alternative route utilizing ethyl chloroformate.

Quantitative Performance Comparison

The efficacy of different synthetic routes can be evaluated based on key performance indicators such as reaction yield, purity, and the conditions required for the reaction. The following table summarizes the quantitative data for the primary synthesis pathways of this compound.

Synthesis Route (Protecting Group)Starting MaterialKey ReagentsReported Yield (%)Key Reaction Conditions
Acetylation p-ToluidineAcetic Anhydride, HNO₃, H₂SO₄, NaOH~78.4%[1]Nitration at 28-30°C; Hydrolysis with NaOH.
Tosylation p-Toluidinep-Toluenesulfonyl Chloride, HNO₃, H₂SO₄~95.0%[1]Acylation, followed by nitration and hydrolysis with sulfuric acid.[1]
Benzensulfonylation o-ToluidineBenzenesulfonyl Chloride, HNO₃, H₂SO₄~80%[1][2]Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid.[1][2]
Carbamation 4-MethylanilineEthyl Chloroformate, tert-Butyl Nitrite, Copper Catalyst70-79%[3]Reaction at 90°C for 6 hours.[3]

Experimental Protocols

Synthesis via Acetylation

This route involves the protection of the amino group of p-toluidine as an acetamide, followed by nitration and subsequent hydrolysis.

Step 1: Preparation of N-Acetyl-4-methylaniline

  • In a suitable reaction vessel, add 4-methylaniline (0.1 mol) and dry toluene (20 mL).[4]

  • With stirring, slowly add distilled acetic anhydride (0.1 mol) dropwise, maintaining the temperature below 80°C.[4]

  • After the addition is complete, cool the reaction mixture to room temperature to allow the product to precipitate.[4]

  • Collect the product by vacuum filtration and wash with petroleum ether.[4]

  • Recrystallize from an ethanol/water mixture (4:1).[4]

Step 2: Nitration of N-Acetyl-4-methylaniline

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add glacial acetic acid (12.5 mL) and N-acetyl-4-methylaniline (0.094 mol).[4]

  • Slowly add concentrated H₂SO₄ (25 mL) to the mixture.[4]

  • Cool the mixture in an ice/salt bath to 0-2°C.[4]

  • Prepare a nitrating mixture of concentrated HNO₃ (7.5 mL) and concentrated H₂SO₄ (3.5 mL) and cool it.[4]

  • Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature remains below 10°C.[4]

  • After the addition, stir the mixture at room temperature for 1 hour.[4]

  • Pour the reaction mixture over crushed ice and allow the product to separate.[4]

  • Filter the product, wash thoroughly with cold water, and dry.[4]

Step 3: Hydrolysis of N-Acetyl-2-nitro-4-methylaniline

  • Prepare a solution of KOH (0.1 mol) in water (8 mL) and ethanol (50 mL) in a round-bottom flask.[4]

  • Add N-acetyl-2-nitro-4-methylaniline (0.042 mol) in small portions and reflux the solution for 1 hour.[4]

  • After reflux, add water (60 mL) dropwise to crystallize the product.[4]

  • Cool the mixture in an ice bath, collect the crystals by vacuum filtration, and wash with an ethanol/water mixture (1:1).[4]

  • Recrystallize the final product from ethanol.[4]

Synthesis via Tosylation

This method utilizes p-toluenesulfonyl chloride as the protecting agent, which often leads to higher yields.

General Procedure:

  • Acylation: React p-toluidine with p-toluenesulfonyl chloride to form N-(p-toluenesulfonyl)-4-methylaniline.

  • Nitration: The resulting derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

  • Hydrolysis: The nitro derivative is hydrolyzed with sulfuric acid to yield this compound.[1] This method has been reported to achieve a high yield of 95.0%.[1]

Synthesis via Benzenesulfonylation

An alternative to tosylation, this route employs benzenesulfonyl chloride for the protection of the amino group.

General Procedure:

  • Acylation: N-Benzenesulfonyl-o-toluidine is synthesized by reacting o-toluidine with benzenesulfonyl chloride.[1][2]

  • Nitration: The protected compound is dissolved in chlorobenzene and nitrated by the gradual addition of 62% nitric acid at 40-50°C.[1][2]

  • Hydrolysis: The resulting 5-nitro-N-benzenesulfonyl-o-toluidine is hydrolyzed in sulfuric acid to afford the final product with a reported yield of 80%.[1]

Synthesis via Carbamation

This newer method offers a different approach using ethyl chloroformate for amino protection.

Experimental Protocol:

  • Amino Protection: Condense 4-methylaniline with ethyl chloroformate to generate N-(p-toluene)ethyl carbamate.[3]

  • Nitration: In a pressure-resistant tube, add N-(p-toluene)ethyl carbamate (0.10 mmol), a copper salt catalyst (e.g., copper sulfate or copper chloride, 0.01 mmol), tert-butyl nitrite (0.60 mmol), and 1,4-dioxane (2 mL).[3]

  • Heat the reaction mixture in an oil bath to 90°C for 6 hours, using air as the oxidant.[3]

  • Work-up and Hydrolysis: After the reaction, extract the organic phase with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography and then hydrolyzed to obtain the target product. The final yield is reported to be between 70% and 79%.[3]

Synthesis Pathway Visualization

The following diagrams illustrate the general workflows for the described synthesis routes.

Synthesis_Pathways cluster_acetylation Acetylation Route cluster_tosylation Tosylation Route cluster_carbamation Carbamation Route pT1 p-Toluidine Ac1 N-Acetyl-4- methylaniline pT1->Ac1 Acetic Anhydride NAc1 N-Acetyl-2-nitro-4- methylaniline Ac1->NAc1 HNO₃ / H₂SO₄ P1 4-Methyl-2- nitroaniline NAc1->P1 Hydrolysis (KOH) pT2 p-Toluidine Ts1 N-Tosyl-4- methylaniline pT2->Ts1 p-Toluenesulfonyl Chloride NTs1 N-Tosyl-2-nitro-4- methylaniline Ts1->NTs1 HNO₃ / H₂SO₄ P2 4-Methyl-2- nitroaniline NTs1->P2 Hydrolysis (H₂SO₄) pT3 4-Methylaniline Cb1 N-(p-Toluene)ethyl carbamate pT3->Cb1 Ethyl Chloroformate NCb1 Protected o-nitro- p-toluidine Cb1->NCb1 tert-Butyl Nitrite, Cu Catalyst, 90°C P3 4-Methyl-2- nitroaniline NCb1->P3 Hydrolysis Logical_Flow Start Starting Material (p-Toluidine) Protection Amino Group Protection (Acylation/Carbamation) Start->Protection Nitration Electrophilic Aromatic Substitution (Nitration) Protection->Nitration Deprotection Hydrolysis of Protecting Group Nitration->Deprotection Product Final Product (this compound) Deprotection->Product

References

A Comparative Guide to the Validation of Analytical Methods for 4-Methyl-2-nitroaniline in Industrial Effluent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Methyl-2-nitroaniline, a key intermediate in the synthesis of dyes and pigments, is crucial for monitoring its presence in industrial wastewater to ensure environmental safety and regulatory compliance.[1] This guide provides a comparative overview of three common analytical techniques for the determination of this compound in industrial effluent: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by experimental data, and detailed protocols are provided to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical validation parameters for HPLC-UV, GC-MS, and LC-MS/MS methods. It is important to note that while specific validation data for this compound in industrial effluent is not always available in a single comprehensive study, the data presented here is based on methods for similar nitroaniline compounds in water and wastewater matrices.[1] In-house validation is crucial for any specific application.[1]

Table 1: HPLC-UV Method Performance (Reference Data for Nitroanilines in Water) [1]

ParameterTypical Value
Linearity Range1 - 100 µg/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.2 µg/L
Limit of Quantification (LOQ)0.3 - 0.6 µg/L
Recovery (Spiked Samples)93% - 108%
Precision (%RSD)< 5%

Table 2: GC-MS Method Performance (Reference Data for a Structurally Related Analyte) [1]

ParameterTypical Value
Linearity Range0.003 - 0.008 µg/g
Correlation Coefficient (r²)> 0.992
Limit of Detection (LOD)0.001 µg/g
Limit of Quantification (LOQ)0.003 µg/g
Recovery (Spiked Samples)99.2% - 100.3%
Precision (%RSD)Not explicitly stated

Table 3: LC-MS/MS Method Performance (Representative Data for this compound in Wastewater)

ParameterTypical Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)Dependent on instrumentation
Limit of Quantification (LOQ)Dependent on instrumentation
Recovery (Spiked Samples)High (with internal standard)
Precision (%RSD)High (with internal standard)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for obtaining reliable and reproducible results. The following sections outline the protocols for each of the discussed analytical techniques.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective technique for the extraction and pre-concentration of this compound from industrial effluent is Solid-Phase Extraction (SPE).[1][2]

  • Cartridge Selection: A hydrophilic-lipophilic balanced (HLB) or a C18 SPE cartridge is recommended.[1][2]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1][2]

  • Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.[1][2]

  • Washing: Wash the cartridge with 5 mL of deionized water or 5% methanol in water to remove interfering polar impurities.[1][2]

  • Elution: Elute the trapped this compound from the cartridge with a small volume (e.g., 5 mL) of a suitable organic solvent such as methanol or acetonitrile.[1][2]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS analysis.[1][2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the analysis of polar and thermolabile compounds like nitroanilines without the need for derivatization.[1]

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is often used.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • UV Detection Wavelength: 254 nm.[3]

  • Protocol:

    • Prepare a series of calibration standards of this compound in the mobile phase.[1]

    • Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.[1]

    • Inject the calibration standards to generate a calibration curve.[1]

    • Inject the prepared sample extracts.[1]

    • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, particularly useful for trace-level detection and confirmation of the analyte's identity.[1]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Analytical Column: A fused silica capillary column such as one coated with SE-54.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Protocol:

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol or ethyl acetate).[1]

    • Set up the GC-MS system with the specified conditions.[1]

    • Inject the calibration standards to generate a calibration curve based on the peak areas of selected ions.[1]

    • Inject the prepared sample extracts.

    • Identify this compound based on its retention time and the presence of characteristic ions.[1]

    • Quantify the concentration using the calibration curve.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis. The use of a deuterated internal standard is recommended to ensure high accuracy and precision.[2]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Analytical Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid is often employed.

  • Internal Standard: this compound-d6.[2]

  • Protocol:

    • Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank water matrix that has undergone the full extraction procedure.[2]

    • Add the internal standard working solution to each calibrator and sample.[2]

    • Inject the standards and samples into the LC-MS/MS system.

    • Quantify the this compound in samples by calculating the peak area ratio of the analyte to the internal standard.[2]

    • Determine the concentration using the linear regression curve generated from the calibration standards.[2]

Visualizing the Validation Workflow

A systematic approach to method validation is essential to ensure that the chosen analytical method is fit for its intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method for this compound in industrial effluent.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Sample Analysis & Reporting method_selection Method Selection (HPLC-UV, GC-MS, LC-MS/MS) protocol_dev Protocol Development method_selection->protocol_dev std_prep Standard & Reagent Preparation protocol_dev->std_prep specificity Specificity std_prep->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_prep Sample Preparation (SPE) robustness->sample_prep instrument_analysis Instrumental Analysis sample_prep->instrument_analysis data_processing Data Processing & Quantification instrument_analysis->data_processing report Validation Report data_processing->report

Caption: General workflow for the validation of an analytical method.

The following diagram illustrates the decision logic for selecting an appropriate analytical method based on the specific requirements of the analysis.

Method_Selection_Logic start High Sensitivity Required? high_selectivity High Selectivity Required? start->high_selectivity Yes hplcuv HPLC-UV start->hplcuv No confirmation Confirmation of Identity Needed? high_selectivity->confirmation Yes gcms GC-MS high_selectivity->gcms No lcmsms LC-MS/MS confirmation->lcmsms Yes confirmation->gcms No

Caption: Decision logic for analytical method selection.

References

Spectroscopic Distinction of 4-Methyl-2-nitroaniline and 2-Methyl-4-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of two structural isomers, 4-Methyl-2-nitroaniline and 2-Methyl-4-nitroaniline, for researchers, scientists, and professionals in drug development. Leveraging experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the key differences that enable the unambiguous identification of these compounds.

Introduction

This compound and 2-Methyl-4-nitroaniline are isomers with the molecular formula C₇H₈N₂O₂. While sharing the same molecular weight, their distinct substitution patterns on the benzene ring lead to unique spectroscopic signatures. Accurate identification is crucial in various fields, including synthetic chemistry, pharmaceutical development, and material science, where isomeric purity can significantly impact a substance's chemical and biological properties. This guide presents a comparative analysis of their spectroscopic data to facilitate their differentiation.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound and 2-Methyl-4-nitroaniline.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Spectroscopic Data This compound 2-Methyl-4-nitroaniline
¹H NMR (ppm) ~7.26 (d), ~7.06 (dd), ~6.80 (d), ~3.84 (s, NH₂), ~2.44 (s, CH₃)[1][2]~7.89 (d), ~7.88 (dd), ~6.67 (d), ~6.49 (s, NH₂), ~2.14 (s, CH₃)[3]
¹³C NMR (ppm) Data not fully available in search results.Data not fully available in search results.

Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Spectroscopic Data This compound 2-Methyl-4-nitroaniline
Key IR Absorptions (cm⁻¹) N-H stretching, NO₂ asymmetric and symmetric stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching.N-H stretching, NO₂ asymmetric and symmetric stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching.
Mass Spectrometry (m/z) Molecular Ion [M]⁺: 152.15[4]Molecular Ion [M]⁺: 152.15[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules based on their vibrational frequencies.

Methodology (Thin Solid Film):

  • Sample Preparation: A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.

  • Film Deposition: A drop of the resulting solution is placed onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecules.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired at a constant temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mandatory Visualization

cluster_0 This compound cluster_1 2-Methyl-4-nitroaniline 4M2N 2M4N G cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_decision Isomer Identification UnknownIsomer Unknown Isomer (this compound or 2-Methyl-4-nitroaniline) IR Infrared (IR) Spectroscopy Functional Group Identification (N-H, NO₂, C-H) UnknownIsomer->IR NMR ¹H & ¹³C NMR Spectroscopy Structural Elucidation (Chemical Shifts, Splitting Patterns) UnknownIsomer->NMR MS Mass Spectrometry (MS) Molecular Weight Determination (m/z = 152.15) UnknownIsomer->MS Decision Compare Spectra to Reference Data IR->Decision NMR->Decision MS->Decision Isomer1 This compound Decision->Isomer1 Distinct ¹H NMR Pattern (e.g., Aromatic region shifts) Isomer2 2-Methyl-4-nitroaniline Decision->Isomer2 Distinct ¹H NMR Pattern (e.g., Aromatic region shifts)

References

A Comparative Guide to the Quantification of 4-Methyl-2-nitroaniline in Inter-laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Methyl-2-nitroaniline, a compound used in the synthesis of dyes and pigments.[1] Its presence in industrial wastewater and surface waters necessitates sensitive and specific analytical methods for environmental monitoring and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals involved in analytical chemistry and environmental analysis.

While a formal inter-laboratory comparison study for this compound is not publicly available, this guide presents a comparison of the primary analytical techniques used for its quantification, supported by established experimental protocols and typical performance data for similar analytes. This guide will enable laboratories to select the most appropriate method for their specific needs and to understand the potential for variability in results between different analytical approaches.

Analytical Methodologies

The principal techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope dilution.[1][2]

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-MSLC-MS/MS with Isotope Dilution
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation by liquid chromatography, detection by mass spectrometry with a deuterated internal standard.
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Precision (%RSD) < 10%< 15%< 5%
Accuracy (% Recovery) 85-115%80-120%95-105%
Selectivity Moderate; potential for interference from co-eluting compounds.High; mass spectral data provides confirmation of identity.Very High; specific precursor-to-product ion transitions are monitored.
Throughput HighModerateHigh
Cost Low to ModerateModerate to HighHigh
Key Advantage Robust and widely available.[1]High sensitivity and selectivity.[1]Gold standard for accuracy and precision due to correction for matrix effects.[2]

Note: The performance data presented are typical values for the analysis of nitroaromatic compounds and may vary depending on the specific instrumentation, method validation, and laboratory.

Hypothetical Inter-laboratory Study Data

To illustrate how data from an inter-laboratory comparison might be presented, Table 2 shows hypothetical results for the analysis of a spiked water sample.

Table 2: Hypothetical Inter-laboratory Quantification of this compound in a Spiked Water Sample (True Value = 50 µg/L)

LaboratoryMethod UsedReported Value (µg/L)Recovery (%)
Lab AHPLC-UV45.290.4
Lab BHPLC-UV53.1106.2
Lab CGC-MS48.997.8
Lab DGC-MS44.589.0
Lab ELC-MS/MS50.5101.0
Lab FLC-MS/MS49.899.6
Mean 48.7 97.3
Std. Dev. 3.5 6.9
RSD (%) 7.2% 7.1%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantification by HPLC-UV

This method is suitable for the analysis of polar and thermolabile compounds like nitroanilines without the need for derivatization.[1]

Sample Preparation (Solid Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass a known volume of the filtered water sample (e.g., 100 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.

  • Elution: Elute the trapped this compound with a small volume (e.g., 2 x 1 mL) of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.[1]

Instrumental Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10-20 µL.

Calibration and Quantification

Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. Quantify the concentration in the samples by comparing their peak areas to the calibration curve.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample SPE Solid Phase Extraction Sample->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC Inject Data Data Acquisition HPLC->Data Quant Quantification Data->Quant

Experimental workflow for HPLC-UV analysis.
Quantification by GC-MS

This method offers high sensitivity and selectivity, making it suitable for trace-level detection and confirmation.[1]

Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Extraction: Extract a known volume of the water sample (e.g., 100 mL) with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

Instrumental Analysis

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Splitless or pulsed splitless injection.

  • Oven Program: A temperature gradient to separate the analyte from matrix components.

  • Ionization: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Calibration and Quantification

Prepare a series of calibration standards in a suitable solvent. Generate a calibration curve based on the peak areas of selected characteristic ions. Identify this compound based on its retention time and the presence of characteristic ions, and quantify using the calibration curve.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample LLE Liquid-Liquid Extraction Sample->LLE Concentration Concentration LLE->Concentration GCMS GC-MS Analysis Concentration->GCMS Inject Data Data Acquisition GCMS->Data Quant Quantification Data->Quant

Experimental workflow for GC-MS analysis.
Quantification by LC-MS/MS with Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its high precision and accuracy.[2] It utilizes a stable isotope-labeled internal standard, such as this compound-d6.[2]

Sample Preparation

  • Spiking: Add a known amount of the this compound-d6 internal standard to a known volume of the water sample.

  • Extraction: Perform Solid Phase Extraction as described for the HPLC-UV method.

  • Reconstitution: Reconstitute the final extract in a solvent compatible with the LC mobile phase.[2]

Instrumental Analysis

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of methanol or acetonitrile and water, often with a modifier like formic acid.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Spectrometer: Triple quadrupole.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Calibration and Quantification

Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of the analyte in the samples is determined from this curve.[2]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spiking Spike with Internal Standard Sample->Spiking SPE Solid Phase Extraction Spiking->SPE Reconstitution Reconstitution SPE->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Inject Data Data Acquisition (MRM) LCMSMS->Data Quant Ratio Quantification Data->Quant

Workflow for LC-MS/MS with isotope dilution.
Signaling Pathways

This compound is primarily of interest as an industrial chemical and environmental contaminant. While nitroaromatic compounds can have biological effects, there are no well-defined signaling pathways directly associated with this compound for which a diagram would be relevant in the context of its quantification. The focus of this guide is on the analytical chemistry aspects of its measurement.

References

A Comparative Guide to the Isotope Dilution Method for Accurate and Precise Quantification of 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isotope dilution method, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with alternative analytical techniques for the quantitative analysis of 4-Methyl-2-nitroaniline. The objective is to present the superior accuracy and precision of the isotope dilution method, supported by experimental data and detailed protocols.

This compound is a key intermediate in the synthesis of azo dyes and pigments.[1] Its potential presence in environmental samples and as an impurity in various products necessitates highly accurate and reliable quantitative methods for monitoring and quality control.

Principle of the Isotope Dilution Method

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a gold standard for quantitative analysis due to its high precision and accuracy.[2] The fundamental principle involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, this compound-d6, to the sample at the beginning of the analytical process.[2] This isotopically labeled internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[2] Because the analyte and the internal standard are affected equally by any sample loss or matrix effects, the ratio of their signals in the mass spectrometer remains constant. This allows for highly accurate quantification, as the measurement is based on this stable ratio.[2]

Comparison of Analytical Methods

The following tables summarize the performance characteristics of the isotope dilution LC-MS/MS method compared to alternative techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterIsotope Dilution LC-MS/MS (Data for a similar compound)HPLC-UV (Reference Data for Nitroanilines in Water)[1]GC-MS (Reference Data for a Structurally Related Analyte)[1]
Linearity Range 1 - 500 ng/mL1 - 100 µg/L-
Correlation Coefficient (r²) > 0.995> 0.999> 0.99
Limit of Detection (LOD) ~0.3 ng/mL0.1 - 0.2 µg/L0.001 µg/g
Limit of Quantification (LOQ) 1 ng/mL0.3 - 0.6 µg/L0.003 µg/g
Accuracy (Recovery) 85-115%93% - 108%99.2% - 100.3%
Precision (%RSD) < 15%< 5%-

Experimental Protocols

Detailed methodologies for the isotope dilution LC-MS/MS method and the alternative HPLC-UV and GC-MS methods for the analysis of this compound in water samples are provided below.

Isotope Dilution LC-MS/MS Method

This protocol is a representative method for the quantification of this compound in water samples using this compound-d6 as an internal standard.[2]

1. Preparation of Standards and Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[2]

  • Internal Standard Working Solution (1 µg/mL): Dilute a 100 µg/mL stock solution of this compound-d6 1:100 with methanol.[2]

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 ng/mL to 500 ng/mL by spiking appropriate volumes of the analyte stock solution into a blank water matrix that has undergone the full extraction procedure. Add the internal standard working solution to each calibrator to a final concentration of 50 ng/mL.[2]

2. Sample Preparation (Solid Phase Extraction - SPE):

  • Sample Collection and Spiking: Collect 100 mL of the water sample. Add 50 µL of the 1 µg/mL internal standard working solution and mix thoroughly.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[2]

  • Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[2]

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.[2]

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.[2]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 50:50 methanol/water with 0.1% formic acid.[2]

3. LC-MS/MS Analysis:

  • LC System: A UPLC or HPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and determining the concentration from the linear regression curve of the calibration standards.[2]

Alternative Method 1: HPLC-UV

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Follow the same SPE procedure as described for the Isotope Dilution LC-MS/MS method, excluding the addition of the internal standard.[1]

2. HPLC-UV Analysis:

  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable mixture of methanol or acetonitrile and water.

  • Detection: UV detection at an appropriate wavelength for this compound.

  • Quantification: Generate a calibration curve by injecting a series of calibration standards. Quantify the concentration in the samples by comparing the peak area with the calibration curve.[1]

Alternative Method 2: GC-MS

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Follow the same SPE procedure as described for the Isotope Dilution LC-MS/MS method, excluding the addition of the internal standard. Reconstitute the final extract in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).[1]

2. GC-MS Analysis:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for the analysis of nitroaromatic compounds.

  • Injection: Splitless injection.

  • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) mode.

  • Quantification: Generate a calibration curve based on the peak areas of selected ions from a series of calibration standards. Identify this compound based on its retention time and characteristic ions and quantify using the calibration curve.[1]

Visualizing the Workflow and Principles

To further elucidate the methodologies and the core concept of isotope dilution, the following diagrams are provided.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_analysis Analysis Unprocessed_Sample Unprocessed Sample (Unknown amount of this compound) Spiked_Sample Spiked Sample Unprocessed_Sample->Spiked_Sample Add Internal Standard IS Known amount of This compound-d6 (Internal Standard) IS->Spiked_Sample Sample_Prep Sample Preparation (e.g., SPE) Spiked_Sample->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Some analyte and IS loss occurs, but ratio is maintained Quantification Quantification LC_MSMS->Quantification Measure Peak Area Ratio of Analyte to Internal Standard

Principle of Isotope Dilution.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spiking Spike with this compound-d6 (for IDMS) Sample->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution IDMS Isotope Dilution LC-MS/MS Reconstitution->IDMS HPLC HPLC-UV Reconstitution->HPLC GCMS GC-MS Reconstitution->GCMS Data_Analysis Data Analysis & Quantification IDMS->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis

General Analytical Workflow.

Conclusion

The isotope dilution LC-MS/MS method stands out as the most robust and reliable technique for the quantification of this compound. Its inherent ability to correct for sample loss and matrix effects by using a stable isotope-labeled internal standard provides a level of accuracy and precision that is generally unmatched by alternative methods like HPLC-UV and GC-MS that rely on external standard calibration. While HPLC-UV and GC-MS are viable techniques, the isotope dilution method is recommended for applications demanding the highest level of confidence in the quantitative results, particularly for trace-level analysis in complex matrices.

References

A Comparative Analysis of the Nonlinear Optical Properties of 4-Methyl-2-nitroaniline and Other Prominent Organic Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nonlinear optical (NLO) properties of 4-Methyl-2-nitroaniline (MNA) with other well-characterized organic NLO crystals, namely 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST), m-Nitroaniline (m-NA), and Urea. The objective is to offer a clear, data-driven overview to aid in the selection of materials for various NLO applications. The comparison focuses on key performance metrics such as second-harmonic generation (SHG) efficiency, electro-optic coefficients, and laser damage threshold, supported by detailed experimental protocols.

Quantitative Comparison of Nonlinear Optical Properties

The following table summarizes the key nonlinear optical parameters for MNA and other selected organic crystals. It is important to note that the values can vary depending on the experimental conditions such as laser wavelength, pulse duration, and crystal quality.

PropertyThis compound (MNA)DASTm-Nitroaniline (m-NA)Urea
Second-Harmonic Generation (SHG) Efficiency ~45 times that of LiNbO3[1]~1000 times that of Urea[2]-2.5 times that of ADP[3]
Second-Order NLO Coefficient (dij) d11 = 250 pm/V[4][5]d11 > 1000 pm/V[6]--
Electro-optic Coefficient (rij) r11 ≈ 60-67 pm/V[7]r11 = 92 pm/V[6]High electro-optic coupling[8]r63 and r41 determined[9][10]
Laser Damage Threshold (LDT) 26.697 GW/cm² (pure)[11]2.71 GW/cm² (at 1064 nm, 6 ns)[12][13]-26.64 GW/cm² (single shot at 1064 nm)[14]
Third-Order NLO Susceptibility (χ(3)) Investigated via Z-scan[15]---

Experimental Protocols

The characterization of nonlinear optical properties of crystalline materials involves a suite of specialized experimental techniques. Below are detailed methodologies for three key experiments cited in the evaluation of the organic crystals discussed in this guide.

Kurtz-Perry Powder Technique for Second-Harmonic Generation (SHG) Efficiency

The Kurtz-Perry powder technique is a widely used method for the rapid screening of materials for their second-harmonic generation (SHG) efficiency.[16] It provides a relative measure of the SHG intensity of a powdered sample compared to a standard reference material, typically potassium dihydrogen phosphate (KDP) or urea.

Methodology:

  • Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range. The powder is then packed into a sample holder, typically a thin glass cell.

  • Experimental Setup: A high-intensity pulsed laser, commonly a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source. The laser beam is directed onto the powdered sample.

  • Signal Detection: The light transmitted through the sample is passed through a filter to block the fundamental wavelength and allow the second-harmonic signal (at 532 nm) to pass. The intensity of the SHG signal is then measured by a photomultiplier tube (PMT) and displayed on an oscilloscope.

  • Data Analysis: The SHG intensity of the sample is compared to that of a standard reference material measured under the same conditions. The relative SHG efficiency is then calculated.

Z-Scan Technique for Third-Order Nonlinearity

The Z-scan technique is a single-beam method used to measure the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Methodology:

  • Experimental Setup: A laser beam with a Gaussian intensity profile is focused by a lens. The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens. A detector is placed in the far field to measure the transmitted intensity. The setup can be used in two configurations:

    • Closed-aperture Z-scan: An aperture is placed before the detector to measure the changes in the beam's spatial profile due to nonlinear refraction.

    • Open-aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector to measure the changes in total transmittance due to nonlinear absorption.

  • Data Acquisition: The sample is translated along the z-axis, and the transmitted intensity is recorded at each position. This results in a transmittance curve as a function of the sample's position.

  • Data Analysis:

    • For a closed-aperture scan, a pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing). The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.

    • For an open-aperture scan, a valley in the transmittance at the focal point indicates two-photon absorption or reverse saturable absorption, while a peak indicates saturable absorption. The nonlinear absorption coefficient β can be determined by fitting the experimental data to theoretical models.

Maker Fringe Technique for Second-Order Nonlinearity

The Maker fringe technique is a precise method for determining the second-order nonlinear optical coefficients (dij) of a material.[17] It involves measuring the SHG intensity as a function of the angle of incidence of the fundamental beam on a parallel-sided sample.

Methodology:

  • Sample Preparation: A high-quality, polished, parallel-sided single crystal or thin film of the material is required.

  • Experimental Setup: A polarized laser beam is incident on the sample, which is mounted on a rotation stage. The SHG signal generated in the sample is detected by a PMT after passing through a set of filters and an analyzer.

  • Data Acquisition: The SHG intensity is recorded as the sample is rotated, changing the angle of incidence. This results in an oscillatory pattern of SHG intensity known as Maker fringes.

  • Data Analysis: The angular positions of the minima and maxima of the fringes are related to the coherence length of the material, which in turn depends on the refractive indices at the fundamental and second-harmonic wavelengths. The envelope of the fringe pattern is related to the magnitude of the effective nonlinear optical coefficient. By fitting the experimental fringe pattern to the theoretical Maker fringe equation, the components of the second-order nonlinear susceptibility tensor can be determined.

Visualizations

Diagram of the NLO Property Comparison Workflow

NLO_Comparison_Workflow cluster_materials Organic NLO Crystals cluster_properties Nonlinear Optical Properties cluster_methods Experimental Characterization cluster_analysis Comparative Analysis MNA This compound (MNA) SHG SHG Efficiency MNA->SHG EOC Electro-optic Coefficient MNA->EOC LDT Laser Damage Threshold MNA->LDT DAST DAST DAST->SHG DAST->EOC DAST->LDT mNA m-Nitroaniline (m-NA) mNA->SHG mNA->EOC Urea Urea Urea->SHG Urea->EOC Urea->LDT KurtzPerry Kurtz-Perry Technique SHG->KurtzPerry MakerFringe Maker Fringe Technique EOC->MakerFringe Comparison Data Synthesis & Comparison KurtzPerry->Comparison ZScan Z-Scan Technique MakerFringe->Comparison

Caption: Workflow for comparing nonlinear optical properties of organic crystals.

Logical Relationship of NLO Experimental Techniques

NLO_Techniques cluster_phenomena NLO Phenomena cluster_techniques Characterization Techniques cluster_properties Measured Properties SecondOrder Second-Order Effects (χ(2)) KurtzPerry Kurtz-Perry SecondOrder->KurtzPerry MakerFringe Maker Fringe SecondOrder->MakerFringe ThirdOrder Third-Order Effects (χ(3)) ZScan Z-Scan ThirdOrder->ZScan SHG SHG Efficiency KurtzPerry->SHG d_coeff dij Coefficients MakerFringe->d_coeff n2 Nonlinear Refractive Index (n₂) Nonlinear Absorption (β) ZScan->n2

Caption: Relationship between NLO phenomena, techniques, and measured properties.

References

A Comparative Guide to the Synthesis of 4-Methyl-2-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of three primary synthesis protocols for 4-Methyl-2-nitroaniline reveals significant trade-offs in cost, yield, and environmental impact. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

This compound is a crucial intermediate in the production of various dyes, pigments, and active pharmaceutical ingredients. The selection of a synthetic route can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This comparative analysis examines three common protocols for the synthesis of this compound, all starting from the readily available precursor, p-toluidine. The core of each method involves a three-step sequence: protection of the amino group, nitration of the aromatic ring, and subsequent deprotection to yield the final product. The primary distinction between the protocols lies in the choice of the amino-protecting group: p-toluenesulfonyl chloride, acetic anhydride, and ethyl chloroformate.

Quantitative Performance Comparison

To facilitate a clear and objective comparison, the following table summarizes the key quantitative data for each of the three synthesis protocols. The cost analysis is based on the molar quantities of the main reagents required to produce one mole of this compound, using estimated current market prices.

ParameterProtocol 1: p-Toluenesulfonyl ChlorideProtocol 2: Acetic AnhydrideProtocol 3: Ethyl Chloroformate
Starting Material p-Toluidinep-Toluidinep-Toluidine
Protecting Group p-ToluenesulfonylAcetylEthyl Carbamate
Reported Yield High (up to 95%)Good (Varies)70-80%[1][2]
Product Purity High (recrystallization often sufficient)Good (may require more rigorous purification)Good (purification by column chromatography)[1][2]
Reaction Time Longer overall processModerateModerate (6 hours for nitration)[1][2]
Key Reagents p-Toluidine, p-Toluenesulfonyl chloride, Nitric acid, Sulfuric acidp-Toluidine, Acetic anhydride, Nitric acid, Sulfuric acidp-Toluidine, Ethyl chloroformate, Copper salt catalyst, tert-Butyl nitrite[1]
Estimated Reagent Cost per Mole of Product ModerateLowHigh
Key Advantages High yield and purityLow cost of protecting agentMilder nitration conditions[1]
Key Disadvantages Higher cost of protecting agent, use of strong acidsPotential for byproduct formation, use of strong acidsHigher cost of reagents, use of a catalyst

Experimental Protocols

Protocol 1: Synthesis via N-(p-tolyl)-4-methylbenzenesulfonamide (p-Toluenesulfonyl Chloride Protection)
  • Protection: p-Toluidine is reacted with p-toluenesulfonyl chloride in the presence of a base to form N-(p-tolyl)-4-methylbenzenesulfonamide.

  • Nitration: The protected compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The bulky toluenesulfonyl group directs the nitration to the position ortho to the amino group.

  • Deprotection: The resulting nitro compound is hydrolyzed, typically using a strong acid, to remove the toluenesulfonyl group and yield this compound.

Protocol 2: Synthesis via N-(p-tolyl)acetamide (Acetic Anhydride Protection)
  • Protection: p-Toluidine is acetylated using acetic anhydride to form N-(p-tolyl)acetamide.[3] This is a cost-effective and straightforward protection step.

  • Nitration: The acetanilide derivative is nitrated with a mixture of nitric acid and sulfuric acid. The acetyl group is a moderately activating ortho-, para-director.[3]

  • Deprotection: The nitro-acetanilide is then hydrolyzed, usually under acidic or basic conditions, to remove the acetyl group and afford the desired product.[3]

Protocol 3: Synthesis via Ethyl (p-tolyl)carbamate (Ethyl Chloroformate Protection)
  • Protection: p-Toluidine is reacted with ethyl chloroformate to form ethyl (p-tolyl)carbamate.[1]

  • Nitration: This protocol employs a milder nitration method using a nitroso-containing compound, such as tert-butyl nitrite, in the presence of a copper salt catalyst.[1] This approach avoids the use of highly corrosive concentrated nitric and sulfuric acids.

  • Deprotection: The final step involves the hydrolysis of the carbamate group to yield this compound.[1][2]

Cost-Benefit Analysis

Protocol 1 (p-Toluenesulfonyl Chloride): This method is often favored when high yield and purity are the primary objectives. The bulky protecting group provides excellent regioselectivity during nitration, leading to a cleaner product that may require less extensive purification. However, the higher cost of p-toluenesulfonyl chloride compared to acetic anhydride can be a significant drawback, especially for large-scale production.

Protocol 2 (Acetic Anhydride): The primary advantage of this protocol is its cost-effectiveness, owing to the low price of acetic anhydride. The procedure is relatively simple and widely used. However, the directing ability of the acetyl group is less pronounced than that of the toluenesulfonyl group, which can lead to the formation of isomeric byproducts, potentially lowering the overall yield and requiring more rigorous purification steps.

Protocol 3 (Ethyl Chloroformate): This method presents a more environmentally benign approach to nitration by avoiding the use of strong, corrosive acids.[1] The milder conditions can also be advantageous for sensitive substrates. The trade-off is the higher cost of ethyl chloroformate and the need for a catalyst, which can add to the overall production cost. The reported yields are good, making it a viable alternative when environmental concerns or substrate sensitivity are paramount.[1]

Environmental Considerations

A significant factor in the cost-benefit analysis of these protocols is their environmental impact. The use of concentrated nitric and sulfuric acids in Protocols 1 and 2 generates large quantities of acidic waste, which requires neutralization and disposal, adding to the overall cost and environmental burden. Protocol 3 offers a distinct advantage in this regard by employing a milder and less corrosive nitration system.[1] However, the use of a copper catalyst may introduce heavy metal waste streams that also require appropriate handling and disposal.

Logical Workflow for Synthesis Protocol Selection

SynthesisProtocolSelection Start Start: Define Synthesis Goals Cost Primary Goal: Low Cost? Start->Cost YieldPurity Primary Goal: High Yield/Purity? Cost->YieldPurity No Protocol2 Select Protocol 2: Acetic Anhydride Cost->Protocol2 Yes Environment Primary Goal: Environmental Friendliness? YieldPurity->Environment No Protocol1 Select Protocol 1: p-Toluenesulfonyl Chloride YieldPurity->Protocol1 Yes Environment->Protocol2 No Protocol3 Select Protocol 3: Ethyl Chloroformate Environment->Protocol3 Yes ConsiderPurification Consider Purification Costs Protocol2->ConsiderPurification ConsiderReagentCost Consider Reagent Costs Protocol1->ConsiderReagentCost ConsiderWasteDisposal Consider Waste Disposal Costs Protocol3->ConsiderWasteDisposal

Caption: A decision-making workflow for selecting the optimal this compound synthesis protocol.

Generalized Synthesis Pathway

SynthesisPathway pToluidine p-Toluidine Protection Amino Group Protection pToluidine->Protection ProtectedIntermediate Protected p-Toluidine Protection->ProtectedIntermediate  Protecting Agent  (e.g., TsCl, Ac₂O, EtOCOCl) Nitration Nitration ProtectedIntermediate->Nitration NitroIntermediate Nitro-Protected Intermediate Nitration->NitroIntermediate  Nitrating Agent  (e.g., HNO₃/H₂SO₄) Deprotection Deprotection NitroIntermediate->Deprotection FinalProduct This compound Deprotection->FinalProduct  Hydrolysis

Caption: A generalized three-step reaction pathway for the synthesis of this compound from p-toluidine.

References

A Researcher's Guide to Antibody Cross-Reactivity in Nitroaniline Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental monitoring, immunoassays offer a rapid and sensitive method for the detection and quantification of small molecules like nitroanilines. However, the structural similarity between nitroaniline isomers (ortho-, meta-, and para-) presents a significant challenge: antibody cross-reactivity. This guide provides an objective comparison of antibody performance, supported by experimental principles and data presentation, to aid in the selection and development of specific immunoassays for these compounds.

Understanding Antibody Specificity in Nitroaniline Detection

Nitroanilines are important industrial chemicals and environmental pollutants. Their detection is crucial for safety and regulatory compliance. Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are well-suited for the rapid screening of these small molecules. The core of a reliable immunoassay is the specificity of the antibody used. An ideal antibody will bind with high affinity to the target nitroaniline isomer while showing minimal or no binding to other isomers or structurally related compounds.

Cross-reactivity occurs when an antibody raised against one specific antigen (e.g., p-nitroaniline) also binds to other structurally similar molecules (e.g., o-nitroaniline, m-nitroaniline).[1] This can lead to inaccurate quantification and false-positive results.[2] The degree of cross-reactivity is influenced by the type of antibody used, with monoclonal antibodies generally offering higher specificity compared to polyclonal antibodies.[2]

Comparative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a polyclonal antibody developed for the detection of p-nitroaniline. This data is illustrative and serves as an example of how to present such findings. The cross-reactivity is calculated relative to the primary analyte (p-nitroaniline), which is set at 100%.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
p-Nitroaniline10100%
m-Nitroaniline5020%
o-Nitroaniline10010%
Aniline>1000<1%
2,4,6-Trinitroaniline5002%
Nitrobenzene>1000<1%

Note: The IC50 is the concentration of the analyte that causes 50% inhibition of the signal in a competitive immunoassay. Cross-reactivity (%) is calculated as (IC50 of primary analyte / IC50 of competing compound) x 100.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and comparing immunoassay results. Below is a typical protocol for a competitive indirect ELISA (ciELISA) for nitroaniline detection.

Hapten Synthesis and Immunogen Preparation
  • Hapten Synthesis: To elicit an immune response, the small nitroaniline molecule (hapten) must be conjugated to a larger carrier protein.[3] A derivative of p-nitroaniline containing a carboxyl group is synthesized to facilitate this conjugation.

  • Immunogen Preparation: The synthesized hapten is then covalently linked to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linking agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).[4]

  • Coating Antigen Preparation: For the ciELISA, a coating antigen is prepared by conjugating the hapten to a different carrier protein, such as ovalbumin (OVA).[5]

Competitive Indirect ELISA Protocol
  • Coating: A 96-well microtiter plate is coated with the hapten-OVA conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[6]

  • Washing: The plate is washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).

  • Blocking: Unbound sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at 37°C.[7]

  • Washing: The plate is washed again as described in step 2.

  • Competitive Reaction: A mixture of the sample (or standard) containing the free nitroaniline and a limited amount of the primary antibody (raised against the hapten-BSA immunogen) is added to the wells. The plate is then incubated for 1-2 hours at 37°C.[8] During this step, the free nitroaniline in the sample competes with the coated antigen for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated for 1 hour at 37°C.[9] This antibody binds to the primary antibody that is captured by the coated antigen.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark at room temperature for 15-30 minutes. The enzyme on the secondary antibody catalyzes a color change.[8]

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of nitroaniline in the sample is inversely proportional to the color intensity.[10]

Visualizing the Workflow and Cross-Reactivity

Diagrams can help in understanding the experimental workflow and the principles of antibody cross-reactivity.

competitive_ELISA_workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat plate with Coating Antigen (Hapten-OVA) p2 Wash p1->p2 p3 Block unbound sites p2->p3 p4 Wash p3->p4 r1 Add Sample/Standard (Free Antigen) and Primary Antibody p4->r1 r2 Incubate r1->r2 r3 Wash r2->r3 d1 Add Enzyme-conjugated Secondary Antibody r3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Competitive ELISA Workflow for Nitroaniline Detection.

cross_reactivity cluster_antibody Antibody (Anti-p-Nitroaniline) cluster_analytes Analytes Ab Antibody pNA p-Nitroaniline Ab->pNA High Affinity (Specific Binding) mNA m-Nitroaniline Ab->mNA Lower Affinity (Cross-reactivity) oNA o-Nitroaniline Ab->oNA Very Low Affinity (Minimal Cross-reactivity)

Principle of Antibody Cross-Reactivity with Nitroaniline Isomers.

Conclusion

The development of a highly specific immunoassay for a particular nitroaniline isomer requires careful consideration of antibody cross-reactivity. While polyclonal antibodies can be effective for general screening, monoclonal antibodies are often preferred for applications requiring high specificity.[2] The data presented in this guide, although hypothetical, illustrates the importance of characterizing the cross-reactivity profile of an antibody against all relevant isomers and potential interfering compounds. By following standardized experimental protocols and clearly presenting the cross-reactivity data, researchers can develop robust and reliable immunoassays for the detection of nitroanilines in various matrices.

References

The Efficacy of 4-Methyl-2-nitroaniline as a Precursor for Azo Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-methyl-2-nitroaniline as a precursor for the synthesis of azo dyes. Through a comparative look at its performance against an isomeric alternative, this document offers objective experimental data and detailed protocols to inform the selection of chromophores for various research and development applications. This compound, also known as Fast Red GL Base, is a key intermediate in the production of a range of azo dyes, particularly those exhibiting red and yellow hues.[1][2] Its chemical structure lends itself to the creation of vibrant and durable colorants used in textiles and pigments.[1]

Performance Comparison of Azo Dyes

The efficacy of an azo dye is determined by several key performance indicators, including its color shade, fastness to light, washing, and rubbing, as well as its thermal stability. This section presents a comparative summary of these properties for a representative azo dye derived from this compound and its isomer, 2-methyl-4-nitroaniline (Fast Red RL Base). The data is based on studies of disperse dyes applied to polyester fabric, a common application for this class of dyes.[3]

Table 1: Comparative Performance of Azo Dyes Derived from Methyl-nitroaniline Isomers [3]

Performance MetricAzo Dye from this compound (Representative)Azo Dye from 2-Methyl-4-nitroaniline (Representative)
Color Shade Red to Reddish-BrownVibrant Red
Light Fastness Good (5-6)Good to Very Good (6-7)
Wash Fastness Very Good to Excellent (4-5)Very Good to Excellent (4-5)
Rubbing Fastness (Dry) Good to Very Good (4)Very Good (4-5)
Thermal Stability (Decomposition Temp.) Approx. 290°CData Not Available

Note: Fastness ratings are based on a scale of 1-5 for wash and rub fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent).[3]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and evaluation of dye performance. The following sections outline the standard experimental protocols for the synthesis of azo dyes from this compound and the subsequent testing of their properties.

Synthesis of a Representative Azo Dye

This protocol describes the synthesis of a disperse red dye by diazotizing this compound and coupling it with N,N-diethylaniline.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • N,N-diethylaniline

  • Sodium Acetate

  • Ice

Procedure: [3]

  • Diazotization:

    • Dissolve 0.01 mol of this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of 0.01 mol sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling:

    • Prepare and cool a solution of 0.01 mol of N,N-diethylaniline in a suitable solvent.

    • Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with constant stirring.

  • pH Adjustment:

    • Adjust the pH of the reaction mixture to 4-5 by adding a sodium acetate solution to facilitate the coupling reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the dye with water and dry it.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Performance Evaluation Protocols

The following are standard methods for assessing the fastness properties and thermal stability of the synthesized dyes on a polyester fabric substrate.[3]

  • Light Fastness: Determined according to the ISO 105-B02 standard. Samples are exposed to a xenon arc lamp, and the degree of fading is assessed by comparing it with a standard blue wool scale (1-8).[3]

  • Wash Fastness: Evaluated based on the ISO 105-C06 standard. The dyed fabric is washed in a soap solution, and the change in color and staining of an adjacent undyed fabric are rated using a grey scale (1-5).[3]

  • Rubbing Fastness: The rubbing fastness (dry and wet) is determined using a crockmeter according to the ISO 105-X12 standard. The amount of color transferred to a standard white cotton cloth is assessed using a grey scale (1-5).[3]

  • Thermal Stability: Analyzed using thermogravimetric analysis (TGA). The dye powder is heated at a constant rate in an inert atmosphere, and the temperature at which significant weight loss occurs is recorded as the decomposition temperature.[3]

Visualizing the Workflow and Chemical Pathways

To further clarify the experimental processes and chemical transformations, the following diagrams generated using Graphviz (DOT language) illustrate the key workflows and reaction pathways.

G cluster_synthesis Azo Dye Synthesis cluster_evaluation Performance Evaluation Diazotization Diazotization Coupling Coupling Diazotization->Coupling Isolation & Purification Isolation & Purification Coupling->Isolation & Purification Dyeing on Polyester Dyeing on Polyester Isolation & Purification->Dyeing on Polyester Fastness Testing Fastness Testing Dyeing on Polyester->Fastness Testing Thermal Analysis Thermal Analysis Dyeing on Polyester->Thermal Analysis This compound This compound This compound->Diazotization Coupling Component Coupling Component Coupling Component->Coupling

Experimental Workflow for Azo Dye Synthesis and Evaluation.

G This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl, 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Coupling Component Coupling Component Coupling Component->Azo Dye

General Reaction Pathway for Azo Dye Synthesis.

References

Comparative Toxicity of Nitroaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the toxicological profiles of ortho-, meta-, and para-nitroaniline isomers, providing key data for researchers, scientists, and drug development professionals.

This guide offers a comparative overview of the toxicity of the three primary isomers of nitroaniline: ortho-nitroaniline (o-nitroaniline), meta-nitroaniline (m-nitroaniline), and para-nitroaniline (p-nitroaniline). Understanding the distinct toxicological properties of these isomers is crucial for their safe handling and for assessing their potential environmental and health impacts. This document summarizes acute toxicity, mutagenicity, and carcinogenicity data, supported by experimental details.

Key Toxicity Data Comparison

The following table provides a summary of the key quantitative toxicity data for the three nitroaniline isomers, facilitating a direct comparison of their acute toxicity.

IsomerChemical StructureCAS NumberOral LD50 (Rat)
o-Nitroaniline o-Nitroaniline structure88-74-41600 - 1838 mg/kg[1][2][3]
m-Nitroaniline m-Nitroaniline structure99-09-2900 mg/kg[4]
p-Nitroaniline p-Nitroaniline structure100-01-6750 mg/kg[5][6]

Experimental Methodologies

The data presented in this guide are derived from standardized toxicological assays. Below are outlines of the key experimental protocols typically employed in such studies.

Acute Oral Toxicity (LD50) Determination in Rats

The oral LD50 values are determined by administering the test substance to a group of rats. The protocol generally follows OECD Guideline 401 or a similar methodology.

  • Animal Model: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains) of both sexes are used.

  • Dosage: A range of doses of the nitroaniline isomer, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage to different groups of animals.

  • Observation: The animals are observed for a period of 14 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) with pre-existing mutations that render them unable to synthesize histidine are used.[7]

  • Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[8]

  • Exposure: The tester strains are exposed to various concentrations of the nitroaniline isomer on a histidine-deficient agar medium.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the control group.

Comparative Toxicological Assessment Workflow

The following diagram illustrates the logical workflow for a comparative toxicological assessment of the nitroaniline isomers.

Toxicity_Assessment_Workflow cluster_isomers Test Substances cluster_assays Toxicity Assays cluster_endpoints Toxicological Endpoints cluster_comparison Comparative Analysis o_nitro o-Nitroaniline acute_tox Acute Toxicity (LD50) o_nitro->acute_tox mutagenicity Mutagenicity (Ames Test) o_nitro->mutagenicity carcinogenicity Carcinogenicity Bioassay o_nitro->carcinogenicity m_nitro m-Nitroaniline m_nitro->acute_tox m_nitro->mutagenicity m_nitro->carcinogenicity p_nitro p-Nitroaniline p_nitro->acute_tox p_nitro->mutagenicity p_nitro->carcinogenicity ld50_value LD50 Value acute_tox->ld50_value mutagenic_potential Mutagenic Potential mutagenicity->mutagenic_potential carcinogenic_potential Carcinogenic Potential carcinogenicity->carcinogenic_potential comparison Toxicity Profile Comparison ld50_value->comparison mutagenic_potential->comparison carcinogenic_potential->comparison

Comparative Toxicological Assessment Workflow

Detailed Toxicity Profiles

Acute Toxicity

The primary acute toxic effect of nitroanilines is methemoglobinemia, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis, headache, dizziness, and in severe cases, death.[9][10] The oral LD50 values in rats indicate that p-nitroaniline is the most acutely toxic, followed by m-nitroaniline, and then o-nitroaniline as the least acutely toxic of the three isomers.

Mutagenicity and Genotoxicity

The mutagenicity of nitroaniline isomers has been evaluated in various studies, primarily using the Ames test.

  • o-Nitroaniline: Studies have shown that o-nitroaniline is generally considered non-mutagenic in the Ames test, both with and without metabolic activation.[7][8]

  • m-Nitroaniline: In contrast, m-nitroaniline has been found to be mutagenic in several Salmonella typhimurium strains.[7] It has shown genotoxic effects in bacterial and in-vitro non-bacterial tests.[11]

  • p-Nitroaniline: The results for p-nitroaniline are more varied. Some studies report it as mutagenic in Salmonella typhimurium strains TA98 and TA1538, both with and without metabolic activation, while other tests have been negative.[7][8][12] The addition of flavin mononucleotide, which aids in nitro reduction, has been shown to enhance its mutagenic potential.[12] It has also been shown to induce chromosomal aberrations and sister chromatid exchanges with metabolic activation.[12]

Carcinogenicity
  • o-Nitroaniline and m-Nitroaniline: Comprehensive long-term carcinogenicity studies for o- and m-nitroaniline are not as readily available in the public domain.

  • p-Nitroaniline: Toxicology and carcinogenesis studies have been conducted on p-nitroaniline. In male B6C3F1 mice, there was equivocal evidence of carcinogenic activity based on increased incidences of hemangiosarcoma of the liver and hemangioma or hemangiosarcoma at all sites.[13] However, there was no evidence of carcinogenic activity in female mice.[13] In Sprague Dawley rats, p-nitroaniline was not found to be carcinogenic.[12] Due to its genotoxicity in vitro and structural similarities to other carcinogenic aromatic amines and nitro compounds, a carcinogenic potential for p-nitroaniline is considered likely.[12]

Conclusion

The three isomers of nitroaniline exhibit distinct toxicity profiles. In terms of acute oral toxicity in rats, the order from most to least toxic is p-nitroaniline > m-nitroaniline > o-nitroaniline. For mutagenicity, m-nitroaniline consistently shows positive results in the Ames test, while o-nitroaniline is generally negative. The mutagenicity of p-nitroaniline is less clear-cut, with some studies showing positive results. Carcinogenicity data is most robust for p-nitroaniline, with some evidence of carcinogenic potential in male mice. This comparative guide highlights the importance of isomer-specific toxicological data in risk assessment and safe handling protocols for these chemicals.

References

A Comparative Guide to the Purification of High-Purity 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common laboratory techniques for the purification of 4-Methyl-2-nitroaniline, a key intermediate in the synthesis of various dyes and pigments.[1][2] The objective is to achieve high-purity material suitable for research, development, and manufacturing applications where impurity profiles are critical. This document outlines detailed experimental protocols, presents comparative data on technique efficacy, and provides visual workflows to aid in the selection of the most appropriate purification strategy.

Introduction to Purification Challenges

Crude this compound, synthesized via the nitration of p-toluidine or related pathways, often contains a variety of impurities that can affect the quality and performance of downstream products. Common impurities include unreacted starting materials, residual solvents, and, most notably, positional isomers such as 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. The structural similarity of these isomers presents a significant challenge for purification. This guide benchmarks two primary chromatographic and crystallization-based methods for addressing this challenge: column chromatography and recrystallization.

Comparison of Purification Techniques

The selection of a purification technique depends on a variety of factors, including the initial purity of the crude material, the desired final purity, the required scale of the purification, and available resources. Below is a summary of the expected performance of column chromatography and recrystallization for achieving high-purity this compound.

TechniqueStarting Purity (Typical)Final Purity (HPLC)YieldThroughputKey AdvantagesKey Disadvantages
Column Chromatography 85-95%>99.5%70-85%Low to MediumHigh resolution, effective for removing closely related isomers.Labor-intensive, requires significant solvent volumes, not easily scalable.
Recrystallization 85-95%97-99%[3]75-90%[3]HighSimple, cost-effective, easily scalable for larger quantities.Purity may be limited by the co-crystallization of impurities, dependent on solvent selection.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific impurity profile of the crude material.

Column Chromatography

This method is highly effective for separating compounds with different polarities and is particularly useful for removing isomeric impurities.

a. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate and Petroleum ether (or Hexane)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

b. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., Ethyl acetate:Petroleum ether = 1:20) and load it onto the top of the silica bed.[4]

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluate in fractions. Monitor the separation process using TLC to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.

a. Materials and Equipment:

  • Crude this compound

  • Solvent: 80-90% aqueous ethanol solution[3]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

b. Procedure:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 80-90% aqueous ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

a. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]

  • Detection: UV detector at a wavelength where the compound has strong absorbance.

  • Flow Rate: 1.0 mL/min

b. Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the purified sample in the mobile phase.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Compare the chromatograms of the sample and the standard to determine the purity of the sample. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Visualizing the Workflow

To better illustrate the purification and analysis process, the following diagrams outline the logical flow of each technique.

cluster_0 Purification Workflow Crude Crude this compound Purification Purification Step Crude->Purification Column Column Chromatography Purification->Column High Resolution Recrystallization Recrystallization Purification->Recrystallization High Throughput Pure Purified Product Column->Pure Recrystallization->Pure Analysis Purity Analysis (HPLC) Pure->Analysis Final High-Purity this compound Analysis->Final

Caption: General workflow for the purification and analysis of this compound.

cluster_1 Decision Logic for Technique Selection Start Define Purification Goal Purity Highest Possible Purity (>99.5%)? Start->Purity Scale Large Scale? Purity->Scale No Column Select Column Chromatography Purity->Column Yes Scale->Column No (Small Scale) Recrystallize Select Recrystallization Scale->Recrystallize Yes

Caption: Decision matrix for selecting the appropriate purification technique.

Conclusion

Both column chromatography and recrystallization are effective methods for purifying this compound. Column chromatography offers superior resolution for removing closely related impurities and achieving the highest possible purity, making it ideal for analytical standards and sensitive applications. Recrystallization, on the other hand, is a more straightforward, scalable, and cost-effective method suitable for applications where slightly lower purity is acceptable. The choice between these techniques should be guided by the specific requirements of the intended application, balancing the need for purity with considerations of scale, cost, and labor. Purity should always be verified by a reliable analytical method such as HPLC.

References

Comparative Analysis of Analytical Method Validation for 4-Methyl-2-nitroaniline in a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of method validation parameters for the analysis of 4-Methyl-2-nitroaniline in a certified reference material (CRM). The data presented is essential for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their analytical measurements. The primary method detailed is High-Performance Liquid Chromatography (HPLC), a widely used technique for the quantification of organic compounds.

Data Presentation: Method Validation Parameters

The following table summarizes the key performance characteristics of a validated HPLC-UV method for the determination of this compound. This data is compiled from typical specifications for high-purity reference materials and analytical method validation guidelines.[1][2] A comparison is made with a hypothetical alternative method or a lower-grade reference material to highlight critical quality attributes.

ParameterHigh-Purity CRM Method (HPLC-UV)Alternative Method/Lower-Grade MaterialSignificance of Parameter
Purity (by HPLC) ≥99.5%≥98.0%Ensures the reference material is free from interferences that could affect quantification.
Linearity Range 1 - 100 µg/L10 - 80 µg/LDefines the concentration range over which the method is accurate and precise.
Correlation Coefficient (r²) > 0.999> 0.99Indicates the goodness of fit of the calibration curve.
Accuracy (Recovery) 98 - 102%95 - 105%The closeness of the measured value to the true value.
Precision (RSD) < 1.5%< 5%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) 0.1 - 0.2 µg/L0.5 µg/LThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) 0.3 - 0.6 µg/L1.5 µg/LThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Isotopic Purity (for deuterated CRM) ≥99% Deuterium≥97% DeuteriumCrucial for accurate quantification in isotope dilution mass spectrometry.[3]

Experimental Protocols

A detailed methodology for the determination of this compound purity by HPLC is provided below. This protocol is representative of standard procedures for the quality control of certified reference materials.[3]

Objective: To determine the purity of the this compound certified reference material by HPLC with UV detection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size[3]

  • Mobile Phase A: Water with 0.1% Formic Acid[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]

  • This compound Certified Reference Material

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound CRM and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from any potential impurities. A typical starting condition could be 90% Mobile Phase A and 10% Mobile Phase B, with a linear gradient to 10% Mobile Phase A and 90% Mobile Phase B over 15 minutes.

  • Analysis: Inject the working standard solution into the HPLC system and record the chromatogram.[3]

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation and Quality Control Workflow

The following diagrams illustrate the typical workflow for method validation and the quality control of a certified reference material.

MethodValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting DefineObjective Define Analytical Objective SelectMethod Select Analytical Method (e.g., HPLC) DefineObjective->SelectMethod PrepareProtocols Prepare Validation Protocols SelectMethod->PrepareProtocols PerformExperiments Perform Experiments (Linearity, Accuracy, Precision, etc.) PrepareProtocols->PerformExperiments CollectData Collect Raw Data PerformExperiments->CollectData AnalyzeData Analyze Data & Calculate Parameters CollectData->AnalyzeData CompareResults Compare Against Acceptance Criteria AnalyzeData->CompareResults GenerateReport Generate Validation Report CompareResults->GenerateReport CRM_QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Certification cluster_release Release & Distribution Synthesis Synthesis of This compound Purification Purification to High Purity Synthesis->Purification PurityAnalysis Purity Determination (e.g., HPLC, GC) Purification->PurityAnalysis IdentityConfirmation Identity Confirmation (e.g., MS, NMR) PurityAnalysis->IdentityConfirmation Certification Certification of Reference Material IdentityConfirmation->Certification Packaging Packaging and Labeling Certification->Packaging CoA Issuance of Certificate of Analysis Packaging->CoA Distribution Distribution to End-Users CoA->Distribution

References

A Comparative Guide to the Spectroscopic and Thermal Properties of 4-Methyl-2-nitroaniline and its Schiff Base Derivative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic and thermal characteristics of 4-Methyl-2-nitroaniline and its Schiff base derivative formed with salicylaldehyde. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data from various scientific sources.

Introduction

This compound is an aromatic amine that serves as a crucial starting material in the synthesis of various organic compounds, including dyes, pharmaceuticals, and pigments. Its chemical structure, featuring an amine group, a nitro group, and a methyl group on a benzene ring, allows for diverse chemical modifications. One common derivatization is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. These derivatives are of significant interest due to their wide range of biological activities and applications in coordination chemistry.

This guide focuses on the comparative analysis of this compound and a representative Schiff base derivative, 2-(((4-methyl-2-nitrophenyl)imino)methyl)phenol, synthesized from this compound and salicylaldehyde. The comparison will cover spectroscopic properties determined by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as thermal stability assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Molecular Structures and Synthesis

The formation of the Schiff base involves a condensation reaction between the primary amine of this compound and the carbonyl group of salicylaldehyde.

G Synthesis of a this compound Schiff Base cluster_1 Process A This compound C Condensation (Ethanol, Reflux) A->C B Salicylaldehyde B->C D Schiff Base Derivative (2-(((4-methyl-2-nitrophenyl)imino)methyl)phenol) C->D E Water C->E

Caption: Reaction pathway for the synthesis of a Schiff base.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure of the parent compound and its derivative. The formation of the imine bond in the Schiff base leads to distinct changes in the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule. The key change expected upon Schiff base formation is the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde, and the appearance of a new C=N stretching band.

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound N-H stretch (amine): ~3400-3200NO₂ stretch (asymmetric): ~1580-1560NO₂ stretch (symmetric): ~1350-1330C-N stretch: ~1300-1250
Schiff Base Derivative O-H stretch (phenolic): ~3400-3200 (broad)C=N stretch (imine): ~1625-1600[1]NO₂ stretch (asymmetric): ~1580-1560NO₂ stretch (symmetric): ~1350-1330C-O stretch (phenolic): ~1280-1270[2]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides information about the chemical environment of hydrogen atoms. The formation of the Schiff base results in the appearance of a characteristic signal for the imine proton.

CompoundChemical Shifts (δ, ppm)
This compound Aromatic protons: ~6.8-7.3[3][4]NH₂ protons: ~3.8 (broad signal)[3][4]CH₃ protons: ~2.4[3][4]
Schiff Base Derivative OH proton (phenolic): ~12.5-13.0 (intramolecular H-bond)[1]CH=N proton (imine): ~8.6[1]Aromatic protons: ~6.5-8.4CH₃ protons: ~2.5

Thermal Analysis

Thermal analysis provides insights into the stability, melting point, and decomposition behavior of the compounds.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow to or from a sample as a function of temperature, revealing melting points and other phase transitions.

CompoundMelting Point (°C)Decomposition Onset (°C)
This compound 115–116~205[5]
Schiff Base Derivative 173–174 (for a similar salicylaldehyde-4-nitroaniline Schiff base)[1]Generally higher than the parent aniline, indicating greater thermal stability.

The higher melting point of the Schiff base derivative compared to this compound suggests stronger intermolecular forces in the crystal lattice of the derivative, likely due to its larger, more rigid structure and potential for additional hydrogen bonding.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of this compound derivatives.

Synthesis of Schiff Base Derivative

An equimolar solution of this compound in ethanol is added to an equimolar solution of salicylaldehyde in ethanol. A few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid, may be added.[1] The mixture is then refluxed for 2-4 hours.[2] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon cooling, the solid Schiff base product precipitates, which is then filtered, washed with cold ethanol, and dried.

FTIR Spectroscopy

FTIR spectra are typically recorded on a spectrophotometer in the range of 4000-400 cm⁻¹. Solid samples are prepared as KBr pellets.

NMR Spectroscopy

¹H NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Thermal Analysis (TGA/DSC)

Thermogravimetric and differential scanning calorimetry analyses are performed using a thermal analyzer. A small sample (typically 5-10 mg) is heated in a crucible (e.g., alumina or platinum) under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

G Analytical Workflow for Characterization cluster_0 Synthesis cluster_2 Data Output A Synthesized Compound (this compound or Derivative) B FTIR Spectroscopy A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Thermal Analysis (TGA/DSC) A->D E Functional Groups ID B->E F Structural Elucidation C->F G Thermal Stability & Phase Transitions D->G

Caption: General workflow for compound analysis.

Conclusion

The derivatization of this compound into its Schiff base with salicylaldehyde results in significant and predictable changes in its spectroscopic and thermal properties. Spectroscopic analysis confirms the formation of the imine bond, which is the hallmark of a Schiff base. Thermally, the resulting Schiff base exhibits enhanced stability, as indicated by its higher melting point. These distinct characteristics are crucial for the identification and application of these compounds in various fields of chemical and pharmaceutical research. The data and protocols presented in this guide offer a foundational understanding for further investigation and development of novel derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe and compliant disposal of 4-Methyl-2-nitroaniline (CAS No. 89-62-3). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure that disposal practices minimize health risks and environmental impact.

Immediate Safety and Hazard Identification

This compound is a hazardous substance that requires careful handling at all times. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4] It is also toxic to aquatic life with long-lasting effects.[1][2][3]

Key Hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][5]

  • Organ Damage: May cause methemoglobinemia, characterized by chocolate-brown blood and cyanosis (bluish skin), and may lead to organ damage with repeated exposure.[1][5]

  • Irritation: Causes eye, skin, and respiratory tract irritation.[5][6]

  • Environmental Hazard: Toxic to aquatic life.[1]

Before handling, all personnel must be familiar with the material's hazards and wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard lab coat is required. For significant handling, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: If dust may be generated, use a NIOSH-approved respirator with a P2 or N99 particulate filter.[7]

Waste Classification and Handling

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5][8] this compound must be managed as hazardous waste due to its toxicity.[9]

Regulatory Data Summary

ParameterValueSource
CAS Number 89-62-3[5]
UN Number 2660[2]
Proper Shipping Name NITROTOLUIDINES (MONO)[2]
Hazard Class 6.1 (Toxic Substances)[2][7]
GHS Signal Word Danger[1]
WGK (Water Hazard Class) WGK 3 (highly hazardous for water)

On-Site Waste Management and Segregation

Proper segregation and storage are critical to prevent dangerous chemical reactions.

Step-by-Step Segregation and Storage Protocol:

  • Container Selection: Use a dedicated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.[2][9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and all relevant hazard pictograms (e.g., toxicity, environmental hazard).[9]

  • Segregation: Store the waste container away from incompatible materials.[9] Specifically, do not store with:

    • Acids

    • Acid chlorides

    • Acid anhydrides

    • Chloroformates

    • Strong oxidizing agents[6]

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][5] Ensure the container is stored locked up.[2][3][4]

Detailed Disposal and Decontamination Protocols

4.1 Disposal of Bulk and Contaminated Material

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[9]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]

  • Manifesting: All off-site shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from "cradle-to-grave" to ensure it reaches an approved facility.[10][11]

  • Regulatory Compliance: Disposal must be conducted in accordance with all federal, state, and local regulations.[5][8][9] Most hazardous wastes must be treated to meet specific standards prior to land disposal.[12]

4.2 Spill Cleanup Protocol

In the event of a spill, prioritize personnel safety and environmental protection.

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. For solids, isolate the spill area for at least 25 meters (75 feet).[6]

  • Ventilate: Ensure the area is well-ventilated.[2][5]

  • Contain Spill: Prevent the spilled material from entering drains or waterways.[2][7]

  • Cleanup Procedure (Small Spill):

    • Dampen the solid spill material with alcohol to prevent dust generation.[6]

    • Carefully transfer the dampened material into a labeled hazardous waste container.[6]

    • Use absorbent paper dampened with alcohol to wipe up any remaining residue.[6]

  • Cleanup Procedure (Large Spill):

    • Cover the spill with a non-combustible absorbent material such as dry sand, earth, or vermiculite.[2][5]

    • Use a shovel or appropriate tools to collect the material and place it into a suitable, sealed container for disposal.[2][13]

  • Decontaminate: Wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[6]

  • PPE Disposal: Seal any contaminated clothing or disposable PPE in a vapor-tight plastic bag for disposal as hazardous waste.[6]

4.3 Empty Container Decontamination Protocol

Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[9]

  • Triple Rinsing: To decontaminate an empty container, perform a triple rinse with a suitable solvent (e.g., acetone or methanol).[9]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[9]

  • Final Disposal: After triple rinsing, the defaced container can typically be disposed of as non-hazardous waste, pending confirmation with local regulations.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Step 1: Generation & Preparation cluster_storage Step 2: On-Site Management cluster_disposal Step 3: Final Disposal Path cluster_emergency Emergency / Spill Protocol start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill classify Classify as Hazardous Waste ppe->classify container Place in Labeled, Compatible Waste Container classify->container segregate Segregate from Incompatible Materials (Acids, Oxidizers) container->segregate storage Store in Cool, Dry, Ventilated, Secure Area segregate->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs manifest Prepare Hazardous Waste Manifest contact_ehs->manifest transport Transport to Approved TSDF Facility manifest->transport cleanup Follow Spill Cleanup Protocol (Isolate, Contain, Absorb) spill->cleanup Yes spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-2-nitroaniline

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 89-62-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identity and Hazards

PropertyValue
Synonyms 2-Nitro-p-toluidine, 4-Amino-3-nitrotoluene
Appearance Orange-brown crystalline powder.[1]
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol .[2]
Melting Point 115-116 °C.
Signal Word Danger .[3][4]
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6] Causes skin, eye, and respiratory tract irritation.[1][7] May cause damage to organs (specifically the liver) through prolonged or repeated exposure.[3][4][5][6]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[3][4][5][6]
Health Hazard Summary

Exposure to this compound can lead to serious health effects. It is readily absorbed through the skin and can be harmful if inhaled or ingested.[1] Chronic exposure may lead to cumulative effects, including methemoglobinemia, which impairs the blood's ability to carry oxygen.[1]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this chemical in a well-ventilated area.[1][5] A chemical fume hood is required.

  • Safety Equipment: Ensure an eyewash station and a safety shower are readily accessible and in good working order.[1]

  • Work Area Preparation: Designate a specific area for handling. Cover the work surface with absorbent, disposable bench paper.

2. Personal Protective Equipment (PPE):

A comprehensive PPE regimen is critical to prevent exposure.

PPE CategorySpecification
Eye/Face Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][5]
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required, especially when weighing or transferring the solid material.[7]

3. Handling and Experimental Procedure:

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize dust generation and inhalation.[1]

    • Use a spatula for transfers. Avoid scooping directly from the container with weighing paper.

  • During the Experiment:

    • Keep the container tightly closed when not in use.[1][5]

    • Avoid all personal contact with the substance, including inhalation.[5]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4][5]

    • Decontaminate all equipment and the work area.

4. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[1][4]

  • Protect from moisture as the material is hygroscopic.[1]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3][4] Seek immediate medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3][4]

Spill Response:

  • Evacuate the area and restrict access.

  • Wear the appropriate PPE as outlined above.

  • Avoid generating dust.[1]

  • For small spills, dampen the solid material with alcohol and transfer it to a suitable, labeled container for disposal.[7]

  • Use absorbent paper dampened with alcohol to clean up any remaining material.[7]

  • Wash the spill area with alcohol followed by a strong soap and water solution.[7]

  • Place all contaminated materials, including clothing, into a sealed, vapor-tight plastic bag for disposal.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatible.

  • Disposal Procedure:

    • Dispose of the hazardous waste through an approved waste disposal plant.[4][6]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[4]

    • Do not allow the chemical to enter drains or waterways.[5]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh & Transfer in Fume Hood C->D E Perform Experiment D->E F Securely Close Container E->F G Decontaminate Workspace & Equipment F->G H Segregate Hazardous Waste G->H I Dispose via Approved Waste Stream H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.